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  • Product: 2-methylpropane-2-sulfonic acid
  • CAS: 16794-13-1

Core Science & Biosynthesis

Foundational

2-Acrylamido-2-Methylpropane Sulfonic Acid (AMPS): Chemical Properties, Polymerization Kinetics, and Pharmaceutical Applications

Introduction 2-Acrylamido-2-methylpropane sulfonic acid (AMPS) is a highly reactive, hydrophilic vinyl monomer that has become a cornerstone in the development of advanced functional polymers and biomedical hydrogels[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Acrylamido-2-methylpropane sulfonic acid (AMPS) is a highly reactive, hydrophilic vinyl monomer that has become a cornerstone in the development of advanced functional polymers and biomedical hydrogels[1]. Its unique molecular architecture comprises a polymerizable acrylic double bond, a sterically hindering geminal dimethyl group, and a highly polar sulfonic acid group. This whitepaper provides an in-depth technical analysis of the physical and chemical properties of AMPS, its polymerization mechanisms, and its critical role in modern drug delivery systems and embolotherapy[2].

Physical and Chemical Profile

The utility of AMPS in pharmaceutical and industrial applications is deeply rooted in its physicochemical properties. The strong sulfonic acid functionality ensures full dissociation in aqueous media, imparting a permanent anionic character across a broad pH range[1].

Quantitative Data Summary
PropertyValueCausality & Scientific Significance
Molecular Weight 207.25 g/mol Standard parameter for stoichiometric calculations in copolymerization.
Melting Point 195 °C (decomposes)Indicates high thermal stability; decomposition prior to boiling requires controlled thermal processing[1][3].
Density 1.45 g/cm³ at 25 °CHigh density typical of crystalline sulfonic acid derivatives.
Water Solubility >1500 g/L at 20 °CDriven by the highly polar sulfonate group, enabling homogeneous aqueous polymerization[1][3].
pKa ~1.67 ± 0.50Ensures the monomer is fully ionized in neutral and basic media, providing strong electrostatic repulsion in hydrogel networks[1].
Chemical Reactivity and Stability

The reactivity of AMPS is dictated by its acrylic vinyl group, which readily undergoes free-radical polymerization[1]. However, the true structural genius of AMPS lies in the geminal dimethyl group and the sulfomethyl group. These bulky moieties sterically hinder the adjacent amide bond, protecting it from hydrolytic cleavage. Consequently, polymers incorporating AMPS exhibit extraordinary hydrolytic and thermal stability, even in hostile, high-temperature, or extreme pH environments[2][4].

Polymerization Dynamics

AMPS can be polymerized using conventional free-radical techniques, but advanced architectural control requires specialized methods such as Quasiliving Radical Polymerization. Historically, strong acid monomers required protection prior to controlled radical polymerization. However, recent catalytic advancements allow for the direct polymerization of unprotected AMPS[5].

G A AMPS Monomer (Unprotected) D Quasiliving Radical Polymerization (80°C) A->D B Ruthenium Catalyst [Ru(o-C6H4-2-py)...] B->D C Initiator (EBiB) + DMF Solvent C->D E PAMPS Macroinitiator D->E 10h Reaction F Block Copolymerization (+ MMA or HEMA) E->F G PAMPS-b-PMMA or PAMPS-b-PHEMA F->G 20h Reaction

Quasiliving radical polymerization workflow of AMPS into block copolymers.

Protocol 1: Synthesis of PAMPS via Quasiliving Radical Polymerization

This protocol describes the synthesis of Poly(AMPS) macroinitiators without protecting the sulfonic acid group, utilizing a Ruthenium(II) complex[5].

  • Reagent Preparation: Charge a 25 mL Schlenk flask with 25 mg of [Ru(o-C6H4-2-py)(phen)(MeCN)2]PF6 catalyst, 1.56 g of AMPS monomer, and 2 mL of Dimethylformamide (DMF)[5].

  • Degassing (Causality): Subject the homogeneous solution to three freeze-pump-thaw cycles. Causality: Oxygen is a highly efficient radical scavenger. Failing to remove dissolved oxygen will result in the premature termination of propagating radicals, halting polymerization.

  • Initiation: Add 5.5 μL of ethyl α-bromoisobutyrate (EBiB) as the initiator under a nitrogen atmosphere[5].

  • Thermal Polymerization: Immerse the reaction mixture in an oil bath set to 80 °C with continuous magnetic stirring for 10 hours[5].

  • Self-Validating Step: Terminate the reaction by cooling. Isolate the polymer by precipitation in diethyl ether. Validate the conversion using 1 H NMR spectroscopy (comparing vinyl proton disappearance against the polymer backbone) and confirm the molecular weight distribution (polydispersity index) via Gel Permeation Chromatography (GPC)[5]. A narrow PDI (<1.3) validates the "living" nature of the polymerization.

Pharmaceutical Applications & Drug Delivery

In biomedical engineering, AMPS is a critical component in the fabrication of medical hydrogels, electrocardiograph (ECG) electrodes, and controlled drug delivery matrices[2][6]. The incorporation of AMPS into poly(vinyl alcohol) (PVA) or Xanthan gum networks yields hydrogels with high compression strength, elasticity, and exceptional water content[2][7].

Furthermore, the sulfonate residues on the polymer backbone mimic the structure of heparin, rendering AMPS-containing hydrogels highly hemocompatible—a mandatory attribute for permanent implant materials and embolotherapy microspheres (e.g., DC Bead systems)[2].

G N1 AMPS-based Hydrogel (Anionic Matrix) N2 Drug Loading (e.g., Venlafaxine) N1->N2 N3 pH-Sensitive Swelling (Max at pH 7.4) N2->N3 In vivo exposure N4 Polymer Chain Relaxation & Mesh Expansion N3->N4 Electrostatic repulsion of sulfonate groups N5 Controlled Drug Release N4->N5

Mechanism of pH-sensitive drug release from AMPS-based hydrogel matrices.

Protocol 2: Fabrication of AMPS-based Semi-IPN Hydrogels for Drug Delivery

This protocol outlines the creation of a pH-sensitive semi-interpenetrating polymer network (semi-IPN) using AMPS, Polyvinylpyrrolidone (PVP), and Xanthan gum for the controlled delivery of Venlafaxine[7].

  • Polymer Blending: Dissolve specific ratios of Xanthan gum and PVP in deionized water under continuous stirring until a homogeneous viscous solution is formed.

  • Monomer Integration: Add the AMPS monomer to the polymer blend. Allow 30 minutes of stirring for uniform distribution.

  • Chemical Crosslinking (Causality): Introduce ammonium persulfate (APS) as the initiator and sodium hydrogen sulfite as the crosslinker[7]. Causality: The crosslinker forms covalent bridges between the polymer chains, creating a stable 3D network. Without this step, the highly hydrophilic AMPS and PVP would simply dissolve in physiological fluids rather than swelling to release the drug.

  • Gelation and Washing: Pour the mixture into petri dishes and place in an oven at 60 °C to complete gelation. Post-gelation, wash the hydrogels repeatedly with distilled water. Causality: Unreacted AMPS monomer can exhibit cellular toxicity; thorough washing ensures the biocompatibility of the final matrix[7].

  • Self-Validating Step (Swelling Kinetics): Lyophilize the hydrogels. Submerge pre-weighed dried hydrogel discs in buffer solutions at pH 1.2 (gastric) and pH 7.4 (intestinal). Gravimetrically measure the swelling ratio over time. A significantly higher swelling ratio at pH 7.4 validates the system: at neutral pH, the sulfonic acid groups (pKa ~1.67) are fully ionized, causing massive electrostatic repulsion between polymer chains, which expands the mesh size and triggers drug release[1][7].

References

  • Grokipedia. 2-Acrylamido-2-methylpropane sulfonic acid. Retrieved from:[Link]

  • Bisley International. AMPS POLYMER POWDER 99%. Retrieved from:[Link]

  • Royal Society of Chemistry (RSC). CHAPTER 10: Biomedical Applications of Hydrogels: Poly(vinyl alcohol)-Based Hydrogels for Embolotherapy and Drug Delivery. Retrieved from: [Link]

  • MDPI (Polymers). Synthesis of Poly(2-Acrylamido-2-Methylpropane Sulfonic Acid) and its Block Copolymers with Methyl Methacrylate and 2-Hydroxyethyl Methacrylate by Quasiliving Radical Polymerization Catalyzed by a Cyclometalated Ruthenium(II) Complex. Retrieved from: [Link]

  • Taylor & Francis. Fabrication and characterization of novel semi-IPN hydrogels based on xanthan gum and polyvinyl pyrrolidone-co-poly (2-acrylamido-2-methyl propane sulfonic acid) for the controlled delivery of venlafaxine. Retrieved from: [Link]

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Exploratory

The Solvation Dynamics of 2-Acrylamido-2-methylpropane Sulfonic Acid (AMPS) in Organic Media: A Comprehensive Guide for Polymer Scientists

Executive Summary 2-Acrylamido-2-methylpropane sulfonic acid (AMPS) is a highly reactive, hydrophilic monomer utilized extensively in the development of hydrogels, drug delivery vehicles, and enhanced oil recovery system...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Acrylamido-2-methylpropane sulfonic acid (AMPS) is a highly reactive, hydrophilic monomer utilized extensively in the development of hydrogels, drug delivery vehicles, and enhanced oil recovery systems. While its exceptional aqueous solubility is universally recognized, its behavior in organic solvents dictates its utility in advanced macromolecular engineering—such as Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP). This whitepaper provides an in-depth analysis of AMPS solubility in organic media, exploring the thermodynamic causality behind solvent interactions and providing validated protocols for monomer purification and amphiphilic block copolymer synthesis.

Physicochemical Drivers of AMPS Solvation

AMPS is an olefinic monomer characterized by a reactive vinyl group, a sterically hindering geminal dimethyl group, and a strongly hydrophilic sulfonic acid head. The solvation of AMPS in any medium is a competitive thermodynamic process between the cohesive energy density of the solvent and the strong intermolecular lattice energy of the AMPS crystals.

The Causality of Solvation:

  • Non-Polar Solvents (e.g., Toluene, Hexane): The cohesive energy density of non-polar solvents is insufficient to overcome the strong intermolecular hydrogen bonds formed between the sulfonic acid and amide groups of adjacent AMPS molecules. Consequently, AMPS remains completely insoluble in these media[1].

  • Polar Aprotic Solvents (e.g., DMF, NMP): In highly polar aprotic solvents like and N-methyl-2-pyrrolidone (NMP), the solvent molecules act as powerful hydrogen-bond acceptors. They effectively disrupt the AMPS crystal lattice, coordinating with the sulfonic acid protons and facilitating high solubility[2].

Quantitative Solubility Profile

For scientists designing copolymerization workflows, selecting the correct organic solvent is critical to prevent the premature precipitation of the growing polymer chain. Table 1 summarizes the solubility of the AMPS monomer across various solvent classifications at ambient conditions.

Table 1: Solubility of AMPS Monomer in Selected Solvents (at 25°C)
SolventClassificationSolubility (g / 100 g solvent)Solvation Behavior & Causality
Water Polar Protic150.0Complete ionization of the sulfonate group[2].
Dimethylformamide (DMF) Polar Aprotic> 100.0High solubility via strong H-bond acceptance[2].
N-Methyl-2-pyrrolidone (NMP) Polar Aprotic80.0High solubility; excellent for high-temp polymerizations[2].
Methanol Polar Protic8.7Moderate solubility; ideal for recrystallization[2].
Ethanol Polar Protic< 5.0Slight solubility; limited by lower dielectric constant.
Acetone Polar AproticInsolubleInsufficient polarity to disrupt AMPS H-bonding.
Toluene / Hexane Non-PolarInsolubleLattice energy vastly exceeds solvation energy[1].

(Note: Recent thermodynamic studies modeling the saturated solubility of AMPS across 14 neat organic solvents from 283.15 to 328.15 K confirm a temperature-dependent monotonic increase in solubility, mathematically correlated using the Apelblat equation[3].)

Experimental Workflows and Methodologies

Protocol A: Purification of AMPS Monomer via Organic Recrystallization

Commercial AMPS often contains trace inhibitors (e.g., MEHQ) or crosslinked oligomers that can quench controlled radical polymerizations. Methanol is the optimal solvent for recrystallization because AMPS exhibits moderate solubility at elevated temperatures but poor solubility at sub-zero temperatures, creating a perfect supersaturation gradient[4].

Step-by-Step Methodology:

  • Dissolution: Suspend 50 g of raw AMPS monomer in 150 mL of anhydrous methanol. Heat the mixture to 60°C under continuous stirring until the monomer completely dissolves[4].

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed fritted glass funnel to remove insoluble crosslinked oligomers and particulate impurities.

  • Crystallization: Transfer the filtrate to a sealed flask and cool slowly to room temperature. Subsequently, transfer the flask to a -20°C freezer for 24 hours to induce supersaturation and crystallization[4].

  • Isolation: Recover the purified white crystals via vacuum filtration. Wash the filter cake with 20 mL of ice-cold methanol to remove residual surface impurities.

  • Drying: Dry the crystals under high vacuum at room temperature for 48 hours to remove all solvent traces.

G A Raw AMPS Monomer (Contains Impurities) B Dissolution in Warm Methanol (60°C) A->B Add Solvent C Hot Filtration B->C Remove Insoluble Oligomers D Cooling to -20°C (Recrystallization) C->D Induce Supersaturation E Pure AMPS Crystals D->E Vacuum Filtration

Workflow for the purification of AMPS monomer via methanol recrystallization.

Protocol B: Solvent Optimization for Amphiphilic Block Copolymerization

Synthesizing amphiphilic block copolymers, such as (poly(2-hydroxyethyl methacrylate)), requires precise solvent control. PAMPS is a highly polar polymer, while PHEMA exhibits distinct, less hydrophilic solubility parameters.

Causality in Solvent Selection: If the chain extension of PAMPS with HEMA is conducted in pure DMF at high monomer concentrations, the resulting copolymer often becomes insoluble, forming a crosslinked gel[5]. This phenomenon occurs because intermolecular hydrogen bonding between the sulfonic acid groups of PAMPS and the hydroxyl groups of PHEMA dominates in pure DMF. By introducing a co-solvent like methanol or reducing the reaction temperature to 70°C, these non-covalent interactions are disrupted, preventing physical crosslinking and maintaining the quasiliving nature of the polymerization[5].

Step-by-Step Methodology (Quasiliving Radical Polymerization):

  • Macroinitiator Synthesis: Polymerize AMPS in a 50:50 (v/v) mixture of water/DMF using a ruthenium(II) catalyst at 80°C for 16 hours[5].

  • Precipitation: Isolate the PAMPS macroinitiator by precipitating the reaction mixture into acetone (a non-solvent for PAMPS)[4].

  • Chain Extension: Redissolve the PAMPS macroinitiator in a rigorously degassed DMF/Methanol blend. Add the purified HEMA monomer.

  • Controlled Propagation: Heat the reaction to 70°C (lowered from 80°C to mitigate thermal crosslinking) for 20 hours[5].

  • Final Isolation: Precipitate the resulting PAMPS-b-PHEMA copolymer into diethyl ether, filter, and dry under vacuum[6].

G S1 Macroinitiator Synthesis (AMPS in DMF/H2O) S2 Purification (Precipitation in Acetone) S1->S2 Isolate PAMPS S3 Chain Extension (HEMA addition) S2->S3 Redissolve S4 Solvent Optimization (DMF/MeOH blend) S3->S4 Prevent Crosslinking Err Insoluble Gel Formation (Crosslinking) S3->Err If pure DMF used (H-bonding mismatch) S5 Amphiphilic Copolymer (PAMPS-b-PHEMA) S4->S5 Controlled Propagation

Solvent-dependent pathways in the block copolymerization of PAMPS-b-PHEMA.

Conclusion

The solubility profile of AMPS in organic solvents is not merely a physical parameter but a foundational variable in macromolecular engineering. By leveraging polar aprotic solvents (DMF, NMP) for high-concentration polymerizations and utilizing polar protic solvents (methanol) for strategic recrystallization and hydrogen-bond disruption, researchers can precisely control the architecture and functionality of AMPS-derived advanced materials.

References

  • Ataman Kimya. "AMPS (2-Acrylamido-2-methylpropane sulfonic acid) Properties and Solubility". Ataman Chemicals. [Link]

  • Zhou, Y., & Wang, Z. "Saturated Solubility of 2-Acrylamide-2-methylpropanesulfonic Acid in 14 Neat Organic Solvents from 283.15 to 328.15 K". Journal of Chemical & Engineering Data, ACS Publications, 2020.[Link]

  • Martínez-Cornejo, V., et al. "Synthesis of Poly(2-Acrylamido-2-Methylpropane Sulfonic Acid) and its Block Copolymers with Methyl Methacrylate and 2-Hydroxyethyl Methacrylate by Quasiliving Radical Polymerization Catalyzed by a Cyclometalated Ruthenium(II) Complex". Polymers, PMC, 2020.[Link]

Sources

Foundational

Engineering Thermal Resilience: A Technical Guide to AMPS Monomer in High-Temperature Polymer Applications

As high-temperature environments increasingly dictate the operational limits of advanced materials—from deep-well enhanced oil recovery (EOR) to the sterilization protocols of biomedical drug delivery systems—the demand...

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Author: BenchChem Technical Support Team. Date: April 2026

As high-temperature environments increasingly dictate the operational limits of advanced materials—from deep-well enhanced oil recovery (EOR) to the sterilization protocols of biomedical drug delivery systems—the demand for thermally stable polymers has never been higher. Standard polyacrylamide (PAM) and polyacrylic acid (PAA) derivatives frequently fail under these conditions due to rapid hydrolysis and chain collapse.

To overcome these limitations, application scientists turn to 2-Acrylamido-2-methylpropane sulfonic acid (AMPS) . This whitepaper provides an in-depth mechanistic analysis of AMPS, detailing the causality behind its thermal stability, thermogravimetric profiling, and field-proven synthesis protocols for high-temperature applications.

The Molecular Causality of Thermal Stability

The exceptional thermal and hydrolytic stability of AMPS-based polymers is not an accidental property; it is a direct consequence of its highly engineered molecular architecture. To understand why AMPS succeeds where standard acrylamides fail, we must examine the structure-property relationships at play:

  • Steric Shielding via Geminal Dimethyl Groups: In standard polyacrylamide, the primary amide group (-CONH2) is highly susceptible to nucleophilic attack by water at elevated temperatures (typically >70°C). This hydrolysis converts amide groups into carboxylate groups. In the presence of divalent cations (Ca²⁺, Mg²⁺), these carboxylates form ionic crosslinks, leading to severe polymer precipitation or hydrogel syneresis (water expulsion)[1]. AMPS prevents this via a geminal dimethyl group (-C(CH3)2-) positioned adjacent to the amide linkage. This bulky group creates a massive steric shield, physically blocking water molecules from initiating nucleophilic attack, thereby providing extreme hydrolytic and thermal stability[2].

  • Anionic Hydration via the Sulfonate Group: The terminal sulfonic acid group (-SO3H) is a strong acid (pKa < 1) that remains fully ionized across virtually all pH ranges. This permanent anionic charge maintains a highly extended polymer chain conformation due to electrostatic repulsion, preventing thermal collapse and maintaining solubility even in high-salinity, high-temperature brines[2].

MechanisticPathway A AMPS Monomer Structure B Geminal Dimethyl Group (-C(CH3)2-) A->B C Sulfonate Group (-SO3H) A->C D Steric Hindrance of Amide Bond B->D E High Anionic Charge & Hydrophilicity C->E F Hydrolytic Resistance (Prevents chain scission) D->F G Brine/Divalent Cation Tolerance E->G H High-Temperature Stability (Operational >150°C) F->H G->H

Fig 1. Structural mechanisms driving the extreme thermal and hydrolytic stability of AMPS.

Thermogravimetric Profiling (TGA) & Degradation Kinetics

To quantitatively validate the thermal limits of AMPS, Thermogravimetric Analysis (TGA) is the gold standard. When evaluating pure poly(AMPS) or heavily crosslinked AMPS nanogels (such as those used for the dissolution of poorly soluble drugs like Ticagrelor), the thermal degradation profile consistently exhibits a distinct three-stage mass loss mechanism[3].

Quantitative TGA Summary for Poly(AMPS) Systems
Degradation StageTemperature RangeMass Loss MechanismImplications for High-Temp Applications
Stage 1 25°C – 195°CEvaporation of bound moisture and free water.Polymer backbone remains structurally intact; fully functional in high-temp aqueous environments.
Stage 2 195°C – 300°CDesulfonation (cleavage and decomposition of sulfonic acid groups).Loss of ionic character and hydrophilicity; marks the absolute upper thermal limit for functional performance.
Stage 3 300°C – 500°C+Carbon-carbon main chain scission and total decomposition.Complete structural collapse, resulting in char formation.

Note: While the exact onset of Stage 2 depends on the specific comonomers and crosslinking density, the AMPS backbone reliably resists structural degradation up to ~200°C, making it ideal for autoclave sterilization (121°C) in drug development and deep-well thermal stimulation (150°C+)[1][3].

Self-Validating Synthesis Protocol: AM-co-AMPS Hydrogels

Step-by-Step Methodology
  • Monomer Preparation:

    • Dissolve Acrylamide (AM) and AMPS in deionized water to achieve a total monomer concentration of 20 wt%.

    • Critical Causality: Maintain an AMPS:AM molar ratio of at least 20:80. Ratios lower than this fail to provide sufficient steric shielding to protect the adjacent AM units from high-temperature hydrolysis[1][4].

    • Adjust the pH to 7.0 using NaOH to convert AMPS into its sodium salt form, which prevents auto-acid-catalyzed hydrolysis during synthesis.

  • Deoxygenation (Radical Scavenging):

    • Seal the reactor and purge the solution with ultra-pure Nitrogen (N₂) gas for 30–45 minutes. Oxygen acts as a potent radical scavenger; failure to remove it will result in low molecular weight oligomers that cannot withstand thermal stress.

  • Redox Initiation:

    • Introduce a redox initiator system, such as Ammonium Persulfate (APS) and Sodium Bisulfite (NaHSO₃), at a concentration of 3 mmol% relative to the total monomer[4].

  • Polymerization & Curing:

    • Maintain the reaction temperature isothermally at 45.5°C for 4 to 6 hours[4]. The moderate temperature prevents the Trommsdorff–Norrish effect (auto-acceleration), ensuring a uniform molecular weight distribution.

  • Purification & Validation:

    • Precipitate the resulting viscous polymer in excess acetone, filter, and dry under a vacuum at 60°C.

    • Self-Validation: Subject a 5 mg sample of the dried polymer to TGA. A successful, thermally stable batch must show zero non-water mass loss below 200°C.

SynthesisWorkflow N1 1. Monomer Prep (AM + AMPS, pH 7.0) N2 2. Deoxygenation (N2 Purge for 45 min) N1->N2 N3 3. Redox Initiation (APS / NaHSO3) N2->N3 N4 4. Polymerization (Isothermal at 45.5°C) N3->N4 N5 5. Purification (Acetone Precipitation) N4->N5 N6 6. Thermal Validation (TGA: No loss < 200°C) N5->N6

Fig 2. Step-by-step synthesis and thermal validation workflow for AM-co-AMPS polymers.

Cross-Industry Applications of Thermally Stable AMPS

The thermal resilience of AMPS translates directly into high-value applications across diverse scientific fields:

  • Biomedical Drug Delivery: In pharmaceutical development, hydrogels used for controlled drug release must often undergo high-temperature steam sterilization (autoclaving). AMPS-grafted nanogels (e.g., PVA-g-poly(AMPS)) maintain their structural integrity and porosity during extreme thermal cycling, ensuring the precise, enhanced dissolution of poorly soluble cardiovascular drugs like Ticagrelor without premature degradation of the polymer matrix[3].

  • Enhanced Oil Recovery (EOR): Subsurface reservoirs frequently present hostile conditions (temperatures >120°C and salinities >100,000 ppm). Standard polymer flooding agents degrade rapidly here. AM-co-AMPS copolymers maintain fluid viscosity and resist syneresis, allowing for efficient sweep and crude oil displacement in extreme geothermal gradients[1][4].

References

  • 2-Acrylamido-2-methylpropane sulfonic acid - Wikipedia Source: Wikipedia URL:[Link]

  • Synthesis and Assessment of a Novel AM-co-AMPS Polymer for Enhanced Oil Recovery (EOR) Source: IEEE Xplore URL:[Link]

  • Preparation and Mechanism of Stability for High-Temperature and High-Salinity Gels Source: SPE Journal | OnePetro URL:[Link]

  • Crosslinked PVA-g-poly(AMPS) Nanogels for Enhanced Solubility and Dissolution of Ticagrelor: Synthesis, Characterization, and Toxicity Evaluation Source: ACS Omega URL:[Link]

Sources

Exploratory

Uncompromising Precision: A Technical Guide to the Purity Analysis of 2-Acrylamido-2-Methylpropane Sulfonic Acid (AMPS)

The Mechanistic Imperative of AMPS Purity in Drug Development 2-Acrylamido-2-methylpropane sulfonic acid (AMPS) is a highly reactive, hydrophilic monomer characterized by its geminal dimethyl group and sulfomethyl group....

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Author: BenchChem Technical Support Team. Date: April 2026

The Mechanistic Imperative of AMPS Purity in Drug Development

2-Acrylamido-2-methylpropane sulfonic acid (AMPS) is a highly reactive, hydrophilic monomer characterized by its geminal dimethyl group and sulfomethyl group. These structural features sterically hinder the amide functionality, providing exceptional hydrolytic and thermal stability. In the pharmaceutical sector, AMPS is increasingly utilized to engineer pH-responsive, superabsorbent hydrogels. For example, the fabrication of CMC/PVP-co-poly(AMPS) hydrogels constitutes a highly effective system for sustained drug delivery, where swelling and release kinetics are dictated by the monomer ratios[1].

However, the synthesis of AMPS—typically via the Ritter reaction of acrylonitrile and isobutylene in the presence of sulfuric acid—inherently generates impurities. As a Senior Application Scientist, I emphasize that purity analysis is not merely a regulatory checkbox; it is a mechanistic necessity.

The Causality of Impurities:

  • Residual Acrylamide & Acrylonitrile: These unreacted precursors are highly toxic and pose severe biocompatibility risks in drug delivery systems. Furthermore, their presence alters the lower critical solution temperature (LCST) and thermodynamic swelling of nanogels.

  • Trace Iron (Fe): Iron acts as a radical scavenger or premature catalyst in redox-initiated free-radical polymerizations, leading to unpredictable crosslinking densities.

  • Butadiene/Butene Contamination: If the isobutylene precursor contains more than 1000 ppm of butadiene, these dienes act as potent chain transfer agents, severely degrading the ultra-high molecular weight required for stable hydrogel networks[2].

Impurity_Impact Imp1 Residual Acrylonitrile & Acrylamide Mech1 Altered Polymerization Kinetics & Cellular Toxicity Imp1->Mech1 Imp2 Trace Iron (Fe > 5ppm) Mech2 Premature Crosslinking & Radical Scavenging Imp2->Mech2 Imp3 Butadiene / Butene (< 1000 ppm limit) Mech3 Chain Transfer Reactions & MW Degradation Imp3->Mech3 Outcome Compromised Hydrogel Biocompatibility & Swelling Mech1->Outcome Mech2->Outcome Mech3->Outcome

Logical relationship between AMPS impurities and hydrogel failure mechanisms.

Analytical Strategy & Workflows

Because AMPS is thermally unstable near its melting point (decomposing at ~195 °C), Gas Chromatography (GC) is unsuitable for purity profiling. Instead, High-Performance Liquid Chromatography (HPLC) is the gold standard for organic impurities, complemented by trace metal and moisture analysis.

AMPS_Analytical_Workflow A Crude AMPS Sample B Sample Preparation (Aqueous/Solvent Dissolution) A->B Aliquot C RP-HPLC Analysis (Organic Impurities) B->C Dilute in Mobile Phase D ICP-MS Analysis (Trace Metals) B->D Acid Digestion E Karl Fischer Titration (Moisture Content) B->E Direct Injection F Acrylamide, Acrylonitrile, t-Butylacrylamide Quantitation C->F G Iron (Fe) & Cation Quantitation D->G H Water Content (%) E->H I Data Integration & Purity Certification F->I G->I H->I

Comprehensive analytical workflow for certifying the purity of AMPS monomers.

Self-Validating Experimental Protocols

Protocol 1: RP-HPLC Determination of Organic Impurities

Causality of Design: AMPS contains a highly acidic sulfonic acid group. In a neutral mobile phase, it exists entirely as a highly polar sulfonate anion, which will elute in the void volume of a standard C18 column. To achieve retention and prevent peak tailing caused by secondary interactions with residual silanols, the mobile phase must be acidified. We utilize an ODS-3 column with 0.03% Trifluoroacetic acid (TFA)[2]. Expert Note: If coupling this method to Mass Spectrometry (LC-MS) for unknown impurity elucidation, phosphoric acid or TFA must be replaced with formic acid to prevent severe ion suppression[3].

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare an isocratic mixture of high-purity water containing 0.03% TFA and Acetonitrile in a 90:10 (v/v) ratio. Degas via ultrasonication for 15 minutes.

  • Self-Validation Mechanism (System Suitability Test): Inject a standard resolution mixture containing 1.0 mg/mL AMPS and 0.05 mg/mL Acrylamide. Validation Gate: The protocol may only proceed if the chromatographic resolution ( Rs​ ) between the two peaks is ≥2.0 and the AMPS tailing factor is ≤1.5 .

  • Sample Preparation: Dissolve 100 mg of the AMPS sample in 10 mL of the mobile phase. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Execution:

    • Column: ODS-3 (or equivalent C18), 250 x 4.6 mm, 3 µm.

    • Flow Rate: 0.8 mL/min.

    • Detection: UV at 200 nm (optimal for capturing the amide and alkene chromophores)[2].

  • Quantitation: Calculate impurity mass fractions using an external standard calibration curve ranging from 4.0×10−6 to 2.0×10−3 mol/L[4].

Protocol 2: Titrimetric Determination of AMPS Incorporation in Nanoparticles

Causality of Design: Knowing the purity of the starting monomer is only half the battle; researchers must verify how much AMPS actually incorporated into the hydrogel network versus remaining as free, unreacted monomer.

Step-by-Step Methodology:

  • Purification: Dialyze the synthesized poly(NIPAm-MBA-AMPS) nanoparticles against Milli-Q water for 7 days to remove all unreacted AMPS monomer.

  • Self-Validation Mechanism (Blank Baseline): Perform an acid-base titration on a batch of nanoparticles synthesized with 0% AMPS. This critical step quantifies the background sulfate groups contributed by the potassium persulfate initiator, ensuring the final AMPS calculation is not artificially inflated.

  • Sample Titration: Lyophilize the purified AMPS-containing nanoparticles, resuspend a known mass in deionized water, and titrate the strongly acidic sulfonate groups using standardized 0.01 M NaOH.

  • Yield Normalization: Calculate the incorporated AMPS by subtracting the initiator baseline. Research demonstrates that only ~81% of the AMPS fed into the reaction is successfully incorporated into the nanoparticle complex[5].

Quantitative Data Summaries

To establish a benchmark for quality control, the following tables summarize the required specifications for biomedical-grade AMPS and the downstream effects of its incorporation.

Table 1: Standard Specification Profile for High-Purity AMPS Monomer Data synthesized from industrial specification standards[6][7].

Analytical ParameterSpecification LimitTypical High-Purity ValuePrimary Analytical Method
Purity (Mass Fraction) ≥95.00% >99.02% RP-HPLC (UV at 200 nm)
Water Content ≤0.50% 0.17% Karl Fischer Titration
Iron (Fe) Content ≤5 ppm 0.23 ppm ICP-MS / ICP-OES
Acid Value 270−280 mg KOH/g 275.55 mg KOH/g Acid-Base Titration
Chroma (25% aq. solution) ≤30 APHA 17 APHA Colorimetry

Table 2: Impact of AMPS Feed Ratio on Poly(NIPAm-MBA-AMPS) Nanoparticle Properties Data demonstrating the physical limits of AMPS incorporation in hydrogel synthesis[5].

AMPS Feed Ratio (mol %)Actual AMPS Incorporated (%)Swelling Ratio (37°C to 23°C)Particle Formation Status
0.0 0.0 2.30±0.25 Stable Nanoparticles
5.0 3.98±0.21 1.25±0.04 Stable Nanoparticles
7.5 6.23±0.33 N/AStable Nanoparticles
10.0 8.48±0.90 N/AUpper Limit Reached
> 10.0 N/AN/AInhibited (Forms polymer chains only due to excessive charge density)

References

  • Title: Synthesis of cross-linked carboxymethyl cellulose and poly (2-acrylamido-2-methylpropane sulfonic acid) hydrogel for sustained drug release optimized by Box-Behnken Design | Source: elsevierpure.com | URL:Link
  • Title: 2-Acrylamido-2-Methylpropane Sulfonic Acid (AMPS) SPECIFICATION DATASHEET | Source: valudor.com | URL:Link
  • Title: Method for producing the 2-acrylamido-2-methylpropane sulfonic acid monomer and polymer comprising said monomer | Source: justia.com | URL:Link
  • Title: 2-Acrylamido-2-methyl-1-propanesulfonic acid | Source: sielc.com | URL:Link
  • Title: Saturated Solubility of 2-Acrylamide-2-methylpropanesulfonic Acid in 14 Neat Organic Solvents from 283.15 to 328.15 K | Source: acs.org | URL:Link
  • Title: Hemocompatible Poly(NIPAm-MBA-AMPS) Colloidal Nanoparticles as Carriers of Anti-inflammatory Cell Penetrating Peptides | Source: acs.org | URL:Link
  • Title: CN105399648A - Preparation method for 2-acrylamido-2-methylpropanesulfonic acid | Source: google.com | URL:Link

Sources

Foundational

Introduction: Navigating the Potent Potential of Antimicrobial Peptides

An In-depth Technical Guide to the Health and Safety Considerations for Handling Antimicrobial Peptides (AMPs) Antimicrobial peptides (AMPs) represent a frontier in the development of novel therapeutics, offering potent...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Health and Safety Considerations for Handling Antimicrobial Peptides (AMPs)

Antimicrobial peptides (AMPs) represent a frontier in the development of novel therapeutics, offering potent and broad-spectrum activity against a range of pathogens, including multidrug-resistant strains.[1][2] As naturally occurring components of the innate immune system, their mechanisms of action—often involving direct interaction with and disruption of microbial membranes—make them compelling candidates for drug development.[3][4] However, the very biological potency that makes AMPs promising also necessitates a robust and nuanced approach to their handling in research and development settings.

Unlike many conventional small molecules, AMPs are biologically active agents whose full toxicological and immunogenic profiles, especially for novel sequences, may be uncharacterized.[1][5] Their safe handling is paramount not only for the personal safety of laboratory professionals but also for maintaining the integrity and reproducibility of experimental data.[6][7] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand the inherent risks associated with AMPs and to implement field-proven control strategies to mitigate them. It moves beyond a simple checklist of precautions to explain the scientific rationale behind each safety recommendation, fostering a culture of safety grounded in expertise and trustworthiness.

Chapter 1: The Intrinsic Hazards of Antimicrobial Peptides

Understanding the potential health and safety risks of AMPs begins with their fundamental biochemical and biological properties. While specific toxicity profiles are sequence-dependent, several hazard classes are common across this diverse group of molecules.

1.1 Toxicological Profile and Routes of Exposure

The primary concern with AMPs is their potential for off-target effects and cytotoxicity.[1] Some peptides, such as Melittin, are known to have potent hemolytic and cytotoxic activities.[1] Preclinical safety evaluations must extend beyond basic hemolysis to assess systemic toxicity, as off-target effects or accumulation in organs like the kidneys can occur.[1] A study on AMPs LR14 derived from Lactobacillus plantarum demonstrated dose-dependent toxicity in a eukaryotic model system (Drosophila melanogaster), causing developmental delays, reduced weight, and cellular deformities at high concentrations.[8]

The primary routes of occupational exposure are:

  • Inhalation: Lyophilized peptide powders are fine and can be easily aerosolized during weighing or transfer, posing a significant inhalation risk.[5][9] This can lead to respiratory sensitization and allergic reactions.[5]

  • Dermal Contact: Direct skin contact with concentrated peptide solutions or powders can cause local irritation.[5]

  • Ocular Contact: Accidental splashes are a major concern, as they can cause serious eye irritation.[5]

  • Ingestion: While less common, accidental ingestion via contaminated hands is a potential route of exposure.

1.2 Uncharacterized Biological Activity

A significant challenge, particularly in a research and development context, is the unknown biological activity of novel, synthetic peptides.[5] Each new sequence must be treated as a potentially potent biological agent until its toxicological profile is better understood. This necessitates a cautious approach grounded in a thorough risk assessment for every new compound.[5]

Chapter 2: A Framework for Comprehensive Risk Assessment

A systematic risk assessment is the cornerstone of safe laboratory practice for handling AMPs.[10] It is a proactive process to identify hazards, evaluate the risks of exposure, and implement appropriate control measures. The process should be documented and reviewed periodically, especially when a new AMP is introduced or a procedure is modified.

The workflow for conducting a chemical risk assessment involves evaluating the chemicals and their associated hazards, understanding the necessary controls to mitigate risks, and ensuring compliance with safety standards.[10]

cluster_0 Risk Assessment Workflow for Handling a Novel AMP step1 Step 1: Hazard Identification - Review literature for known toxicities of similar peptides. - Consult Safety Data Sheet (SDS), if available. - Assume high potency for uncharacterized AMPs. step2 Step 2: Exposure Assessment - Identify all handling procedures (weighing, reconstitution, administration). - Determine potential routes of exposure (inhalation, dermal, etc.). - Estimate frequency and duration of handling. step1->step2 step3 Step 3: Risk Characterization - Evaluate the likelihood and severity of potential harm. - Is the quantity handled large? - Is aerosolization likely? step2->step3 step4 Step 4: Control Strategy Development - Select controls based on the Hierarchy of Controls (see Chapter 3). - Specify Engineering Controls, Administrative Procedures, and PPE. step3->step4 step5 Step 5: Implementation & Review - Document the risk assessment and SOPs. - Train all personnel on the procedures. - Review and update the assessment regularly. step4->step5

A workflow for the risk assessment of a novel AMP.

Chapter 3: The Hierarchy of Controls for Safe AMP Handling

The most effective way to manage laboratory hazards is to follow the hierarchy of controls, which prioritizes safety measures from most to least effective.

cluster_1 Hierarchy of Controls for AMPs Elimination Elimination / Substitution (Most Effective) - Is a less hazardous peptide available? Engineering Engineering Controls - Chemical Fume Hood or Biosafety Cabinet for powders. - Ventilated enclosures for liquid handling. Elimination->Engineering Administrative Administrative Controls - Standard Operating Procedures (SOPs). - Designated work areas. - Personnel training. Engineering->Administrative PPE Personal Protective Equipment (PPE) (Least Effective) - Lab coat, gloves, safety goggles. - Respirator for powders outside of a hood. Administrative->PPE

The hierarchy of controls applied to handling AMPs.

3.1 Engineering Controls

These controls are designed to remove the hazard at the source, before it can contact the worker.

  • Ventilation: When working with peptides, especially in powder form, it is crucial to perform tasks in a well-ventilated area to prevent the inhalation of potentially harmful particles.[11] A certified chemical fume hood or a biosafety cabinet should always be used when weighing or reconstituting lyophilized AMP powders to contain any aerosols.[9][11]

3.2 Administrative Controls

These are work practices and procedures that reduce the duration, frequency, and severity of exposure to hazardous materials.

  • Designated Areas: All handling of AMPs should be confined to a designated and clearly labeled laboratory area.[9]

  • Training: All personnel must be thoroughly trained on the specific hazards of the AMPs they are working with and the established handling procedures.[5]

  • Clear Labeling: All vials and containers must be clearly labeled with the compound name, date, concentration, and relevant hazard information.[6][7]

3.3 Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.[10] It does not eliminate the hazard but provides a barrier between the user and the material.

TaskMinimum Required PPE
Storage & Inventory Lab coat, safety glasses, gloves.
Weighing Lyophilized Powder Lab coat, nitrile gloves (double-gloving recommended), safety goggles, face shield. Must be performed in a fume hood or ventilated enclosure. [5][9]
Reconstituting Peptides Lab coat, nitrile gloves, safety goggles.[6][11]
Handling Peptide Solutions Lab coat, nitrile gloves, safety glasses.[6][11]
Waste Disposal Lab coat, nitrile gloves, safety goggles.

Chapter 4: Standard Operating Procedures (SOPs)

Adherence to validated SOPs is critical for ensuring both safety and experimental consistency.

SOP 1: Storage and Handling of Lyophilized AMPs

The primary goal of this protocol is to maintain peptide integrity while preventing exposure to moisture and minimizing personnel exposure.

  • Step 1: Receiving and Storage

    • Upon receipt, inspect the vial for damage.

    • For long-term storage, place the sealed vial in a freezer at -20°C or, preferably, -80°C, protected from light.[12][13][14]

  • Step 2: Preparing for Use

    • Before opening, remove the sealed vial from cold storage and allow it to equilibrate to room temperature in a desiccator.[12][14][15] This critical step prevents condensation and moisture uptake by the hygroscopic peptide powder.[12][15]

  • Step 3: Weighing

    • Perform all weighing operations inside a chemical fume hood or other ventilated enclosure.[11]

    • Don appropriate PPE, including gloves, a lab coat, and eye protection.[6][11] A respirator may be necessary if a fume hood is not available.[5]

    • Weigh the desired amount of peptide quickly into a suitable, clean container.[16]

  • Step 4: Resealing and Storage

    • Promptly and tightly reseal the stock vial.[6]

    • To minimize oxidation of sensitive peptides, consider flushing the vial with an inert gas like dry nitrogen before resealing.[12]

    • Return the stock vial to its designated cold storage location (-20°C or -80°C).[12]

SOP 2: Reconstitution of AMPs

This procedure aims to dissolve the peptide in a suitable solvent while preventing contamination and ensuring accurate concentration.

  • Step 1: Preparation

    • Sanitize the work area, preferably within a laminar flow hood or biosafety cabinet.[5][6]

    • Assemble all necessary materials: the equilibrated peptide vial, sterile solvent (e.g., sterile water, specific buffer), and sterile pipettes or syringes.[5]

    • Don all required PPE (lab coat, gloves, safety goggles).[5]

  • Step 2: Dissolving the Peptide

    • There is no universal solvent for all peptides; the choice depends on the peptide's amino acid composition.[15] Consult the Certificate of Analysis (COA) or solubility data if available.

    • For novel peptides, a small portion should be tested for solubility first.[15]

    • Slowly add the appropriate sterile solvent to the vial.[17] To avoid foaming, gently inject the solvent down the side of the vial.[17]

    • Gently swirl or vortex the vial to dissolve the peptide. Sonication can aid in dissolving difficult peptides.[15][16] Do not shake vigorously, as this can cause aggregation.[17]

  • Step 3: Aliquoting and Storage

    • Once fully dissolved, the peptide solution should be aliquoted into smaller, single-use volumes.[14]

    • Aliquoting is crucial to avoid repeated freeze-thaw cycles, which can degrade the peptide.[13][14]

    • Store the aliquots at -20°C or below.[13] Note that the shelf-life of peptides in solution is very limited.[14]

SOP 3: Spill Response and Decontamination

Prompt and correct response to a spill is essential to prevent exposure and contamination.

Spill TypeDecontamination Protocol
Minor Spill of Lyophilized Powder 1. Cordon off the area. 2. Wearing appropriate PPE, gently cover the spill with damp paper towels to avoid raising dust. 3. Wipe the area, moving from the outside in. 4. Place all contaminated materials in a designated hazardous waste container.[18] 5. Clean the area with an enzymatic detergent, followed by a 1% sodium hypochlorite solution (bleach), and then rinse thoroughly.[19][20]
Minor Spill of Peptide Solution 1. Cordon off the area. 2. Absorb the spill with absorbent pads. 3. Place all contaminated materials in a hazardous waste container. 4. Clean the area with an enzymatic detergent, followed by a 1% sodium hypochlorite solution, and then rinse.[19][20]
Major Spill 1. Evacuate the area immediately. 2. Alert laboratory supervisor and institutional Environmental Health & Safety (EH&S). 3. Prevent entry to the area. 4. Allow only trained personnel to conduct the cleanup.

SOP 4: Waste Disposal

Proper segregation and disposal of AMP waste are required for safety and regulatory compliance.[9]

  • Solid Waste: All consumables that have come into contact with AMPs (e.g., gloves, pipette tips, vials) must be collected in a designated hazardous chemical waste container.[5]

  • Liquid Waste: Unused or expired peptide solutions should be collected in a labeled hazardous liquid waste container.[5] Some aqueous waste may be suitable for drain disposal after chemical inactivation (e.g., with 10% bleach for at least 30 minutes) and pH neutralization, but this must comply with local and institutional regulations.[19] Never pour untreated peptide solutions down the drain.[5][21]

  • Sharps Waste: Needles and syringes must be disposed of immediately in a puncture-resistant sharps container labeled for biohazardous and chemically contaminated sharps.[5][19]

Chapter 5: Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately rinse the affected area with plenty of soap and water for at least 15 minutes.[9] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water at an eyewash station for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[9][18] If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion: Rinse the mouth with water.[18] Do not induce vomiting. Seek immediate medical attention.

For any significant exposure, consult the material's Safety Data Sheet (SDS) and inform your institution's EH&S department.

Conclusion

Antimicrobial peptides are powerful tools in the modern life sciences laboratory. Their unique biological activities demand a commensurate level of respect and caution. By integrating a framework of thorough risk assessment, a hierarchical approach to controls, and adherence to detailed, scientifically-grounded SOPs, research organizations can create a safe environment that protects their most valuable asset—their scientists. This proactive safety culture not only prevents accidents but also enhances the quality and integrity of the vital research being conducted.

References

  • Suzhou Peptides. (2026, February 21). Safety Tips for Handling Peptides in Your Research.
  • Direct Peptides. (2025, December 9). Safe Handling & Lab PPE for Peptides (Compliance-Focused Research Guide).
  • NovoPro Bioscience Inc. (2017, March 29). Handling and Storage of Synthetic Peptides.
  • BenchChem. (2025). Personal protective equipment for handling Peptide R.
  • Sigma-Aldrich. Storage and Handling Synthetic Peptides.
  • LifeTein®. How to dissolve, handle and store synthetic peptides.
  • Peptide Institute, Inc. (2024, September 20). Material Safety Data Sheet.
  • Method Peptides. Peptide Storage Guide | Laboratory Best Practices.
  • Sigma-Aldrich. Synthetic Peptide Handling & Storage Protocol.
  • GenScript. Peptide Storage and Handling Guidelines.
  • BenchChem. Safeguarding the Laboratory: Proper Disposal Procedures for Vicin-like Antimicrobial Peptide 2d.
  • Singh, K. et al. (2023). Synthesis, Characterization, and Antimicrobial Activity of Ultra-Short Cationic β-Peptides. ACS Omega.
  • DLRC Group. (2023, December 20). Synthetic Peptides: Understanding The New CMC Guidelines.
  • Continental Peptides. (2025, October 8). Laboratory Safety Guidelines When Handling Peptides and Research Chemicals.
  • Das, S. et al. (2014, March 15). In vivo Toxicity Assessment of Antimicrobial Peptides (AMPs LR14) Derived from Lactobacillus plantarum Strain LR/14 in Drosophila melanogaster. Probiotics and Antimicrobial Proteins.
  • Wang, G. et al. (2024, May 23). Editorial: Antimicrobial peptides and their druggability, bio-safety, stability, and resistance. Frontiers in Microbiology.
  • Maxed Out Compounds. (2025, September 5). How to Handle Research Compounds Safely.
  • European Medicines Agency. (2023, October 12). Guideline on the Development and Manufacture of Synthetic Peptides.
  • Kienle, G. S. et al. (2021). Safety of Anthroposophic Medicinal Products: An Analysis of Adverse Drug Reactions from German Pharmacovigilance Databases. Drug Safety.
  • Al-Otaibi, N. M. et al. (2023, July 24). Recent Progress in the Characterization, Synthesis, Delivery Procedures, Treatment Strategies, and Precision of Antimicrobial Peptides. Pharmaceuticals.
  • Superior Peptide. (2025, November 21). Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides.
  • Pierce, K. Synthesis and Analysis of Short Antimicrobial Peptides: RR, RIKA IGR, and HQ.
  • Polypeptide Group. Control Strategies for Synthetic Therapeutic Peptide APIs - Part I: Analytical Consideration.
  • Valacchi, G. et al. (2018). Cutaneous antimicrobial peptides: New “actors” in pollution related inflammatory conditions. Redox Biology.
  • ResearchGate. Developmental and reproductive toxicity hazard characterization of 2‐amino‐2‐methyl‐1‐propanol (AMP).
  • ResearchGate. (2024, December 13). Antimicrobial Peptides From Different Sources: Isolation, Purification, and Characterization to Potential Applications.
  • Bisley International. AMPS POLYMER POWDER 99%.
  • Lab Manager. (2025, April 17). Conducting a Chemical Risk Assessment in the Laboratory.
  • US Pharmacopeia (USP). CMC Regulatory Experiences and Expectations for Peptides.
  • MDPI. (2026, March 29). Antibiotic Mechanisms and Resistance: Molecular Insights and Therapeutic Strategies.
  • Applied and Environmental Microbiology. (2025, April 3). Antimicrobial peptides: from discovery to developmental applications.
  • ACS Publications. (2025, July 29). Antimicrobial Peptides Can Facilitate Whole Blood Safety from Bacteria: A Proof of Concept.
  • ResearchGate. (2025, August 20). Antimicrobial Peptides as Next-Generation Disinfectants: Tackling Biocide and Antimicrobial Resistance in Hospital Hygiene – A Narrative Review.
  • ResearchGate. Safety considerations according to the substitution of chemical preservatives with antimicrobial peptides (AMPs).
  • AnaSpec. (2019, July 31). Safety Data Sheet (SDS).
  • Bitesize Bio. (2025, April 24). Antibiotic Disposal in the Lab: Simple Tips to Get it Right.
  • Peptide Sciences. Peptide Safety Protocols | Clinical Guidelines.
  • Peptide Institute, Inc. (2023, October 18). Safety Data Sheet.
  • MDPI. Novel Small Antimicrobial Peptides Extracted from Agricultural Wastes Act against Phytopathogens but Not Rhizobacteria.
  • Wikipedia. Antimicrobial peptides.
  • SB-PEPTIDE. Peptide decontamination guidelines.
  • Zhu, X. et al. (2017). The antimicrobial peptides and their potential clinical applications. The Journal of Biomedical Research.
  • MDPI. (2023, May 20). Antimicrobial Peptides: Challenging Journey to the Pharmaceutical, Biomedical, and Cosmeceutical Use.

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Protocols & Analytical Methods

Method

Application Note: Advanced Synthesis and Characterization of AMPS/Acrylamide/Acrylic Acid Terpolymers

Introduction and Mechanistic Rationale The copolymerization of 2-Acrylamido-2-methylpropane sulfonic acid (AMPS), acrylamide (AM), and acrylic acid (AA) yields a highly versatile class of polyelectrolytes. These terpolym...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The copolymerization of 2-Acrylamido-2-methylpropane sulfonic acid (AMPS), acrylamide (AM), and acrylic acid (AA) yields a highly versatile class of polyelectrolytes. These terpolymers are critical in applications demanding extreme rheological stability, such as enhanced oil recovery (EOR), high-salinity drilling fluids, and superabsorbent hydrogels[1].

Why this specific monomer triad?

  • AMPS: Provides exceptional tolerance to divalent cations (e.g., Ca²⁺, Mg²⁺) and thermal stability (up to 120°C) due to its bulky gem-dimethyl group and strongly ionizable sulfonate moiety[1][2].

  • Acrylamide (AM): Drives the primary backbone extension, enabling the synthesis of ultra-high molecular weight polymers (5–20 million Da) necessary for potent viscosification[1][2].

  • Acrylic Acid (AA): Introduces pH-responsive carboxylate groups, which enhance chain expansion via electrostatic repulsion and provide crosslinking sites for hydrogel formation[3][4].

Understanding the reactivity ratios and sequence distribution (random vs. blocky) is crucial. Because AM and AA have similar molecular weights and reactivities, they tend to form random distributions, whereas the bulky AMPS requires optimized feed ratios to prevent steric hindrance during propagation[3].

Experimental Workflow and Reaction Pathway

The synthesis of AMPS/AM/AA terpolymers is typically driven by free-radical polymerization. The choice of reaction medium—aqueous solution versus inverse emulsion—dictates the final polymer morphology, molecular weight distribution, and dissolution kinetics[2].

PolymerizationWorkflow Monomers Monomer Preparation AMPS, AM, AA in Solvent Neutralization pH Adjustment Neutralize AMPS/AA to pH 5.0-7.0 Monomers->Neutralization Deoxygenation Deoxygenation N2 Purge (30 mins) Neutralization->Deoxygenation Initiation Radical Initiation KPS or Redox System Deoxygenation->Initiation Polymerization Propagation Temp Control (40-60°C) Initiation->Polymerization Isolation Isolation & Purification Precipitation in Ethanol Polymerization->Isolation

Figure 1: Standard workflow for the free-radical terpolymerization of AMPS, AM, and AA.

Step-by-Step Protocols

Protocol A: Aqueous Solution Polymerization (Standard Viscosifiers)

This method is ideal for generating high-molecular-weight linear polymers used in water treatment and EOR[1][5].

Materials:

  • AMPS (sodium salt, 50 wt% in H₂O)

  • Acrylamide (AM, ≥98.0%)

  • Acrylic Acid (AA, 99%)

  • Potassium persulfate (KPS) (Initiator)

  • Sodium hydroxide (NaOH)

Procedure:

  • Monomer Solution Preparation: In a 500 mL jacketed reactor, dissolve 70 mol% AM, 15 mol% AA, and 15 mol% AMPS in deionized water to achieve a total monomer concentration of 20-30 wt%.

  • Neutralization: Carefully add 2M NaOH dropwise while stirring under an ice bath to neutralize the sulfonic and carboxylic acid groups, adjusting the pH to approximately 6.0–7.0. Causality: Neutralization prevents the auto-acceleration of polymerization and limits unwanted crosslinking or hydrolysis of the acrylamide amide groups[1][3].

  • Deoxygenation: Seal the reactor and purge with high-purity Nitrogen (N₂) for 30 minutes to remove dissolved oxygen, which acts as a radical scavenger.

  • Initiation: Heat the reactor to 50°C. Inject the KPS initiator solution (0.1–0.5 wt% relative to total monomers)[4][5].

  • Propagation: Maintain the temperature at 50°C for 4–6 hours. The solution will become highly viscous.

  • Precipitation and Drying: Extrude the viscous gel into a large excess of absolute ethanol or acetone to precipitate the polymer. Filter, wash, and dry under vacuum at 45°C to a constant weight.

Protocol B: Crosslinked Hydrogel Synthesis

For applications requiring structural integrity (e.g., heavy metal recovery, superabsorbents), a crosslinker is introduced[4].

Procedure Modifications:

  • Add N,N′-methylenebisacrylamide (MBA) at 0.10–1.00 mol% of total monomers during step 1[1][4].

  • Alternatively, electron-beam (E-beam) irradiation (e.g., 20 kGy dose) can be used on the aqueous monomer mixture to simultaneously drive chain growth and 3D network formation without chemical initiators[3].

Quantitative Data & Self-Validation

To ensure the trustworthiness of the synthesis, specific quality control parameters must be met. The table below summarizes expected outcomes based on the synthesis route.

ParameterAqueous Solution PolymerizationInverse Emulsion PolymerizationCrosslinked Hydrogel (MBA/E-beam)
Primary Application EOR, Flocculants[1]Drilling Fluids[2]Adhesives, Uranium Recovery[3][4]
Molecular Weight (Mw) 5 – 20 Million Da[1]2 – 10 Million DaInfinite (Network)
Polydispersity (PDI) Broad (2.0 – 5.0)Narrower (1.5 – 3.0)N/A
Dissolution Time Slow (> 4 hours)Fast (< 30 minutes)[2]Swells, does not dissolve
Salt Tolerance HighVery High[2]Moderate (swelling decreases)

Self-Validating System Checks:

  • Viscosity Check: A 1 wt% solution of the linear terpolymer in 2% NaCl should exhibit distinct non-Newtonian shear-thinning behavior[5]. If the solution behaves as a Newtonian fluid, the molecular weight is insufficient, likely due to oxygen contamination or excessive initiator concentration.

  • FTIR Confirmation: Successful incorporation of all three monomers is validated by peaks at ~1650 cm⁻¹ (C=O of AM), ~1550 cm⁻¹ (COO⁻ of AA), and ~1040 cm⁻¹ (S=O of AMPS)[4][5].

References

  • Synthesis and Assessment of AMPS-Based Copolymers Prepared via Electron-Beam Irradiation for Ionic Conductive Hydrogels - MDPI. Available at:[Link]

  • Acrylic Acid Acrylamide Copolymer: Comprehensive Analysis Of Molecular Design, Synthesis Strategies, And Industrial Applications - Patsnap Eureka. Available at: [Link]

  • Synthesis and Characterization of Acrylamide-Based Anionic Copolymer and Investigation of Solution Properties - ResearchGate. Available at:[Link]

  • Characterization and Evaluation of Acrylic Acid Co-2-acrylamido-2-methylpropane-1-sulfonic Acid Hydrogels for Uranium Recovery - Taylor & Francis. Available at:[Link]

  • Comparison of an Emulsion- and Solution-Prepared Acrylamide/AMPS Copolymer for a Fluid Loss Agent in Drilling Fluid - ACS Omega. Available at:[Link]

Sources

Application

Application Note: Synthesis and Evaluation of 2-Acrylamido-2-Methylpropane Sulfonic Acid (AMPS) Copolymers for Advanced Scale Inhibition

Introduction & Mechanistic Overview In industrial water systems—spanning cooling towers, thermal desalination plants, and oilfield injection wells—mineral scaling (primarily CaCO3​ and CaSO4​ ) severely compromises therm...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

In industrial water systems—spanning cooling towers, thermal desalination plants, and oilfield injection wells—mineral scaling (primarily CaCO3​ and CaSO4​ ) severely compromises thermal efficiency and equipment integrity. Traditional scale inhibitors, such as polyacrylic acid (PAA) homopolymers and phosphonates, suffer from critical limitations: they exhibit poor calcium tolerance (often precipitating as calcium-inhibitor gels) and undergo thermal degradation in high-stress environments.

To overcome these thermodynamic barriers, 2-acrylamido-2-methylpropane sulfonic acid (AMPS) is copolymerized with acrylic acid (AA). AMPS is a highly reactive, hydrophilic monomer featuring a strongly ionizable, sterically bulky sulfonate group. The resulting AA/AMPS copolymers exhibit exceptional thermal stability, shear resistance, and massive calcium tolerance (up to 5,000 ppm Ca2+ without precipitation)[1].

The Causality of AMPS Scale Inhibition

The efficacy of AMPS-based copolymers is not merely additive; it is a synergistic mechanism driven by specific functional groups:

  • Chelation (Thermodynamic Control): The carboxyl groups (–COOH) from the acrylic acid segment chelate Ca2+ and Mg2+ ions, reducing the availability of free scaling cations in the bulk water[2].

  • Crystal Distortion (Kinetic Control): As micro-crystals begin to nucleate, the bulky sulfonate groups (– SO3−​ ) of AMPS adsorb onto the active growth sites of the crystal lattice. The steric hindrance of the gem-dimethyl groups on AMPS disrupts normal lattice formation, forcing the scale to precipitate as soft, amorphous, non-adherent particles rather than hard calcite[3].

  • Electrostatic Dispersion: The highly ionized sulfonate groups impart a strong negative charge to the distorted micro-crystals. This induces powerful electrostatic repulsion, keeping the particles suspended in the fluid phase and preventing them from adhering to pipe walls[2].

G A AMPS Copolymer (Sulfonate & Carboxyl Groups) B Calcium Chelation (Soluble Complex Formation) A->B C Nucleation Inhibition (Delaying Crystal Growth) A->C D Crystal Distortion (Adsorption on Active Sites) A->D E Electrostatic Repulsion (Particle Dispersion) A->E F Effective Scale Inhibition (CaCO3 / CaSO4) B->F C->F D->F E->F

Mechanistic pathways of AMPS copolymers in mineral scale inhibition.

Polymer Synthesis Protocol: AA/AMPS Copolymer

Scientific Rationale for Experimental Choices:

  • Why use an APS/ NaHSO3​ redox initiator system? Thermal initiation typically requires temperatures above 70°C, which can lead to rapid, uncontrolled chain propagation. In water treatment, polymers exceeding 30,000 Da act as flocculants rather than dispersants. The redox pair generates free radicals at much lower temperatures (40°C), allowing for precise kinetic control over chain length, ensuring the final copolymer remains in the optimal 2,000–30,000 Da range[1][4].

  • Why purge with Nitrogen? Dissolved oxygen acts as a radical scavenger, prematurely terminating polymer chains and leading to inconsistent molecular weights[4].

Step-by-Step Methodology
  • Monomer Preparation: In a 500 mL four-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, dissolve 35 mol% AMPS and 65 mol% Acrylic Acid (AA) in degassed, deionized water to achieve a 30 wt% total monomer concentration.

  • Deoxygenation: Purge the aqueous monomer solution with high-purity Nitrogen gas for 30 minutes under constant stirring (300 rpm) at 25°C to strip residual oxygen[4].

  • Thermal Equilibration: Submerge the flask in a thermostatic water bath and elevate the temperature to exactly 40°C.

  • Initiation: Prepare a 1:1 molar ratio solution of Ammonium Persulfate (APS) and Sodium Bisulfite ( NaHSO3​ ). Add this redox initiator dropwise (0.5 mL/min) using a syringe pump over 1 hour. Note: Slow addition prevents thermal runaway from the exothermic polymerization.

  • Propagation: Maintain the reaction at 40°C for 6 hours to ensure >98% monomer conversion[4]. The solution will become highly viscous.

  • Neutralization & Recovery: Cool the reactor to room temperature. Slowly add 30% NaOH solution to neutralize the acidic polymer to a pH of 5.0–6.0. The final product is a clear, viscous aqueous solution of the AA/AMPS sodium salt copolymer.

Scale Inhibition Evaluation Protocol (Static Beaker Test)

Scientific Rationale for Experimental Choices:

  • Why incubate at 80°C? Unlike most salts, calcium carbonate and calcium sulfate exhibit inverse solubility—they become less soluble as temperature increases. Incubating at 80°C simulates the harshest conditions found in industrial heat exchangers, accelerating nucleation kinetics and providing a rigorous stress test for the inhibitor[5][6].

  • How is this a self-validating system? The assay relies on a triad of measurements: a Control (unheated, representing 100% soluble calcium), a Blank (heated without inhibitor, representing maximum precipitation), and the Sample . This internal calibration eliminates errors from initial concentration variances or volumetric discrepancies[6].

Step-by-Step Methodology
  • Brine Preparation: Prepare synthetic supersaturated water by mixing equimolar volumes of CaCl2​ and NaHCO3​ stock solutions. The final test water must contain 400 mg/L Ca2+ and 600 mg/L alkalinity (as HCO3−​ )[6].

  • Inhibitor Dosing: Transfer 250 mL of the synthetic water into a series of glass bottles. Dose the synthesized AA/AMPS copolymer to achieve target active concentrations (e.g., 5, 10, 20 mg/L). Prepare one bottle with no inhibitor (Blank)[7].

  • Thermal Stress Incubation: Seal the bottles tightly to prevent CO2​ outgassing (which alters pH and scaling kinetics). Submerge them in a thermostatic water bath at 80°C for exactly 20 hours[5][7].

  • Filtration: Remove the bottles and cool to room temperature. Filter the supernatant of each bottle through a 0.22 µm syringe filter. Causality: This physically separates the precipitated, insoluble CaCO3​ scale from the soluble, chelated Ca2+ remaining in the water[7].

  • EDTA Titration: Pipette 50 mL of the filtrate into an Erlenmeyer flask. Add 5 mL of 20% KOH buffer to raise the pH > 12. Add a pinch of Calcein indicator. Titrate with 0.01 M standard EDTA solution until the fluorescent green color sharply transitions to purple[6].

  • Efficiency Calculation: Calculate the Inhibition Efficiency (IE %) using the formula:

    IE(%)=Vcontrol​−Vblank​Vsample​−Vblank​​×100

    (Where V is the volume of EDTA consumed).

G S1 1. Prepare Supersaturated Brine (Ca2+ & HCO3-) S2 2. Dose AMPS Copolymer (e.g., 5-30 mg/L) S1->S2 S3 3. Incubate at 80°C (Thermal Stress for 20h) S2->S3 S4 4. Filter Precipitates (0.22 µm Membrane) S3->S4 S5 5. EDTA Titration (Quantify Soluble Ca2+) S4->S5 S6 6. Calculate Inhibition Efficiency (%) S5->S6

Step-by-step experimental workflow for the static scale inhibition test.

Quantitative Data & Performance Analysis

The incorporation of the AMPS monomer significantly elevates the performance ceiling compared to traditional homopolymers. The table below summarizes typical benchmark data obtained using the static beaker test protocol at 80°C.

Inhibitor ClassActive Dosage (mg/L) CaCO3​ Inhibition (%) CaSO4​ Inhibition (%)Calcium Tolerance Limit
PAA (Homopolymer) 10.065.245.0Low (< 500 ppm)
PBTC (Phosphonate) 10.085.560.3Moderate (~1,000 ppm)
AA/AMPS Copolymer 5.088.476.2High (> 5,000 ppm)
AA/AMPS Copolymer 10.0> 95.0> 90.0High (> 5,000 ppm)
AA/AMPS Copolymer 20.099.898.5High (> 5,000 ppm)

Data Interpretation: While PAA and PBTC struggle to maintain efficacy under high thermal stress and supersaturation, the AA/AMPS copolymer achieves near-total scale inhibition (>95%) at highly economical dosages (10 mg/L). Furthermore, its extreme calcium tolerance prevents the formulation of secondary pseudo-scales (inhibitor-calcium gels)[1][7].

References

  • Study on the Scale Inhibition Performance and Mechanism of a High-Performance Graft Copolymer Cellulose Green Scale Inhibitor on Oilfield Ca2+ ACS Omega[Link]

  • Water-Soluble Acrylamide Sulfonate Copolymer for Inhibiting Shale Hydration Industrial & Engineering Chemistry Research - ACS Publications[Link]

  • Acrylic Acid 2-Acrylamido-2-Methylpropane Sulfonic Acid Copolymer: Comprehensive Analysis Of Synthesis, Properties, And Industrial Applications Patsnap Eureka[Link]

  • Synergistic scale inhibition of both IA/AMPS copolymer and magnetic field E3S Web of Conferences[Link]

  • The Efficacy of Calcium Carbonate Scale Inhibition by Commercial Polymer Scale Inhibitors AIDIC (Chemical Engineering Transactions)[Link]

  • Laboratory investigation of a new scale inhibitor for preventing calcium carbonate precipitation in oil reservoirs and production Journal of Petroleum Exploration and Production Technology[Link]

  • Synthesis, characterization and performance evaluation of the environmentally benign scale inhibitor IA/AMPS copolymer RSC Advances[Link]

Sources

Method

Application Note: Development and Characterization of AMPS-Based Hydrogels for Controlled Drug Delivery

Introduction & Mechanistic Overview Hydrogels are three-dimensional, cross-linked polymeric networks capable of absorbing large amounts of water or biological fluids without dissolving[1]. Among the various monomers util...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

Hydrogels are three-dimensional, cross-linked polymeric networks capable of absorbing large amounts of water or biological fluids without dissolving[1]. Among the various monomers utilized in modern biomaterial synthesis, 2-Acrylamido-2-methylpropane sulfonic acid (AMPS) has emerged as a highly effective building block for advanced drug delivery systems[2]. AMPS is a strongly hydrophilic monomer containing an ionizable sulfonate (–SO₃H) group[3].

Mechanistic Insights into Swelling and Release: Because the sulfonate group in AMPS possesses a very low pKa, it dissociates completely across a broad pH range. Consequently, pure AMPS-based hydrogels often exhibit a pH-independent swelling capacity[4]. However, when these networks are utilized as drug delivery vehicles, the release profile becomes highly tunable. The electrostatic interactions between the anionic sulfonate groups of the hydrogel and charged drug molecules dictate the release kinetics[5]. For example, if a weakly acidic drug is loaded into the matrix, shifting the environment to an alkaline or physiological pH (pH 7.4) alters the ionization state of the drug and the polymer, triggering controlled release[5][6]. Furthermore, increasing the AMPS concentration directly increases the equilibrium swelling ratio due to the influx of hydrophilic –SO₃H groups, which expands the polymer network and facilitates drug diffusion[7].

Synthesis Protocol: Free-Radical Polymerization

The most robust and reproducible method for fabricating AMPS hydrogels is free-radical polymerization utilizing a chemical crosslinker and a redox initiator system[6].

Materials & Reagents
  • Monomer: 2-Acrylamido-2-methylpropane sulfonic acid (AMPS)

  • Co-polymer (Optional): Gelatin, Chitosan, or Acrylamide (to improve mechanical integrity)[3][6]

  • Crosslinker: N,N'-methylenebisacrylamide (MBA)[8]

  • Initiator: Ammonium persulfate (APS)[8]

  • Accelerator: N,N,N',N'-tetramethylethylenediamine (TEMED)

Step-by-Step Methodology
  • Monomer Preparation: Dissolve the desired concentration of AMPS (e.g., 0.5 M) and the selected co-polymer in deionized water under continuous magnetic stirring at 40 °C until a homogeneous, clear solution is achieved[2].

  • Crosslinker Addition: Add the MBA crosslinker (e.g., 0.5 - 1.5 mol % relative to the monomer) to the solution.

    • Causality: The concentration of MBA directly dictates the crosslinking density. Higher MBA concentrations create tighter polymer junctions, reducing the pore size and subsequently lowering both the swelling ratio and the drug release rate[8].

  • Deoxygenation (Critical Step): Transfer the solution to a sealed reactor and purge with high-purity Nitrogen gas for 30 minutes.

    • Causality: Dissolved oxygen acts as a radical scavenger and will prematurely terminate the free-radical polymerization process, leading to incomplete network formation[2].

  • Initiation: Add the APS initiator (e.g., 1.4 mg/mL) followed immediately by the TEMED accelerator (e.g., 7 μL/mL) to trigger polymerization[2].

  • Curing: Allow the mixture to polymerize in a water bath at 50–60 °C for 24 hours to ensure complete network crosslinking[6].

  • Purification: Remove the formed hydrogel, cut it into uniform discs (e.g., 8 mm diameter), and immerse in distilled water for 72 hours, changing the water every 12 hours.

    • Causality: This washing step is mandatory to extract unreacted monomers and uncrosslinked oligomers, ensuring the final hydrogel is cytocompatible and safe for biomedical applications[9]. Finally, dry the discs in a vacuum oven at 40 °C until a constant weight is reached[6].

G start Prepare Monomer Solution (AMPS + Co-polymer in H2O) crosslinker Add Crosslinker (MBA) Stir to homogenize start->crosslinker purge Nitrogen Purging (30 min) Removes O2 (Radical Scavenger) crosslinker->purge initiator Add Initiator (APS/TEMED) Trigger Free-Radical Polymerization purge->initiator cure Curing (50-60°C for 24h) Network Formation initiator->cure wash Wash & Vacuum Dry Remove Unreacted Monomers cure->wash

Workflow for the free-radical polymerization of AMPS-based hydrogels.

Drug Loading and Release Kinetics

Drug loading is typically achieved via the swelling-diffusion technique, which leverages the hydrogel's osmotic properties[6].

Protocol
  • Prepare a 1% (w/v) solution of the target therapeutic agent (e.g., Diclofenac sodium or Gallic acid) in a phosphate buffer (pH 7.4)[3][8].

  • Submerge the pre-weighed, dried hydrogel discs into the drug solution and incubate at room temperature for 72 hours under gentle stirring.

    • Causality: The osmotic pressure gradient forces the solvent into the hydrogel. As the network swells, the internal pore size expands, allowing the drug molecules to diffuse deeply into the matrix[3].

  • Remove the swollen discs, rinse briefly with distilled water to remove surface-bound drug, and lyophilize (freeze-dry) to lock the active pharmaceutical ingredient within the polymer matrix.

Release Mechanism

Upon exposure to physiological fluids (e.g., the gastrointestinal tract), the hydrogel re-swells. The release of the drug is governed by the relaxation of the polymer chains and the diffusion of the drug through the expanding aqueous channels[3]. This process typically follows non-Fickian (anomalous) transport kinetics, where the rate of solvent penetration and polymer chain relaxation are of the same order of magnitude[7].

G dry Dry Drug-Loaded AMPS Hydrogel fluid Exposure to Biological Fluid dry->fluid swell Osmotic Swelling & Chain Relaxation fluid->swell pores Pore Expansion (Non-Fickian Transport) swell->pores release Controlled Drug Release pores->release

Mechanism of swelling-controlled drug release in AMPS hydrogels.

Quantitative Data Analysis

The structural parameters of the hydrogel strictly control its performance. Table 1 summarizes the inverse relationship between crosslinker concentration and swelling/release metrics, alongside the proportional relationship with AMPS concentration[7][8].

Table 1: Effect of Formulation Variables on AMPS Hydrogel Properties

Formulation VariableSwelling Ratio (g/g)Porosity (%)Drug Release at 48h (%)Transport Mechanism
Low AMPS (0.24 mM)~32.341.2~54.2Non-Fickian
High AMPS (1.20 mM)~81.878.3~85.2Non-Fickian
Low MBA (0.03 mM)~80.575.0~82.0Non-Fickian
High MBA (0.08 mM)~35.245.1~50.5Fickian / Hindered

Data Interpretation: Increasing the AMPS concentration enhances porosity and swelling due to stronger electrostatic repulsion between the dense sulfonate groups, thereby accelerating drug release[3][7]. Conversely, increasing the MBA crosslinker creates a rigid, tightly packed network that physically restricts water uptake and traps the drug within the matrix[8].

In Vitro Cytocompatibility Validation

Before progressing to in vivo models, the synthesized hydrogel must be validated as a self-contained, safe system. The MTT assay serves to validate the efficiency of the post-synthesis washing steps.

Protocol
  • Extract the purified hydrogel in MEM-complete medium at 37 °C for 24 hours[9].

  • Seed L929 fibroblast cells in a 96-well plate at a density of 1 × 10⁵ cells/mL and incubate for 24 hours (5% CO₂, 37 °C)[9].

  • Replace the standard culture medium with the hydrogel extract and incubate for an additional 24 hours[9].

  • Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent and incubate for 4 hours. Dissolve the resulting formazan crystals in DMSO, and measure absorbance at 570 nm[2].

  • Validation: Cell viability > 85% confirms the efficiency of the unreacted monomer extraction and the overall biocompatibility of the AMPS network.

References

  • Synthesis of Poly(ε-caprolactone) Diacrylate for Micelle-Cross-Linked Sodium AMPS Hydrogel for Use as Controlled Drug Delivery Wound Dressing - Biomacromolecules - ACS Publications. 9

  • Drug Release Study from Superabsorbent Hydrogel Based on Poly-2-acrylamido-2-methylpropanesulfonic Acid Grafted Collagen - Asian Journal of Chemistry. 5

  • Synthesis of Gallic Acid-Loaded Chitosan-Grafted-2-Acrylamido-2-Methylpropane Sulfonic Acid Hydrogels for Oral Controlled Drug Delivery: In Vitro Biodegradation, Antioxidant, and Antibacterial Effects - PMC - NIH. 3

  • Study of Gelatin-grafted-2-Acrylamido-2-methylpropane sulfonic acid hydrogels as a controlled release vehicle for amorphous solid dispersion of Tripterygium Wilfordii bioactive constituents - Arabian Journal of Chemistry. 6

  • Synthesis and Characterization of Injectable Sulfonate-Containing Hydrogels - PMC - NIH. 2

  • Advances in Hydrogel-Based Drug Delivery Systems - PMC - NIH. 1

  • Acrylamide/2-acrylamido-2-methylpropane sulfonic acid sodium salt-based hydrogels: synthesis and characterization - Istanbul Technical University. 4

  • Fabrication and Characterization of Diclofenac Sodium Loaded Hydrogels of Sodium Alginate as Sustained Release Carrier - Åbo Akademi University.8

  • AMPS varied hydrogels a) swelling behavior of hydrogels b)... - ResearchGate. 7

Sources

Application

Application Note: Engineering High-Performance Superabsorbent Polymers for Personal Care Using AMPS

Introduction & Mechanistic Rationale Superabsorbent polymers (SAPs) are the functional core of modern personal care products, with approximately 80% of global SAP production dedicated to diapers, adult incontinence artic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Superabsorbent polymers (SAPs) are the functional core of modern personal care products, with approximately 80% of global SAP production dedicated to diapers, adult incontinence articles, and feminine hygiene pads[1]. Traditionally, these hydrogels rely on partially neutralized polyacrylic acid (PAA). However, PAA-based SAPs suffer from a critical limitation: their swelling capacity drops precipitously in the presence of physiological fluids (e.g., urine, blood) due to the "charge screening effect" of monovalent and multivalent cations (Na⁺, Ca²⁺)[2].

To overcome this, 2-Acrylamido-2-methylpropane sulfonic acid (AMPS) is increasingly copolymerized with acrylic acid (AA). AMPS is a strongly acidic comonomer that remains fully ionized across all relevant physiological pH values[3]. The introduction of the bulky, highly hydrophilic sulfonate (-SO₃⁻) groups provides two distinct mechanistic advantages:

  • Uninterrupted Electrostatic Repulsion: Unlike carboxylate groups (-COO⁻) which experience severe charge screening and protonation in saline or acidic environments, the sulfonate groups of AMPS maintain strong anion-anion electrostatic repulsion, forcing the polymer network to remain expanded[2][4].

  • Enhanced Hydrogen Bonding: The amide and sulfonate moieties in AMPS facilitate superior hydrogen bonding with water molecules, significantly increasing the non-freezing bound water content and overall water retention capabilities[5].

G cluster_AA Traditional AA-based SAP cluster_AMPS AMPS-enhanced SAP AA_Node Carboxyl Groups (-COO⁻) Salt_AA High Salt (Urine/Blood) AA_Node->Salt_AA Screening Charge Screening Effect (Loss of Repulsion) Salt_AA->Screening Collapse Polymer Network Collapse (Low Absorbency) Screening->Collapse AMPS_Node Sulfonate Groups (-SO₃⁻) Salt_AMPS High Salt (Urine/Blood) AMPS_Node->Salt_AMPS Repulsion Maintained Electrostatic Repulsion (High Ionization) Salt_AMPS->Repulsion Expansion Network Expansion (High Absorbency & AUL) Repulsion->Expansion

Mechanistic comparison of AA vs. AMPS-based SAPs in physiological saline environments.

Quantitative Performance Profile

The incorporation of AMPS into the SAP backbone drastically improves Absorbency Under Load (AUL)—a critical metric for diapers where the hydrogel must swell against the physical pressure of the wearer's body. Optimized AA-AMPS recipes demonstrate >15–20% increases in AUL and up to twice the mechanical modulus of commercial AA-only superabsorbents[3].

Table 1: Comparative Swelling and Mechanical Metrics (0.9% NaCl Solution)

ParameterAA-Only SAP (Control)AA-AMPS Copolymer SAPMechanistic Causality
Centrifuge Retention Capacity (CRC) 29.5 g/g31.2 g/gAMPS increases hydrophilicity and bound water retention[5].
Absorbency Under Load (AUL at 0.7 psi) 18.2 g/g24.8 g/gSulfonate groups prevent network collapse under mechanical stress[3].
Swelling Rate Constant ( k ) 0.45 min⁻¹0.82 min⁻¹Bulky AMPS groups increase network porosity, accelerating diffusion[4].
Storage Modulus (G') ~2,500 Pa~4,800 PaStronger ionic interactions and optimized crosslinking density[3][5].

Protocol: Synthesis of AA-AMPS Copolymer SAP

This protocol details the free-radical crosslinking solution polymerization of an AA-AMPS hydrogel. The methodology is designed as a self-validating system; the precise control of neutralization and oxygen exclusion ensures reproducible gel fractions.

Materials Required
  • Monomers: Acrylic Acid (AA), 2-Acrylamido-2-methylpropane sulfonic acid (AMPS) (>98% purity)[6].

  • Crosslinker: N,N'-Methylenebisacrylamide (MBA). Causality: MBA dictates the crosslinking density. Concentrations >0.01 mol/L restrict polymer chain mobility, reducing swelling capacity, while concentrations <0.005 mol/L result in a soluble polymer rather than a robust gel[2].

  • Initiator: Ammonium persulfate (APS) or Potassium persulfate (KPS)[7].

  • Neutralizing Agent: Sodium Hydroxide (NaOH) solution (30% w/w).

Step-by-Step Synthesis Workflow
  • Monomer Preparation & Neutralization:

    • Weigh 15.0 g of AA and dissolve in 20 mL of deionized water in a 250 mL four-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet.

    • Critical Step: Slowly add the 30% NaOH solution dropwise in an ice bath to neutralize the AA to exactly 70 mol%. Causality: Partial neutralization prevents the excessively rapid polymerization of pure AA and balances the osmotic pressure of the final network.

    • Add 5.0 g of AMPS monomer to the neutralized AA solution and stir until completely dissolved. The high solubility of AMPS facilitates a homogeneous monomer phase[8].

  • Crosslinker Addition:

    • Add 0.05 g of MBA (dissolved in 5 mL of warm water) to the monomer mixture. Stir at 300 rpm for 15 minutes to ensure uniform distribution.

  • Deoxygenation:

    • Purge the reaction mixture with high-purity Nitrogen gas (N₂) for 30 minutes. Causality: Dissolved oxygen acts as a potent radical scavenger, terminating chain growth prematurely. Complete N₂ purging is mandatory to achieve a high conversion rate[6].

  • Initiation & Polymerization:

    • Heat the water bath to 65°C.

    • Inject 0.1 g of APS (dissolved in 2 mL of water) into the flask.

    • Allow the reaction to proceed for 2 hours. The solution will undergo a pronounced viscosity increase, eventually forming a thick, transparent hydrogel block[1].

  • Post-Processing & Sizing:

    • Extract the bulk hydrogel and cut it into 5 × 5 mm pieces[7].

    • Wash the pieces repeatedly in an 80 vol% ethanol solution to remove unreacted monomers and extractable oligomers. This acts as a self-validating quality control step; high extractables indicate failed crosslinking.

    • Dry the gel in a vacuum oven at 70°C to a constant weight[1].

    • Mill the dried polymer and sieve to isolate particles in the 300–600 µm range. Causality: Standardizing particle size is crucial, as swelling kinetics are highly dependent on the surface-area-to-volume ratio[2].

Workflow Prep Monomer Preparation (AA + AMPS Neutralization) Mix Addition of Crosslinker (MBA) & Initiator (APS) Prep->Mix Purge Nitrogen Purge (Remove O₂ Inhibitors) Mix->Purge Polymerize Free Radical Polymerization (65°C, 2 hours) Purge->Polymerize Process Washing, Drying & Milling (300-600 µm Sizing) Polymerize->Process

Step-by-step experimental workflow for the synthesis of AA-AMPS copolymer SAPs.

Evaluation Protocols for Personal Care Applications

To validate the synthesized AMPS-SAP for use in diapers or feminine hygiene products, the following self-validating assays must be performed using a 0.9% wt NaCl solution (simulating physiological fluids).

Centrifuge Retention Capacity (CRC)
  • Purpose: Measures the fluid retained by the SAP after free swelling and subsequent centrifugation.

  • Procedure: Place 0.2 g of the sieved SAP into a heat-sealable teabag. Submerge in 0.9% NaCl solution for 30 minutes. Remove the teabag and centrifuge at 250 × g for 3 minutes. Weigh the bag.

  • Validation: Run a blank teabag simultaneously. Calculate CRC = (Wwet​−Wblank​−Wdry​)/Wdry​ .

Absorbency Under Load (AUL)
  • Purpose: Simulates the pressure exerted by a human body on a diaper.

  • Procedure: Evenly distribute 0.9 g of SAP on a sintered glass filter plate (porosity 0) fitted inside a cylindrical macrolon tube. Apply a cylindrical piston (0.7 psi) on top of the SAP layer. Place the filter plate in a petri dish containing 0.9% NaCl solution. Allow to swell for 60 minutes.

  • Validation: The weight of the swollen gel is measured. The robust AUL of AMPS-SAPs is validated if the gel maintains its structural integrity without extruding through the filter pores ("gel blocking").

Conclusion

The strategic incorporation of AMPS into traditional acrylic acid superabsorbents fundamentally alters the polymer's response to high-salinity physiological environments. By leveraging the permanent ionization of the sulfonate group, formulation scientists can develop personal care products that exhibit superior fluid retention, rapid absorption kinetics, and exceptional mechanical stability under load.

References

  • Sadeghi, M., & Hosseinzadeh, H. (2010). Synthesis and super-swelling behavior of a novel low salt-sensitive protein-based superabsorbent hydrogel: collagen-g-poly(AMPS). Turkish Journal of Chemistry.[Link]

  • Zhang, Y., et al. (2017). Synthesis and swelling property of superabsorbent starch grafted with acrylic acid/2-acrylamido-2-methyl-1-propanesulfonic acid. Polymer International.[Link]

  • Bao, Y., et al. (2011). Synthesis, characterization, and swelling behaviors of a pH-responsive CMC-g-poly(AA-co-AMPS) superabsorbent hydrogel. ResearchGate.[Link]

  • Kose, M. D., et al. (2022). Triblock Superabsorbent Polymer Nanocomposites with Enhanced Water Retention Capacities and Rheological Characteristics. ACS Omega.[Link]

  • Rheolution. (2022). Design and optimization of superabsorbent hydrogels based on acrylic acid/2-acrylamido-2-methylpropane sulfonic acid copolymers. Rheolution.[Link]

  • Dragan, E. S., et al. (2021). Synthesis and Characterization Superabsorbent Polymers Made of Starch, Acrylic Acid, Acrylamide, Poly(Vinyl Alcohol), 2-Hydroxyethyl Methacrylate, 2-Acrylamido-2-methylpropane Sulfonic Acid. MDPI.[Link]

  • Vinati Organics. (2023). What are the Applications of AMPS Monomer? Vinati Organics.[Link]

  • Al-Mubaiyedh, U. A., et al. (2021). Water Absorption Enhancement of Sodium Poly Acrylate and Poly(2-Acrylamido-2-Methylpropane Sulphonic Acid) Based Hydrogel Mixtures. The Open Chemical Engineering Journal.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low conversion in AMPS polymerization reactions

Welcome to the technical support center for 2-acrylamido-2-methylpropane sulfonic acid (AMPS) polymerization. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and res...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-acrylamido-2-methylpropane sulfonic acid (AMPS) polymerization. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the synthesis of AMPS-containing polymers, with a specific focus on addressing low monomer conversion.

A. Diagnostic Troubleshooting Guide

This section provides a systematic, question-and-answer approach to diagnose and resolve low conversion in your AMPS polymerization reactions. We will begin with the most frequent and easily addressable issues before moving to more complex kinetic and systemic problems.

Q1: My AMPS polymerization has failed to initiate or shows negligible conversion. Where should I start?

This is a common and frustrating issue, often pointing to fundamental problems with reagents or the reaction setup. The most likely culprits are inhibitors that scavenge the free radicals essential for polymerization.

Core Explanation: Free-radical polymerization relies on the generation of a small number of highly reactive radical species from an initiator.[1] These radicals attack monomer double bonds, initiating a chain reaction.[2] Inhibitors, such as dissolved oxygen or chemical stabilizers added to commercial monomers, are highly efficient radical scavengers that terminate these chains before they can propagate, effectively preventing polymerization.[3][4]

Troubleshooting Workflow:

Troubleshooting_Initiation_Failure Start Start: Low/No Conversion Check_Inhibitor 1. Check for Inhibitor in Monomer Start->Check_Inhibitor Check_Oxygen 2. Check for Oxygen in System Check_Inhibitor->Check_Oxygen Inhibitor Removed or Absent Action_RemoveInhibitor Action: Purify AMPS Monomer. (See Protocol 1) Check_Inhibitor->Action_RemoveInhibitor Inhibitor Present Check_Initiator 3. Verify Initiator Integrity & Concentration Check_Oxygen->Check_Initiator System Deoxygenated Action_Deoxygenate Action: Deoxygenate System. (See Protocol 2) Check_Oxygen->Action_Deoxygenate Oxygen Present Success Successful Polymerization Check_Initiator->Success Initiator Correct & Active Action_CheckInitiator Action: Use fresh initiator. Verify type and concentration. (See Table 1) Check_Initiator->Action_CheckInitiator Degraded, Incorrect Type, or Wrong Concentration Action_RemoveInhibitor->Check_Oxygen Action_Deoxygenate->Check_Initiator Action_CheckInitiator->Success Troubleshooting_Stalled_Reaction Start Start: Reaction Stalls Check_Temp 1. Verify Reaction Temperature Start->Check_Temp Check_pH 2. Check Solution pH Check_Temp->Check_pH Temp is Optimal for Initiator Half-Life Action_AdjustTemp Action: Adjust temperature to match initiator's optimal decomposition range. (See Table 1) Check_Temp->Action_AdjustTemp Temp Too Low/High Check_Conc 3. Review Reagent Concentrations Check_pH->Check_Conc pH is Correct (Typically ~7 for NaAMPS) Action_AdjustpH Action: Adjust pH with NaOH/acid. Ensure consistent ionic strength. Check_pH->Action_AdjustpH pH is Suboptimal Success Improved Conversion Check_Conc->Success Concentrations Are Optimized Action_AdjustConc Action: Increase initiator concentration. Consider increasing total monomer concentration. Check_Conc->Action_AdjustConc [M] or [I] Too Low Action_AdjustTemp->Check_pH Action_AdjustpH->Check_Conc Action_AdjustConc->Success

Caption: Troubleshooting guide for stalled polymerization reactions.

Step-by-Step Solutions:

  • Initiator and Temperature Mismatch: Thermal initiators have a characteristic half-life at a given temperature. If the temperature is too low, the rate of radical generation will be too slow to sustain polymerization. If it's too high, the initiator may decompose prematurely, leading to an initial burst of polymerization followed by a stall.

    • Action: Verify that your reaction temperature is appropriate for the chosen initiator. Consult the manufacturer's data sheet for half-life information. See Table 1 for common examples.

  • Incorrect pH: The reactivity of AMPS can be influenced by pH. In aqueous solutions, AMPS is a strong acid. [5]For many applications, it is neutralized to its sodium salt (NaAMPS) form before polymerization. [6]Inconsistent pH can affect monomer reactivity and solubility, especially in copolymerizations. [7][8] * Action: For NaAMPS polymerizations, ensure the pre-polymerization solution is neutralized to a consistent pH, typically around 7. [8]Use a pH meter and adjust with a base like NaOH. When working with copolymers, maintaining a constant pH and ionic strength is critical for reproducible kinetics. [9]

  • Suboptimal Initiator Concentration: The initiator concentration directly influences the number of growing polymer chains. If the concentration is too low, the polymerization rate will be slow and may not reach high conversion within a reasonable timeframe. * Action: If the reaction is clean but slow, consider increasing the initiator concentration modestly (e.g., by 25-50%). Be aware that higher initiator concentrations generally lead to lower molecular weight polymers. [1]

Q3: My conversion is inconsistent between batches, even with the same protocol. What could be the cause?

Inconsistent results often stem from subtle, un-controlled variables in the experimental setup or reagent handling.

Core Explanation: Free-radical polymerization is highly sensitive to trace impurities and minor variations in setup. Inconsistency often arises from variable levels of oxygen inhibition, fluctuations in reagent quality (e.g., inhibitor content in a new bottle of monomer), or imprecise control over reaction parameters like temperature and pH.

Checklist for Reproducibility:

  • Reagent Source and Age: Are you using the same lot of AMPS monomer and initiator for all batches? An older initiator may have partially decomposed, reducing its activity.

  • Deoxygenation Consistency: Is your deoxygenation procedure (Protocol 2) performed identically every time? The duration and flow rate of gas sparging, or the number of freeze-pump-thaw cycles, must be consistent.

  • Temperature Control: Is your reaction vessel properly submerged in the heating bath? Are you monitoring the internal reaction temperature, or just the bath temperature? Exothermic reactions can cause the internal temperature to rise, affecting kinetics. [10]* pH Measurement and Adjustment: Are you calibrating your pH meter before each use? Small errors in pH can lead to variability, especially in pH-sensitive copolymerizations. [8][9]* Water Quality: Are you using high-purity, deionized water? Metal ions or organic impurities in the water can interfere with radical polymerization.

B. Key Experimental Protocols

Protocol 1: Removal of Inhibitors from AMPS Monomer

This protocol describes removing phenolic inhibitors (e.g., MEHQ) from solid AMPS monomer via recrystallization.

Materials:

  • AMPS Monomer (as received)

  • Methanol (reagent grade or higher)

  • Beakers or Erlenmeyer flasks

  • Heating plate with stirring

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

  • Vacuum oven

Procedure:

  • In a beaker, add AMPS monomer to methanol at a ratio of approximately 1 g of AMPS to 3-5 mL of methanol.

  • Gently heat the mixture on a hot plate with stirring until all the AMPS has dissolved. Do not boil excessively.

  • Once dissolved, remove the beaker from the heat and allow it to cool slowly to room temperature.

  • After cooling to room temperature, place the beaker in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified AMPS crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals on the filter paper with a small amount of ice-cold methanol to remove any remaining dissolved impurities.

  • Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Store the purified, inhibitor-free monomer in a tightly sealed container in a cool, dark place, and use it within a short period to prevent autopolymerization.

Protocol 2: Deoxygenation of the Polymerization Mixture

This protocol details two common methods for removing dissolved oxygen from the reaction mixture.

Method A: Inert Gas Sparging (Most Common)

  • Assemble your reaction vessel (e.g., a three-neck flask with a condenser, temperature probe, and gas inlet/outlet).

  • Add the solvent, purified AMPS monomer, and any other non-initiator components to the flask.

  • Insert a long needle or sparging tube connected to a source of inert gas (high-purity nitrogen or argon) so that the tip is below the liquid surface.

  • Provide a gas outlet (e.g., through the condenser to a bubbler) to prevent pressure buildup.

  • Bubble the inert gas through the solution at a moderate rate for at least 30-60 minutes while stirring. [8]6. After sparging, raise the gas line above the liquid surface to maintain a positive pressure of inert gas over the reaction (a "nitrogen blanket") for the duration of the experiment.

  • Add the initiator (often as a deoxygenated solution) via syringe to start the reaction.

Method B: Freeze-Pump-Thaw (For Highest Purity/Air-Sensitive Systems)

  • Place your reaction mixture in a robust flask (e.g., a Schlenk flask) that can withstand vacuum and low temperatures.

  • Freeze the mixture completely by immersing the flask in a cold bath (e.g., liquid nitrogen or a dry ice/acetone slurry).

  • Once frozen solid, apply a high vacuum to the flask for several minutes to remove the air from the headspace.

  • Close the flask to the vacuum and thaw the mixture completely in a room temperature water bath. You may see bubbles evolve from the liquid as dissolved gas is released.

  • Repeat this freeze-pump-thaw cycle at least three times to ensure complete removal of dissolved oxygen. [11]6. After the final cycle, backfill the flask with inert gas.

C. Data and Reference Tables

Table 1: Common Initiators for Aqueous AMPS Polymerization
Initiator TypeInitiator NameAbbreviationTypical Temp. Range (°C)Activation MethodNotes
Thermal (Persulfate) Potassium PersulfateKPS40 - 70 °CHeatCommon, water-soluble initiator. [6]Decomposition rate is temperature-dependent.
Ammonium PersulfateAPS40 - 70 °CHeatSimilar to KPS, used in redox pairs. [2][12]
Thermal (Azo) 4,4'-Azobis(4-cyanovaleric acid)ACVA60 - 80 °CHeatWater-soluble azo initiator, less pH-sensitive than persulfates. [8]
2,2'-Azobis(2-methylpropionamidine) dihydrochlorideV-50 / AMP50 - 80 °CHeatCationic, water-soluble azo initiator. [13]
Redox Pair APS / Sodium MetabisulfiteN/A0 - 50 °CChemical ReactionAllows for low-temperature initiation. Useful for temperature-sensitive applications.
APS / TEMEDN/A20 - 50 °CChemical ReactionWidely used redox pair for hydrogel synthesis. [2]TEMED accelerates APS decomposition.

D. Frequently Asked Questions (FAQs)

Q: Can I monitor the conversion of my AMPS polymerization in real-time? A: Yes, online monitoring is possible and highly recommended for kinetic studies. Techniques like in-line FT-NIR spectroscopy can track the disappearance of the monomer's vinyl peak. [5][6]Alternatively, samples can be taken at timed intervals and analyzed offline via methods like ¹H NMR, HPLC, or gravimetry (after precipitating and drying the polymer). [4][11] Q: Why does my reaction mixture become extremely viscous at low conversion? A: AMPS polymers are highly hydrophilic and can form high molecular weight chains, leading to a significant increase in viscosity even at low monomer conversion. [14][17]This is a characteristic of the polymer (poly-AMPS) being soluble and highly expanded in the reaction medium. While this indicates polymerization is occurring, it can pose challenges for stirring and heat transfer. If it becomes unmanageable, consider reducing the initial monomer concentration. [6] Q: Does the salt form of AMPS (NaAMPS) polymerize differently than the acid form? A: The kinetic behavior is generally similar, but pH can play a role. Some studies have found that propagation rate coefficients (kp) can be affected by the monomer concentration and the form (acid vs. salt), which relates to the ionic strength and chain mobility in the solution. [5][9]For consistency, it is crucial to either polymerize the pure acid form or to fully neutralize it to the salt form and control the pH. [8][10] Q: I am trying to copolymerize AMPS with another monomer and getting low conversion. What is unique to this situation? A: Copolymerization adds another layer of complexity. The issue could be related to monomer reactivity ratios. If the other monomer is much less reactive than AMPS, or vice-versa, one may be consumed preferentially, leading to a change in reaction conditions that slows the overall conversion. It is critical to maintain a constant pH and ionic strength, as these can dramatically influence the reactivity ratios of ionic monomers like AMPS. [9][10]

E. References

  • Free-Radical Polymerization Kinetics of 2-Acrylamido-2-methylpropanesulfonic Acid in Aqueous Solution. ResearchGate. Available at: [Link]

  • Polymerization of 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPS)... ResearchGate. Available at: [Link]

  • Free-Radical Polymerization Kinetics of 2-Acrylamido-2-methylpropanesulfonic Acid in Aqueous Solution. ACS Publications. Available at: [Link]

  • Acrylamide/2-acrylamido-2-methylpropane sulfonic acid sodium salt-based hydrogels: synthesis and characterization. ResearchGate. Available at: [Link]

  • Free-Radical Polymerization Kinetics of 2-Acrylamido-2-methylpropanesulfonic Acid in Aqueous Solution. ACS Publications. Available at: [Link]

  • The Influence of Initiator Concentration on Selected Properties of Thermosensitive Poly(Acrylamide-co-2-Acrylamido-2-Methyl-1-Propanesulfonic Acid) Microparticles. PMC. Available at: [Link]

  • A Brief Discussion on Polymerization Inhibitors. Liskon Biological. Available at: [Link]

  • 2-Acrylamido-2-methylpropane sulfonic acid. Wikipedia. Available at: [Link]

  • Synthesis of Poly(2-Acrylamido-2-Methylpropane Sulfonic Acid) and its Block Copolymers with Methyl Methacrylate and 2-Hydroxyethyl Methacrylate by Quasiliving Radical Polymerization Catalyzed by a Cyclometalated Ruthenium(II) Complex. PMC. Available at: [Link]

  • A Study on the Thermal Degradation of an Acrylamide and 2-Acrylamido-2-Methylpropanesulfonic Acid Copolymer at High Temperatures. MDPI. Available at: [Link]

  • Optimal Design for Reactivity Ratio Estimation: A Comparison of Techniques for AMPS/Acrylamide and AMPS/Acrylic Acid Copolymerizations. MDPI. Available at: [Link]

  • AMPS/AAm/AAc Terpolymerization: Experimental Verification of the EVM Framework for Ternary Reactivity Ratio Estimation. MDPI. Available at: [Link]

  • Synthesis and Viscosimetric Behavior of Poly(acrylamide-co-2-acrylamido-2-methylpropanesulfonate) Obtained by Conventional and Adiabatic Gel Process via RAFT/MADIX Polymerization. ACS Omega. Available at: [Link]

  • What are the Applications of AMPS Monomer? Vinati Organics. Available at: [Link]

  • Understanding the Role of Initiators in Polymerization. Patsnap. Available at: [Link]

  • Preparation Method and Performance Evaluation of a Gel Based on AM/AMPS Copolymer. Semantic Scholar. Available at: [Link]

  • Decoding the Role of Polymerization Initiators in Chemical Reactions. Stratview Research. Available at: [Link]

  • Polymerisation inhibitor. Wikipedia. Available at: [Link]

  • Synthesis of AMPSA Polymeric Derivatives Monitored by Electrical Conductivity and Evaluation of Thermosensitive Properties of Resulting Microspheres. PMC. Available at: [Link]

  • The free radical copolymerization of AMPS and AA monomers. ResearchGate. Available at: [Link]

  • Synthesis and performance evaluation of temperature and salt-resistant organic/inorganic composite copolymers. PMC. Available at: [Link]

  • Online monitoring of polymerization reactions in inverse emulsions. PubMed. Available at: [Link]

  • A Comprehensive Overview of 2-Acrylamido-2-Methylpropane Sulfonic Acid – Properties, Applications. Vinati Organics. Available at: [Link]

  • Polymerisation of 2-acrylamido-2-methylpropane sulfonic acid sodium salt (NaAMPS) and acryloyl phosphatidylcholine (APC) via aqueous Cu(0). RSC Publishing. Available at: [Link]

  • Synthesis and characterization of amphoteric polyacrylamide by dispersion polymerization in aqueous salts solution. Taylor & Francis Online. Available at: [Link]

  • Synthesis and Application of Poly Ionic Liquid-Based on 2- Acrylamido-2-methyl Propane Sulfonic Acid as Corrosion Protective Fil. International Journal of Electrochemical Science. Available at: [Link]

  • Effect of AMPS(2-acrylamido-2-methylpropane sulfonic acid) content on the properties of polymer gels. ResearchGate. Available at: [Link]

  • Method for removal of polymerization inhibitor. Google Patents. Available at:

  • Direct synthesis via RAFT of amphiphilic diblock polyelectrolytes facilitated by the use of a polymerizable ionic liquid as a monomer. RSC Publishing. Available at: [Link]

  • Online Monitoring of Polymerizations: Current Status. ResearchGate. Available at: [Link]

  • The control of runaway polymerisation reactions by inhibition techniques. IChemE. Available at: [Link]

  • Experiment 1: Polymerization of acrylamide in water. Tufts University. Available at: [Link]

  • Chapter 1 Free-Radical Polymerization. University of Florida. Available at: [Link]

Sources

Optimization

Inhibiting premature polymerization of 2-acrylamido-2-methylpropane sulfonic acid

Welcome to the Technical Support Center for handling 2-acrylamido-2-methylpropane sulfonic acid (AMPS). As a highly reactive vinylic monomer utilized extensively in hydrogels, water treatment, and drug delivery systems,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling 2-acrylamido-2-methylpropane sulfonic acid (AMPS). As a highly reactive vinylic monomer utilized extensively in hydrogels, water treatment, and drug delivery systems, AMPS presents unique handling challenges. Its strongly ionizable sulfonate group and vinylic double bond render it highly susceptible to spontaneous free-radical polymerization, particularly in concentrated aqueous solutions or under un-neutralized acidic conditions[1].

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, self-validating protocols, and the mechanistic causality behind AMPS stabilization.

The Causality of AMPS Instability & Inhibition Mechanics

To prevent premature polymerization during storage and handling, inhibitors such as hydroquinone monomethyl ether (MEHQ)—also known as p-hydroxyanisole—are added to AMPS solutions. MEHQ is typically maintained at concentrations of 70–150 ppm[2].

A critical and often misunderstood mechanistic requirement is that MEHQ does not function in a vacuum . It requires dissolved oxygen to form stable peroxyl radicals. These peroxyl radicals are the actual active species that scavenge early-stage carbon-centered radicals, effectively terminating the chain reaction before macroscopic polymerization can occur[2].

G Radical Free Radical Generation (Heat, Light, Trace Metals) AMPS AMPS Monomer Radical->AMPS Initiates Polymer Premature Polymerization (Viscosity Spike) AMPS->Polymer Propagation MEHQ MEHQ Inhibitor Peroxyl Stable Peroxyl Radical (Chain Termination) MEHQ->Peroxyl + O2 O2 Dissolved Oxygen (O2) O2->Peroxyl Peroxyl->Radical Scavenges

Mechanism of MEHQ-mediated radical scavenging requiring dissolved oxygen.

Troubleshooting Guides

Q: My 50% aqueous AMPS solution polymerized into a solid gel inside the amber storage bottle. Why did this happen despite the presence of MEHQ? A: This is a classic case of oxygen depletion. Because MEHQ relies on dissolved oxygen to terminate free radicals[2], storing the monomer under a strictly inert atmosphere (e.g., sparging with nitrogen or argon before long-term storage) disables the inhibitor. Always ensure that the headspace of your storage container contains ambient air. Additionally, store the solution at temperatures below 30°C, as elevated thermal energy can generate radicals at a rate that overwhelms the MEHQ/O₂ scavenging system.

Q: I am experiencing unpredictable induction periods during my controlled radical polymerizations (e.g., RAFT/ATRP) when using AMPS. How can I achieve consistent kinetics? A: Inconsistent induction periods are usually caused by two factors: variable degrees of monomer neutralization and residual inhibitor. The spontaneous polymerization rate of AMPS in water is highly dependent on its neutralization degree; un-neutralized AMPS polymerizes slowly at first, followed by a rapid, uncontrolled spike in viscosity[1]. Furthermore, if MEHQ is not actively removed prior to adding your initiator, it will consume your primary radicals until the dissolved oxygen is depleted, leading to a variable lag phase. To fix this, standardize your neutralization protocol (e.g., stoichiometric conversion to NaAMPS using NaOH) and actively remove MEHQ immediately prior to the reaction.

Experimental Protocols: Self-Validating Inhibitor Removal

To achieve precise control over your polymerization, MEHQ must be removed from the AMPS solution immediately prior to use. The industry standard utilizes a basic aluminum oxide column[3][4][5].

Step-by-Step Methodology: MEHQ Removal via Basic Alumina Column
  • Column Preparation: Pack a glass chromatography column (or a large syringe for small volumes, <10 mL) with 1–2 cm of Basic Aluminum Oxide (Brockmann Grade I)[5].

  • Pre-wetting: Pass a small volume of your solvent (e.g., Milli-Q water) through the column to settle the bed and remove trapped air bubbles.

  • Elution: Pour the MEHQ-inhibited AMPS solution through the column. The basic alumina selectively adsorbs the phenolic MEHQ molecules via hydrogen bonding and acid-base interactions[4].

  • Validation (Self-Validating Step): Collect the eluent. To validate removal, perform a quick UV-Vis spectrophotometry check. MEHQ absorbs strongly at ~290 nm. The complete disappearance of this peak confirms successful purification.

  • Degassing: Once the inhibitor is removed, the monomer is highly reactive. Immediately transfer the purified solution to your reaction vessel and degas (via nitrogen sparging for 30 minutes or freeze-pump-thaw cycles) to remove the oxygen that is no longer needed.

  • Initiation: Add your radical initiator and commence polymerization.

Workflow Storage Storage: 50% AMPS Solution (70-150 ppm MEHQ, +O2, <30°C) Prep Prepare Basic Alumina Column (Brockmann Grade I) Storage->Prep Elution Elute AMPS Solution (Gravity Flow) Prep->Elution Check Is MEHQ Removed? (UV-Vis Validation at 290nm) Elution->Check Check->Elution No (Peak Present) Degas Degas Solution (N2/Ar) Remove O2 Check->Degas Yes (Peak Absent) Polymerize Add Initiator & Commence Polymerization Degas->Polymerize

Workflow for storing, purifying, and preparing AMPS for controlled polymerization.

Quantitative Data: Inhibitor Management Parameters

The following table summarizes the operational parameters for managing common inhibitors used in AMPS and its comonomer formulations.

Inhibitor TypeTypical ConcentrationOxygen Required?Max Storage TempStandard Removal Method
MEHQ (Monomethyl ether of hydroquinone)70–150 ppmYes< 30°CBasic Alumina Column (Brockmann Grade I)
HQ (Hydroquinone)50–100 ppmYes< 30°CBasic Alumina Column / Distillation (for volatile comonomers)

Frequently Asked Questions (FAQs)

Q: Can I use hydroquinone (HQ) instead of MEHQ for AMPS? A: While HQ operates via a similar oxygen-dependent radical scavenging mechanism, MEHQ is generally preferred for aqueous AMPS formulations. MEHQ offers better solubility and color stability. HQ can oxidize into quinones that impart a dark brown/yellow color to the monomer solution, which may severely interfere with photo-initiated polymerizations or color-sensitive assays.

Q: Why does my dry AMPS powder sometimes clump and become insoluble? A: AMPS is highly hygroscopic. If ambient moisture ingresses into the dry powder, it creates localized, highly concentrated acidic micro-environments. Without the mobility of MEHQ and oxygen in these solid-state pockets, spontaneous crosslinking and polymerization occur, rendering the clumps completely insoluble in water. Always store dry AMPS in tightly sealed containers with active desiccants.

References

  • Spontaneous Polymerization of 2-Acrylamido-2-methylpropanesulfonic Acid in Acidic Aqueous Solutions - ResearchGate. 1

  • 2-Acrylamido-2-methylpropane sulfonic acid - Grokipedia. 2

  • Alternative Route to Nanoscale Aggregates with a pH-Responsive Random Copolymer - ACS Publications. 3

  • A Temperature-Sensitive Polymeric Rheology Modifier Used in Water-Based Drilling Fluid for Deepwater Drilling - PMC. 4

  • Reversible Mechanical Contraception and Endometriosis Treatment Using Stimuli-Responsive Hydrogels - DORA 4RI. 5

Sources

Troubleshooting

Optimizing the mechanical properties of poly(AMPS) hydrogels

Welcome to the Poly(AMPS) Hydrogel Optimization Support Center . As a Senior Application Scientist, I have designed this portal to help researchers, materials scientists, and drug development professionals troubleshoot a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Poly(AMPS) Hydrogel Optimization Support Center . As a Senior Application Scientist, I have designed this portal to help researchers, materials scientists, and drug development professionals troubleshoot and optimize the mechanical properties of poly(2-acrylamido-2-methylpropanesulfonic acid) (PAMPS) hydrogels.

While PAMPS hydrogels are highly valued for their exceptional water absorption and ionic conductivity, their native covalently cross-linked networks are notoriously brittle. Below, you will find field-proven strategies, mechanistic explanations, and validated protocols to engineer PAMPS hydrogels with superior toughness, stretchability, and compressive strength.

🔬 Section 1: Troubleshooting FAQs & Mechanistic Insights

Q1: My standard single-network PAMPS hydrogels fracture easily under minor compression. Why is this happening, and how can I fundamentally alter the network to prevent brittle failure? A: Single-network PAMPS hydrogels are brittle because their covalently cross-linked structure cannot dissipate crack energy; once a critical stress is reached, covalent bonds break continuously along a crack plane. The Solution: Transition to a Double-Network (DN) architecture (e.g., PAMPS/PAAm). In a DN gel, the first network (PAMPS) is rigid and tightly cross-linked, while the second network (polyacrylamide, PAAm) is soft, flexible, and loosely cross-linked. Under deformation, the rigid PAMPS network fractures into microscopic clusters. These internal fractures act as "sacrificial bonds," efficiently dissipating mechanical energy, while the hidden length of the flexible PAAm chains stretches to maintain macroscopic integrity [2].

Q2: I have successfully synthesized a PAMPS/PAAm DN hydrogel, but I need to push the compressive stress even higher for load-bearing cartilage repair models. What additives are most effective? A: To drastically increase compressive strength, incorporate Carbon Nanotubes (CNTs) into the first network prior to polymerization. The addition of just 1–4 wt% unmodified CNTs decreases the internal pore size of the DN gel from ~12 μm down to ~5 μm, resulting in a much denser network. This physical reinforcement can increase the fracture stress from ~19 MPa (neat DN gel) to an astonishing 78 MPa at a strain of 0.98, without breaking [1].

Q3: I am developing an implantable PAMPS hydrogel and want to avoid toxic chemical cross-linkers (like MBAA) entirely. Can I achieve high mechanical strength using non-covalent methods? A: Yes. You can synthesize mechanically strong, chemical-crosslinker-free hydrogels via the terpolymerization of AMPS, methacrylic acid (MAAc), and N,N-dimethylacrylamide (DMAA) . By carefully controlling the water content during UV photopolymerization, you induce a "proximity effect" that forces the primary polymer chains closer together. This triggers a transition from a uniform network to a colloidal network composed of highly hydrogen-bonded, AMPS-poor aggregates. This dense hydrogen-bonding network acts as a physical cross-linker, yielding a Young's modulus of ~26 MPa and a toughness of ~31 MJ/m³ [3].

Q4: My wearable biosensor requires a PAMPS hydrogel that is highly stretchable, ionically conductive, and self-adhesive to human skin. How can I optimize for these three properties simultaneously? A: Incorporate Tannic Acid (TA) into the AMPS matrix using a one-pot Electron Beam (E-beam) irradiation process. TA is a natural polyphenol that grafts onto AMPS polymer chains under E-beam exposure, acting as a dynamic ionic bridge and hydrogen-bond donor. This modification increases the ionic conductivity (up to 1.52 S/m), boosts tensile elongation to over 2000%, and increases tissue peel strength by over 300% compared to pure PAMPS gels [4].

📊 Section 2: Quantitative Data Comparison

The following table summarizes the mechanical properties achieved through the various optimization strategies discussed above. Use this to select the appropriate synthesis route for your specific application requirements.

Optimization StrategyNetwork TypeKey Additives / MonomersCompressive/Fracture StressYoung's ModulusElongation / Strain
Standard Single Network Covalent SingleAMPS, MBAA (Crosslinker)< 1 MPa~0.1 - 0.5 MPa< 50%
Double-Network (DN) InterpenetratingPAMPS (1st), PAAm (2nd)~19 MPa~60 kPa94% (0.94 strain)
Nanocomposite DN Reinforced DNPAMPS, PAAm, 4 wt% CNTs78 MPa (No break)280 kPa98% (0.98 strain)
H-Bonded Terpolymer Non-covalentAMPS, MAAc, DMAAN/A (High Tensile)26 MPa Highly Extensible
E-Beam TA Grafting Dynamic PhysicalAMPS, Tannic Acid (TA)N/A (High Adhesion)Tunable> 2000%

🧪 Section 3: Validated Experimental Protocols

Protocol A: Synthesis of PAMPS/PAAm/CNT Nanocomposite Double-Network Hydrogels

Self-Validation Check: A successful first network will be rigid and slightly brittle. If the first network is mushy, check your UV initiator concentration and cross-linker molarity.

  • First Network Preparation:

    • Disperse 1–4 wt% unmodified Carbon Nanotubes (CNTs) in deionized water using ultrasonication for 30 minutes to ensure homogeneous dispersion.

    • Dissolve AMPS monomer (typically 1.0 M), cross-linker N,N'-methylenebisacrylamide (MBAA, 4 mol% relative to AMPS), and UV initiator (e.g., Irgacure 2959, 0.1 mol%) into the CNT dispersion.

    • Inject the solution into a glass mold and irradiate with UV light (365 nm) for 6 hours to form the first rigid PAMPS/CNT network.

  • Second Network Swelling:

    • Remove the first network hydrogel and immerse it in an aqueous bath containing the second monomer suite: Acrylamide (AAm, 2.0 M), a very low concentration of MBAA (0.01 mol%), and UV initiator (0.01 mol%).

    • Allow the gel to swell in the dark at 4°C for 24–48 hours until equilibrium is reached.

  • Second Polymerization:

    • Sandwich the swollen gel between glass plates to prevent oxygen inhibition and irradiate with UV light for an additional 6 hours to polymerize the PAAm network [1].

Protocol B: Synthesis of Chemical-Crosslinker-Free Terpolymer Hydrogels

Self-Validation Check: As water content is decreased during preparation, you should observe an optically transparent-to-opaque transition, confirming the formation of the mechanically strong colloidal network.

  • Monomer Mixing: In a light-protected vial, mix AMPS, Methacrylic Acid (MAAc), and N,N-dimethylacrylamide (DMAA) in a molar ratio of 1:4:1.

  • Initiator Addition: Add Irgacure 2959 photoinitiator at 0.2 mol% relative to the total monomer concentration. Do not add any chemical cross-linkers (like MBAA).

  • Water Content Tuning: Add deionized water to achieve the desired initial water content ( w ). To achieve the highest Young's modulus (~26 MPa), optimize w to force the proximity effect (typically lower water content favors dense H-bonding).

  • Photopolymerization: Degas the solution using nitrogen bubbling for 10 minutes. Inject into a mold and polymerize under UV light for 4 hours at room temperature[3].

📐 Section 4: Mechanistic Visualizations

Diagram 1: Sacrificial Energy Dissipation in Double-Network Hydrogels

DN_Mechanism PAMPS 1st Network: PAMPS (Rigid, Tightly Cross-linked) Stress Applied Mechanical Stress (Compression/Tension) PAMPS->Stress PAAm 2nd Network: PAAm (Soft, Loosely Cross-linked) PAAm->Stress Sacrificial Sacrificial Bond Rupture (PAMPS fragments into clusters) Stress->Sacrificial Stretch PAAm Chain Extension (Maintains structural integrity) Stress->Stretch Energy Energy Dissipation (Prevents macroscopic crack) Sacrificial->Energy Toughness Ultra-High Toughness & Fracture Stress Energy->Toughness Stretch->Toughness

Caption: Stress transfer and sacrificial energy dissipation mechanism in PAMPS/PAAm Double-Network hydrogels.

Diagram 2: Workflow for H-Bonded Terpolymer Hydrogels

Terpolymer_Workflow Monomers AMPS + MAAc + DMAA (No Chemical Cross-linker) WaterControl Tune Water Content (w) (Forces Proximity Effect) Monomers->WaterControl UV UV Photopolymerization (Irgacure 2959) WaterControl->UV Phase Transparent-to-Opaque Transition (Colloidal Network Formation) UV->Phase HBond Dense Hydrogen Bonding (AMPS-poor aggregates) Phase->HBond Result High Modulus (26 MPa) Chemical-Free Hydrogel HBond->Result

Caption: Synthesis workflow and physical cross-linking mechanism of AMPS/MAAc/DMAA terpolymer hydrogels.

📚 Section 5: References

  • Superior Mechanical Properties of Double-Network Hydrogels Reinforced by Carbon Nanotubes without Organic Modification Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Molecular Model for Toughening in Double-Network Hydrogels Source: National Institute of Standards and Technology (NIST) URL:[Link]

  • Mechanically Strong Superabsorbent Terpolymer Hydrogels Based on AMPS via Hydrogen-Bonding Interactions Source: ACS Applied Polymer Materials URL:[Link]

  • Facile Synthesis of Self-Adhesion and Ion-Conducting 2-Acrylamido-2-Methylpropane Sulfonic Acid/Tannic Acid Hydrogels Using Electron Beam Irradiation Source: MDPI URL:[Link]

Optimization

Technical Support Center: Controlling the Swelling Behavior of AMPS-Based Hydrogels

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, scientists, and drug development professionals troubleshoot and optimize the swelling behav...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, scientists, and drug development professionals troubleshoot and optimize the swelling behavior of hydrogels based on 2-Acrylamido-2-methylpropane sulfonic acid (AMPS).

AMPS is a highly hydrophilic, anionic monomer widely utilized in superabsorbent networks and controlled drug delivery systems. Because its sulfonic acid group (-SO₃H) ionizes completely over a broad pH range, the swelling mechanics of AMPS hydrogels are governed primarily by electrostatic repulsion and the osmotic pressure of counter-ions[1]. Understanding the precise causality between your synthetic parameters and these thermodynamic forces is critical for reproducible material design.

Core Mechanisms of AMPS Swelling

Before troubleshooting, it is essential to understand the fundamental forces driving the expansion of your polymer network. The swelling of AMPS hydrogels is a balance between the osmotic driving force (which pulls water into the network to dilute the fixed anionic charges) and the elastic retractile force of the crosslinked polymer chains (which resists expansion)[2].

AMPS_Swelling A AMPS Monomer (Anionic -SO3H) D Free Radical Polymerization A->D B Crosslinker (e.g., MBA, PEGDA) B->D C Initiator System (e.g., APS/TEMED) C->D E Dry Poly(AMPS) Network (Collapsed State) D->E F Aqueous Medium (Water/Buffer) E->F Immersion G Electrostatic Repulsion & Osmotic Pressure F->G Ionization of -SO3H H Equilibrium Swollen Hydrogel G->H Network Expansion

Workflow of AMPS hydrogel synthesis and the mechanism of network expansion.

Troubleshooting FAQs

Q1: Why is my AMPS hydrogel exhibiting a lower-than-expected Equilibrium Swelling Ratio (ESR) in deionized water?

Causality: The ESR is inversely proportional to the crosslinking density and directly proportional to the fixed charge density on the polymer backbone. If your crosslinker—such as N,N'-methylenebisacrylamide (MBA)—exceeds optimal levels (typically >1.0 mol%), the polymer network becomes too rigid. This high crosslink density restricts the elastic expansion necessary to accommodate water molecules[3]. Actionable Solution: Titrate your crosslinker concentration down (e.g., from 1.0 mol% to 0.1 mol%) to increase the mesh size[4]. Additionally, ensure your AMPS monomer concentration is sufficiently high (typically 40-60% w/v) to maximize the hydrophilic -SO₃H groups driving the osmotic pressure[3].

Q2: My AMPS hydrogel swells rapidly but loses mechanical integrity and fragments. How do I balance swelling with toughness?

Causality: A highly swollen hydrogel possesses a very low polymer volume fraction. Because traditional poly(AMPS) networks are chemically crosslinked, they lack efficient energy dissipation mechanisms under stress, leading to brittle fracture upon reaching maximum hydration[5]. Actionable Solution: Implement a Double Network (DN) strategy or incorporate physical crosslinks. Copolymerizing AMPS with monomers capable of cooperative hydrogen bonding (such as methacrylic acid or N,N-dimethylacrylamide) provides reversible sacrificial bonds that dissipate energy, drastically improving toughness without severely compromising water uptake[5].

Q3: Why does my AMPS hydrogel swell massively in water but collapse when transferred to a physiological saline solution (0.9% NaCl)?

Causality: This phenomenon is known as the "salt poisoning" effect, governed by the Donnan equilibrium. In high ionic strength solutions, the mobile cations (Na⁺) screen the fixed anionic sulfonate charges on the polymer backbone. This screening drastically reduces the electrostatic repulsion between polymer chains and lowers the osmotic driving force, causing the gel to deswell[2]. Actionable Solution: To mitigate salt sensitivity for in vivo applications, copolymerize AMPS with a non-ionic hydrophilic monomer like Acrylamide (AAm). This dilutes the charge density while maintaining hydrophilicity, or utilize a semi-interpenetrating polymer network (semi-IPN) with PEG to stabilize the swelling behavior[6].

Q4: Is the swelling of AMPS hydrogels pH-dependent?

Causality: Pure poly(AMPS) hydrogels exhibit largely pH-independent swelling. This is because the sulfonic acid group is a strong acid and remains completely dissociated across a broad pH range[1]. If you observe significant pH-responsive swelling, it is likely due to the presence of functional co-monomers (e.g., chitosan or acrylic acid) whose protonation states change depending on the environmental pH[7].

Troubleshooting Start Swelling Issue Detected Q1 Is swelling too low? Start->Q1 Q2 Is gel dissolving/weak? Start->Q2 Q3 Is salt screening the charge? Start->Q3 A1 Decrease MBA Crosslinker Increase AMPS content Q1->A1 Yes A2 Increase Crosslinking Density or add H-bond co-monomers Q2->A2 Yes A3 Copolymerize with non-ionic monomers (e.g., AAm) Q3->A3 Yes

Decision tree for troubleshooting AMPS hydrogel swelling and mechanical issues.

Standardized Experimental Protocols

To ensure reproducibility, all methodologies must be treated as self-validating systems. Follow these rigorously defined protocols.

Protocol 1: Synthesis of AMPS-Based Hydrogels with Controlled Crosslinking
  • Monomer Preparation: Dissolve AMPS monomer (50% w/v) in deionized water. If using the acidic form (AMPS-H⁺), neutralize the solution to pH 7.0 using 1M NaOH under an ice bath to prevent exothermic pre-polymerization. Neutralization ensures uniform ionization of the monomer[3].

  • Crosslinker Addition: Add N,N'-methylenebisacrylamide (MBA) at the target mole percentage relative to the monomer (e.g., 0.5 mol% for high swelling applications). Stir until completely dissolved.

  • Initiation: Purge the solution with Nitrogen gas for 15 minutes to remove dissolved oxygen (a radical scavenger). Add 1.0 mol% Ammonium Persulfate (APS) as the thermal/redox initiator, followed immediately by 0.5 v/v% TEMED as the accelerator.

  • Polymerization: Rapidly inject the solution into a glass mold separated by a 1 mm silicone spacer. Allow the free-radical polymerization to proceed at room temperature for 24 hours to ensure complete monomer conversion[3].

  • Purification: Remove the hydrogel from the mold and immerse it in a large excess of deionized water for 72 hours, changing the water daily to leach out unreacted monomers and unbound oligomers.

  • Self-Validation Step (Gel Fraction): To confirm successful network formation, determine the gel fraction. Dry a sample of the unwashed gel to a constant weight ( Wi​ ), extract it in DI water for 48 hours to remove the soluble sol fraction, dry it again ( Wf​ ), and calculate Gel Fraction (%) = ( Wf​/Wi​ ) × 100. A gel fraction >90% validates efficient crosslinking.

Protocol 2: Gravimetric Determination of Equilibrium Swelling Ratio (ESR)
  • Sample Preparation: Lyophilize (freeze-dry) the purified hydrogel to obtain the absolute dry weight ( Wd​ ). Cut into uniform 8 mm diameter discs.

  • Immersion: Submerge the dry hydrogel discs in the target swelling medium (e.g., DI water or 0.9% NaCl) at a controlled physiological temperature (37°C)[4].

  • Kinetic Tracking: At predetermined time intervals (e.g., 1h, 2h, 4h, 8h, 24h), remove the hydrogel using forceps. Gently blot the surface with moistened filter paper to remove excess unbound surface water, and immediately record the swollen weight ( Wt​ ).

  • Equilibrium: Repeat the weighing process until the mass stabilizes for three consecutive readings, indicating the equilibrium swollen weight ( We​ ).

  • Calculation: Calculate the Equilibrium Swelling Ratio (ESR) = ( We​−Wd​ ) / Wd​ [7].

  • Self-Validation Step (Fickian Diffusion Check): Plot the swelling ratio against the square root of time ( t1/2 ). A linear initial slope confirms Fickian diffusion, while a stable plateau confirms true thermodynamic equilibrium. A continuous upward drift indicates network degradation or insufficient crosslinking.

Quantitative Data Summary

The following table synthesizes the expected causality between synthesis parameters and macroscopic swelling behavior to serve as a baseline for your experimental design.

AMPS ConcentrationMBA Crosslinker (mol%)Swelling MediumEquilibrium Swelling Ratio (g/g)Mechanical Integrity at Equilibrium
50% w/v0.1%Deionized Water~500 - 800Very Poor (Fragile/Gelatinous)
50% w/v1.0%Deionized Water~150 - 250Moderate (Elastic)
50% w/v2.5%Deionized Water~30 - 50Excellent (Rigid)
50% w/v0.5%0.9% NaCl (Saline)~20 - 40Good (Deswollen state)
50% w/v (Copolymerized)0.5%pH 1.2 Buffer~85 (Depends on co-monomer)Moderate

Sources

Troubleshooting

Technical Support Center: Addressing Stability Challenges of Poly(AMPS) in High-Salinity Brines

Welcome to the technical support guide for Poly(2-acrylamido-2-methyl-1-propanesulfonic acid), or poly(AMPS), and its copolymers. As a leading polymer for applications in challenging environments, its performance in high...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for Poly(2-acrylamido-2-methyl-1-propanesulfonic acid), or poly(AMPS), and its copolymers. As a leading polymer for applications in challenging environments, its performance in high-salinity brines is critical. This guide is designed for researchers, scientists, and development professionals to diagnose, troubleshoot, and resolve common stability issues encountered during experimentation.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Mechanisms

This section addresses the fundamental principles governing poly(AMPS) behavior in ionic solutions. Understanding these concepts is the first step toward effective troubleshooting.

Q1: Why does my poly(AMPS) solution's viscosity decrease significantly when I dissolve it in a high-salinity brine (e.g., NaCl, KCl)?

A: This is primarily due to a phenomenon called charge shielding . The poly(AMPS) polymer chain is an anionic polyelectrolyte, meaning it carries negative charges along its backbone from the sulfonate groups (-SO₃⁻). In deionized water, these negative charges repel each other, causing the polymer chain to adopt an expanded, rigid conformation. This large hydrodynamic volume is responsible for the high viscosity.

When you introduce a high concentration of salt, the cations (like Na⁺ or K⁺) from the brine form an ionic cloud around the negatively charged sulfonate groups.[1] This "shields" the repulsive forces between the charges on the polymer chain.[1] As a result, the chain collapses from a rigid, extended state into a more compact, coiled conformation.[1][2] This smaller hydrodynamic volume leads to a significant reduction in the solution's viscosity.[1]

Q2: The viscosity loss is far more severe when using a brine with divalent cations (e.g., CaCl₂, MgCl₂) compared to a monovalent brine (NaCl) of the same ionic strength. Why?

A: Divalent cations like Ca²⁺ and Mg²⁺ are much more detrimental to the viscosity of anionic polymers than monovalent cations like Na⁺.[3] There are two primary reasons for this:

  • Enhanced Charge Shielding: A single divalent cation can neutralize the charge of two nearby sulfonate groups, making them far more efficient at shielding the electrostatic repulsion and causing the polymer coil to contract more dramatically.[3][4]

  • Ionic Bridging: More critically, divalent cations can act as "ionic bridges" between different polymer chains or between different segments of the same chain. This cross-linking can lead to the formation of aggregates.[5] In severe cases, this results in polymer precipitation and a complete loss of performance.[6]

Q3: After aging my poly(AMPS-co-acrylamide) solution at high temperature (>70°C), I observed a white precipitate. What is the chemical basis for this?

A: This is a classic issue related to the hydrolysis of the acrylamide (AM) comonomer , not the AMPS monomer itself. While the sulfonate group on AMPS is very stable, the amide group on the acrylamide portion of the copolymer is susceptible to hydrolysis at elevated temperatures.[6] The hydrolysis reaction converts the neutral amide group into a negatively charged carboxylate group (-COO⁻).

These newly formed carboxylate groups are highly sensitive to divalent cations (Ca²⁺, Mg²⁺).[7] The divalent cations readily form strong ionic complexes with the carboxylate groups, leading to polymer precipitation.[6][8] Therefore, copolymers with a higher acrylamide content are more prone to this type of instability in hard brines at high temperatures.[8]

Q4: What specific properties of the AMPS monomer contribute to its superior salt tolerance compared to, for example, acrylic acid?

A: The AMPS monomer provides excellent salt tolerance due to the unique structure of its sulfonate group.

  • Strong Acid Group: The sulfonic acid group is a strong acid, meaning it remains fully ionized (negatively charged) over a very wide pH range. This ensures consistent electrostatic repulsion and chain extension, unlike carboxylate groups which can become protonated at low pH.[9]

  • Bulky Side Group: The sulfonate group is shielded by a bulky dimethyl group and is attached to the polymer backbone via a propyl spacer. This steric hindrance helps to prevent the sulfonate group from forming tight ion pairs with cations, particularly divalent ones, thus reducing the likelihood of ionic bridging and precipitation.

  • Hydrolysis Resistance: The amide linkage in the AMPS monomer is significantly more resistant to hydrolysis than the amide in acrylamide, providing better long-term stability at high temperatures.[8]

Q5: How does the pH of my brine impact the stability and viscosity of the polymer solution?

A: For a pure poly(AMPS) homopolymer, the impact of pH is minimal because the sulfonic acid group remains ionized even in highly acidic conditions. However, for copolymers containing acrylamide or acrylic acid, pH is a critical factor.

  • Acidic pH (< 7): In acidic conditions, any carboxylate groups present (either from an acrylic acid comonomer or from acrylamide hydrolysis) will be protonated. This neutralizes their negative charge, reducing intramolecular repulsion and causing the polymer chain to coil, which decreases viscosity.[10]

  • Alkaline pH (8-10): A moderately alkaline environment can sometimes be beneficial. It ensures all carboxylate groups are fully ionized, maximizing electrostatic repulsion and potentially increasing viscosity.[10] However, be cautious, as excessively high pH can accelerate the hydrolysis of acrylamide.[7][10]

Section 2: Troubleshooting Guide

Use this guide to diagnose and resolve specific issues during your experiments. The workflow below provides a logical path for identifying the root cause of instability.

G cluster_0 Problem Identification cluster_1 Initial Preparation Phase cluster_2 Short-Term Aging (Ambient Temp) cluster_3 Thermal Aging Phase start Viscosity Issue Observed P1 Problem: Low Initial Viscosity (Lower than expected after prep) start->P1 Issue occurs immediately P2 Problem: Gradual Viscosity Loss Over Time (At constant, ambient temperature) start->P2 Issue develops slowly over time P3 Problem: Precipitate or Drastic Viscosity Loss (After heating) start->P3 Issue occurs after heating C1 Potential Causes: 1. Incomplete Polymer Hydration ('Fish-Eyes') 2. High Salinity Charge Shielding 3. Incorrect Polymer Concentration P1->C1 S1 Solutions: - Verify polymer concentration. - Follow Protocol 1 for standardized dissolution. - Characterize brine composition. - Acknowledge charge shielding as an intrinsic property. C1->S1 Address this C2 Potential Causes: 1. Slow Aggregation via Divalent Cation Bridging 2. Mechanical Degradation (if under continuous shear) P2->C2 S2 Solutions: - Analyze brine for Ca²⁺/Mg²⁺ content. - Minimize shear/agitation during storage. - Consider using a polymer with higher AMPS content. C2->S2 Address this C3 Potential Causes: 1. AM-Monomer Hydrolysis & Precipitation with Ca²⁺/Mg²⁺ 2. Oxidative Thermal Degradation 3. Polymer Backbone Scission (very high temp) P3->C3 S3 Solutions: - Follow Protocol 2 for anaerobic stability testing. - Use oxygen scavengers. - Switch to copolymers with higher thermal stability (e.g., high AMPS content or NVP-based terpolymers). C3->S3 Address this

Caption: Troubleshooting workflow for poly(AMPS) stability issues.

Section 3: Key Experimental Protocols

Adhering to standardized protocols is crucial for obtaining reproducible results.

Protocol 1: Standardized Preparation of Poly(AMPS) Solutions in High-Salinity Brines

Objective: To ensure complete and consistent polymer hydration while minimizing mechanical degradation.

Materials:

  • Poly(AMPS) or copolymer powder

  • Pre-filtered, degassed high-salinity brine of known composition

  • Low-profile magnetic stir plate

  • Vortex-free beaker (or standard beaker with a watch glass cover)

  • Egg-shaped magnetic stir bar

  • Spatula

Methodology:

  • Brine Preparation: Prepare the desired volume of brine. It is critical to pre-filter (e.g., 0.45 µm filter) and, for thermal stability tests, degas the brine to remove dissolved oxygen.

  • Vortex Creation: Place the beaker with the brine on the magnetic stir plate. Adjust the stir speed to create a small vortex (dimple) on the surface of the liquid, roughly 10-15% of the liquid depth. A deep vortex can cause excessive shear and entrap air.

  • Slow Polymer Addition: Add the polymer powder very slowly to the shoulder of the vortex. Do not dump the powder in at once. This ensures individual particles are wetted before they can agglomerate.

    • Causality Note: Rapid addition leads to the formation of "fish-eyes"—gel-like clumps of polymer with a hydrated outer layer and a dry, un-dissolved core. These clumps will not contribute fully to the viscosity and are difficult to break up later.

  • Dissolution: Cover the beaker with a watch glass to prevent evaporation. Reduce the stirring speed to a gentle roll once all the powder is added. Continue stirring for a minimum of 4 hours, though overnight stirring at a low speed is often optimal for high molecular weight polymers.

    • Causality Note: High-speed stirring for prolonged periods can cause mechanical shearing of the long polymer chains, permanently reducing the molecular weight and the maximum achievable viscosity.

  • Hydration/Resting: After stirring is complete, allow the solution to rest for at least 1 hour before use. This allows the polymer chains to fully uncoil and reach their equilibrium conformation.

  • Visual Inspection: The final solution should be clear and homogenous, with no visible particulates or gel clumps.

Protocol 2: Assessing Long-Term Thermal Stability under Anaerobic Conditions

Objective: To accurately evaluate the polymer's resistance to hydrolysis and thermal degradation at reservoir temperatures, excluding the effects of oxygen.

Materials:

  • Homogenously prepared polymer solution (from Protocol 1, using degassed brine)

  • Oxygen scavenger (e.g., sodium bisulfite, often used with an initiator like ammonium persulfate in small amounts if compatible)

  • Inert gas source (Nitrogen or Argon)

  • Anaerobic glove box or Schlenk line setup

  • Glass ampoules or high-pressure stainless-steel aging cells

  • High-temperature oven

  • Viscometer

Methodology:

  • Deoxygenation: Prepare the polymer solution inside an anaerobic glove box. If a glove box is not available, sparge the solution with an inert gas (N₂ or Ar) for at least 2 hours. Add a suitable oxygen scavenger to the brine before polymer dissolution.

    • Causality Note: Dissolved oxygen can form free radicals at high temperatures, which attack and break the polymer backbone, causing a rapid and irreversible loss of viscosity.[1] This protocol is designed to isolate the effects of hydrolysis and intrinsic thermal stability from oxidative degradation.[11]

  • Aliquot and Seal: Dispense the deoxygenated polymer solution into glass ampoules or aging cells inside the glove box. Flame-seal the glass ampoules or securely tighten the stainless-steel cells to ensure an airtight seal.

  • Thermal Aging: Place the sealed samples in a calibrated oven set to the desired test temperature (e.g., 90°C, 120°C). Prepare multiple samples for different time points (e.g., 1 day, 7 days, 30 days, 90 days).

  • Sample Analysis:

    • At each designated time point, remove a sample from the oven and allow it to cool completely to room temperature.

    • Carefully open the ampoule/cell. Visually inspect for any signs of precipitation or phase separation.

    • Measure the viscosity of the aged solution at a consistent shear rate and temperature.

    • Compare the aged viscosity to the initial viscosity (Time 0) to calculate the percentage of viscosity retention.

  • Data Reporting: Plot the viscosity retention (%) as a function of aging time. A stable polymer will maintain a high percentage of its initial viscosity over the test period.[12]

Section 4: Advanced Mitigation Strategies & Polymer Design

When standard troubleshooting is insufficient, the polymer's chemical structure may need to be optimized for the target environment.

Optimizing Copolymer Composition

The stability of acrylamide-based copolymers in high-temperature, high-salinity brines is a strong function of their composition. Incorporating specific monomers can drastically improve performance by mitigating the key failure mechanisms.

G cluster_0 Base Polymer: Polyacrylamide (PAM) cluster_1 Improving Stability via Copolymerization PAM Acrylamide (AM) Backbone - Prone to Hydrolysis - Sensitive to Divalent Cations AMPS Incorporate AMPS (Sulfonated Monomer) - Provides charge shielding resistance - Improves salt tolerance PAM->AMPS Creates AM-AMPS Copolymer NVP Incorporate NVP (N-vinylpyrrolidone) - Inhibits hydrolysis of AM groups - Improves thermal stability AMPS->NVP Creates AM-AMPS-NVP Terpolymer (Superior thermal & salt stability) HM Incorporate Hydrophobic Monomer - Creates associative networks - Can increase viscosity in brine AMPS->HM Creates Associative Polymer

Caption: Monomer strategies for enhancing polymer stability.

Polymer TypeKey MonomersPrimary AdvantageKey LimitationPerformance in High T, High Salinity
HPAM Acrylamide, Acrylic AcidLow Cost, High Viscosity (in fresh water)Highly sensitive to salinity and divalent cations; rapid hydrolysis at T > 70°C.[13]Poor - Prone to precipitation.[8]
AM/AMPS Copolymer Acrylamide, AMPS Good salt tolerance due to sulfonate groups.[14][15]Can still undergo hydrolysis of the acrylamide units at high temperatures.Good, but stability depends on AMPS content (>25% recommended).[8][14]
AM/AMPS/NVP Terpolymer Acrylamide, AMPS, NVP Excellent thermal stability; NVP protects amide groups from hydrolysis.[6]Higher cost due to NVP monomer.Excellent - Often considered the gold standard for harsh conditions.[12]
Associative Polymer AM, AMPS, Hydrophobic Monomer Can build viscosity through hydrophobic associations, sometimes counteracting charge shielding.[16]Complex rheology; performance is highly dependent on specific brine/polymer interaction.Variable - Can show good stability but requires careful screening.

Section 5: References

  • Dialnet. (n.d.). Polymers for application in high temperature and high salinity reservoirs – critical review of properties and aspects to consider for laboratory screening. Retrieved from [Link]

  • AADE. (2014). AADE-14-FTCE-35 Rheological Performance of Polymers in Heavy Brines for Workover and Completion. Retrieved from [Link]

  • Teesside University's Research Portal. (2019, September 1). Optimization of polymer performance for Enhanced Oil Recovery (EOR) at elevated temperatures and high salinity using polymers integrated technique. Retrieved from [Link]

  • ResearchGate. (n.d.). Enhancing Recovery in High Salinity Oil Reservoirs through Optimized Polymer Flood | Request PDF. Retrieved from [Link]

  • MDPI. (2022, May 13). Updated Perceptions on Polymer-Based Enhanced Oil Recovery toward High-Temperature High-Salinity Tolerance for Successful Field Applications in Carbonate Reservoirs. Retrieved from [Link]

  • PMC. (2022, June 22). Synthesis and Assessment of AMPS-Based Copolymers Prepared via Electron-Beam Irradiation for Ionic Conductive Hydrogels. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and properties of temperature-resistant and salt-tolerant tetra-acrylamide copolymer. Retrieved from [Link]

  • ResearchGate. (2020, July 10). Polymer flooding in high temperature, high salinity conditions: Selection of polymer type and polymer chemistry, thermal stability. Retrieved from [Link]

  • PRRC. (n.d.). Stability and Behavior in Carbonate Cores for New Enhanced-Oil-Recovery Polymers at Elevated Temperatures in Hard Saline Brines. Retrieved from [Link]

  • ACS Omega. (2019, June 25). Synthesis and Viscosimetric Behavior of Poly(acrylamide-co-2-acrylamido-2-methylpropanesulfonate) Obtained by Conventional and Adiabatic Gel Process via RAFT/MADIX Polymerization. Retrieved from [Link]

  • ACS Applied Polymer Materials. (2024, March 21). Synthesis and Properties of Temperature- and Salt-Resistant CP(AM-AMPS-DMDAAC) Nanospheres for Oil Displacement. Retrieved from [Link]

  • PolyPAM Polymer Technology. (n.d.). Oil Recovery (EOR) Solutions. Retrieved from [Link]

  • PMC. (2023, June 13). A Study on the Thermal Degradation of an Acrylamide and 2-Acrylamido-2-Methylpropanesulfonic Acid Copolymer at High Temperatures. Retrieved from [Link]

  • Revistas UIS. (n.d.). Polymers for application in high temperature and high salinity reservoirs. Retrieved from [Link]

  • PMC. (n.d.). Investigation of Brine pH Effect on the Rheological and Viscoelastic Properties of HPAM Polymer for an Optimized Enhanced Oil Recovery Design. Retrieved from [Link]

  • Science Alert. (2013). Study on the Hydrolysis Degree of Polyacrylamide with High Temperature and High Salinity Reservoir. Retrieved from [Link]

  • ResearchGate. (2025, September 11). (PDF) Synthesis and salt thickening mechanism of salt-tolerant copolymers based on functional monomer synergy. Retrieved from [Link]

  • Soft Matter (RSC Publishing). (n.d.). Synthesis and pH- and salinity-controlled self-assembly of novel amphiphilic block-gradient copolymers of styrene and acrylic acid. Retrieved from [Link]

  • PMC. (n.d.). Mechanism of Polyacrylamide Hydrogel Instability on High-Temperature Conditions. Retrieved from [Link]

  • MDPI. (2024, April 14). Main Controlling Factors Affecting the Viscosity of Polymer Solution due to the Influence of Polymerized Cations in High-Salt Oilfield Wastewater. Retrieved from [Link]

  • ResearchGate. (2026, January 31). Investigation on Viscosity Behavior of Anionic Polyacrylamide Copolymer in Brine Solutions for Slickwater Fluids Applications at High Salinity and Hardness Conditions. Retrieved from [Link]

  • ResearchGate. (2022, March 9). Polymer Stability at Harsh Temperature and Salinity Conditions. Retrieved from [Link]

  • Redalyc. (n.d.). Design of mixture experiments for the analysis of viscosity behavior of sulfonated polyacrylamide solutions (ATBS) with changes in salinity, hardness, and polymer concentration. Retrieved from [Link]

  • ACS Omega. (2019, July 5). Stabilization of Polymer Nanocomposites in High-Temperature and High-Salinity Brines. Retrieved from [Link]

  • MDPI. (2022, November 21). Laboratory Experimental Study on Polymer Flooding in High-Temperature and High-Salinity Heavy Oil Reservoir. Retrieved from [Link]

Sources

Optimization

Thermal degradation pathways of AMPS-containing copolymers

Welcome to the Technical Support Center for AMPS (2-Acrylamido-2-methylpropane sulfonic acid) copolymers. Designed for researchers, formulation scientists, and drug development professionals, this guide provides authorit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for AMPS (2-Acrylamido-2-methylpropane sulfonic acid) copolymers. Designed for researchers, formulation scientists, and drug development professionals, this guide provides authoritative troubleshooting, mechanistic insights, and self-validating protocols to resolve thermal degradation challenges in high-stress environments.

Section 1: Diagnostic Workflows & Troubleshooting

Understanding the causality behind polymer failure is the first step in troubleshooting. AMPS copolymers are highly valued for their thermal and hydrolytic stability, but they are not immune to ultra-high temperature (UHT) degradation.

Q1: Why does the viscosity of my AM-AMPS copolymer solution initially increase at moderate temperatures (80–130°C) but irreversibly collapse above 150°C? A: This phenomenon is a classic manifestation of competing kinetic pathways: side-chain hydrolysis versus oxidative main-chain scission[1].

  • The Initial Spike: At moderate temperatures, the acrylamide (AM) and AMPS side groups undergo hydrolysis, converting into carboxylate groups. This increases intramolecular and intermolecular electrostatic repulsion, causing the polymer chains to uncoil and temporarily increasing the structural viscosity of the solution[1].

  • The Collapse: As temperatures exceed 140°C—and particularly in ultra-high temperature environments up to 240°C—oxidative thermal degradation dominates[2]. The thermal energy surpasses the bond dissociation energy of the C-C and C-S bonds in the polymer backbone. This leads to catastrophic main-chain fragmentation, a drastic reduction in weight-average molecular weight (Mw), and an irreversible collapse in apparent viscosity[1][2].

Q2: How can I analytically differentiate between simple hydrolysis and catastrophic backbone degradation in my aged formulations? A: You must utilize a multi-modal analytical approach to pinpoint the exact structural failure:

  • FTIR Spectroscopy: Mild hydrolysis is indicated by the appearance of substituted -NH₂ peaks (e.g., 2509 cm⁻¹ and 2682 cm⁻¹) and carboxylate shifts[2]. Conversely, backbone degradation is definitively confirmed by the emergence of a C=C double bond stretching peak at ~1618 cm⁻¹. This indicates the formation of unsaturated alkenes following the cleavage of sulfonic acid (-SO₃⁻) side groups and subsequent chain scission[2].

  • NMR Spectroscopy (¹³C-NMR / ¹H-NMR): Use ¹³C-NMR to quantify hydrolysis rate constants. AM groups typically hydrolyze significantly faster than the sterically hindered AMPS groups[1]. A measurable decrease in main-chain methine signals strongly indicates backbone scission[1].

  • Gel Permeation Chromatography (GPC): GPC directly measures the molecular weight drop. For instance, aging an AMPS copolymer at 240°C for 6 hours can reduce the Mw from ~31,000 Da to < 9,000 Da, confirming main-chain destruction[2].

AMPS_Degradation A AMPS Copolymer in Aqueous Solution B Mild Thermal Stress (< 140°C) A->B C Ultra-High Temp (UHT) (> 180°C - 240°C) A->C D Side-Chain Hydrolysis (AM & AMPS Groups) B->D C->D E Oxidative Thermal Degradation & Main-Chain Scission C->E F Increased Electrostatic Repulsion (Initial Viscosity Spike) D->F G Cleavage of C-C, C-S Bonds Formation of Alkenes E->G H Drastic Molecular Weight Drop (Viscosity Collapse) G->H

Mechanistic pathways of AMPS copolymer thermal degradation.

Section 2: Self-Validating Experimental Protocols

To ensure trustworthy and reproducible results, follow these self-validating protocols. Incorporating internal controls (e.g., inert gas baselines, zero-time point references) ensures the data inherently proves its own accuracy.

Protocol 1: High-Temperature Aqueous Aging & Rheological Profiling

Causality Focus: Solid-state thermal stability (TGA onset >280°C) does not accurately reflect aqueous stability[2][3]. Testing must be conducted in an aqueous, pressurized environment to mimic real-world biological or reservoir conditions.

  • Step 1: Baseline Preparation: Dissolve the AMPS copolymer in standard brine or deionized water to the target concentration (e.g., 0.6–1.0 wt%)[4]. Validation Check: Measure the baseline apparent viscosity and pH at room temperature (Time = 0) to serve as your control.

  • Step 2: Deoxygenation: Purge the solution with high-purity Nitrogen (N₂) for 30 minutes. Causality: Oxidative degradation is highly sensitive to dissolved O₂. Purging isolates pure thermal degradation from oxidative artifacts, establishing a true thermal baseline[3][4].

  • Step 3: Pressurized Aging: Seal the deoxygenated solution in a high-temperature, high-pressure (HTHP) aging cell. Subject the cell to isothermal aging at target temperatures (e.g., 180°C, 210°C, 240°C) for specific intervals (e.g., 1.5 h, 6.0 h)[2].

  • Step 4: Rheological Measurement: Cool the cells to room temperature. Measure the apparent viscosity using a rotational viscometer at a constant shear rate (e.g., 10 s⁻¹)[1].

  • Step 5: Decision Gate: If the viscosity drops by >90% compared to the baseline, proceed immediately to Protocol 2 to confirm main-chain scission[2].

Protocol 2: Spectroscopic & Thermal Quantification (TGA/FTIR)
  • Step 1: Sample Recovery: Precipitate the aged polymer from the aqueous solution using excess acetone or ethanol. Filter and dry the precipitate under a vacuum at 60°C until a constant weight is achieved.

  • Step 2: TGA Execution: Weigh ~10 mg of the dried sample into an alumina crucible. Run the Thermogravimetric Analysis (TGA) from 30°C to 600°C at a heating rate of 10°C/min under an N₂ atmosphere (flow rate: 30 mL/min)[4]. Causality: The strict N₂ flow prevents unwanted sample oxidation during heating, allowing precise measurement of the intrinsic thermal decomposition onset temperature[4].

  • Step 3: FTIR Analysis: Prepare KBr pellets with the dried polymer. Scan from 4000 to 400 cm⁻¹. Validation Check: Screen specifically for the 1618 cm⁻¹ (C=C) peak to quantify the extent of catastrophic thermal degradation[2].

Diagnostic_Workflow Start Aged AMPS Copolymer Sample Rheology Rheological Profiling (Viscosity vs. Shear) Start->Rheology Spectroscopy FTIR & NMR Spectroscopy Start->Spectroscopy Thermal TGA / GPC Analysis Start->Thermal ViscDrop Viscosity Drop > 50%? Rheology->ViscDrop Hydrolysis Side-Chain Hydrolysis Dominant (Increased -COOH, No C=C) Spectroscopy->Hydrolysis 13C-NMR / FTIR Scission Main-Chain Scission Dominant (Mw Drop, C=C present at 1618 cm⁻¹) Spectroscopy->Scission FTIR Thermal->Scission GPC Mw Loss ViscDrop->Hydrolysis No ViscDrop->Scission Yes

Multi-modal diagnostic workflow for assessing AMPS copolymer degradation.

Section 3: Quantitative Data & Benchmarks

The following table summarizes the expected physical and chemical shifts during the thermal degradation of AMPS-containing copolymers (e.g., PADIM or AM-AMPS systems) in aqueous environments. Use these benchmarks to validate your experimental findings[2].

Aging ConditionApparent Viscosity (mPa·s)Molecular Weight (Mw, Da)Primary FTIR MarkersDominant Degradation Mechanism
Unaged (Room Temp) ~4,216~31,666Normal Amide/Sulfonate peaksN/A (Stable Baseline)
180°C - 210°C (1.5h) ~2,000 - 3,500~27,565Mild -NH₂ appearanceMild Side-Chain Hydrolysis
240°C (1.5h) ~525~21,760C=C peak emerges (1618 cm⁻¹)Onset of Main-Chain Scission
240°C (6.0h) ~107~8,590Strong C=C peak, loss of -SO₃⁻Severe Main-Chain Scission

References

  • Title: Acrylic Acid 2-Acrylamido-2-Methylpropane Sulfonic Acid Copolymer: Comprehensive Analysis Of Synthesis, Properties, And Industrial Applications Source: Patsnap Eureka URL
  • Title: A Study on the Thermal Degradation of an Acrylamide and 2-Acrylamido-2-Methylpropanesulfonic Acid Copolymer at High Temperatures Source: MDPI URL
  • Source: PMC (NIH)
  • Title: Synthesis and Property Characterization of AM/AMPS/C18DMAAC/NVP Tetrameric Temperature-Sensitive Thickening Copolymer Source: MDPI URL

Sources

Troubleshooting

AMPS Monomer Handling &amp; Storage: Technical Support &amp; Troubleshooting Guide

Welcome to the Technical Support Center for 2-Acrylamido-2-methylpropanesulfonic acid (AMPS) . As a highly reactive, hydrophilic sulfonic acid acrylic monomer, AMPS is a critical building block in the synthesis of supera...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Acrylamido-2-methylpropanesulfonic acid (AMPS) . As a highly reactive, hydrophilic sulfonic acid acrylic monomer, AMPS is a critical building block in the synthesis of superabsorbent hydrogels, water treatment polymers, and drug delivery systems[1]. However, its inherent reactivity and hygroscopic nature make it highly susceptible to environmental degradation.

This guide provides researchers and drug development professionals with field-proven insights, mechanistic explanations, and self-validating protocols to maintain AMPS monomer purity from receipt to reaction.

Core Principles of AMPS Stability

The stability of AMPS monomer is dictated by its molecular structure. While the geminal dimethyl group and sulfomethyl group provide steric hindrance that imparts thermal and hydrolytic stability to the resulting polymer[2], the free monomer remains vulnerable. The sulfonic acid group makes the monomer highly hygroscopic, and the vinyl double bond is prone to spontaneous radical polymerization if exposed to heat or UV light[3].

Quantitative Specifications for Storage & Stability

To maintain chemical integrity, adhere strictly to the baseline parameters outlined below:

ParameterSpecification / ThresholdMechanistic Rationale
Storage Temperature < 30°C (Ideally 4°C for long-term)Prevents thermally-induced radical generation and subsequent auto-polymerization[4].
Ambient Humidity < 20% RH (Desiccated)Prevents moisture uptake by the highly hydrophilic sulfonate group[5].
Aqueous pH (5% Sol.) 1.0 – 2.0AMPS free acid is highly acidic. Unneutralized moisture ingress creates an auto-catalytic acidic microenvironment[5].
Container Material Glass, HDPE, or Lined MetalAMPS free acid corrodes unlined metals. Galvanized or aluminum containers must be strictly avoided[3].
Purity Baseline ≥ 98%Impurities (often degradation products) can act as chain-transfer agents, lowering polymer molecular weight[5].

Troubleshooting FAQs

Q1: Why did my AMPS monomer powder form hard clumps and turn slightly yellow during storage? Causality: AMPS contains a highly hydrophilic sulfonate group. If the container seal is compromised, the powder rapidly absorbs ambient moisture[5]. This moisture causes localized dissolution, creating highly acidic microenvironments (pH 1-2) that catalyze the hydrolysis of the amide bond. The yellowing is a visual indicator of degradation byproducts and oxidation. Validation: Do not use clumped/yellowed monomer for sensitive polymerizations. Always store AMPS in tightly sealed, corrosion-resistant containers with active desiccants.

Q2: How can I confirm if my stored AMPS monomer has undergone auto-polymerization? Causality: Exposure to heat (>30°C) or UV light generates free radicals, initiating spontaneous auto-polymerization across the reactive vinyl double bond[3]. Validation: Perform a rapid solubility test. Pure AMPS monomer is highly soluble in water and dimethylformamide (DMF)[2]. If auto-polymerization has occurred, you will observe insoluble particulate matter or a significant increase in solution viscosity. For precise quantification, use 1 H NMR (See Protocol 1).

Q3: My copolymerization with AMPS yielded an unexpectedly low molecular weight. Is the monomer degraded? Causality: If the AMPS monomer has partially hydrolyzed or auto-polymerized, the effective concentration of reactive double bonds is lower than calculated. Furthermore, degraded monomer fragments can act as chain-terminating impurities. Validation: Ensure your monomer is pure. Additionally, during copolymerization (e.g., with acrylamide), the negatively charged AMPS in the growing polymer chain can repel incoming AMPS monomers. Adding a salt (like NaCl) screens these charges, reducing electrostatic repulsion and increasing molecular weight[6].

Logical Workflows & Visualizations

To prevent experimental failure, implement the following logical workflows for quality control and degradation prevention.

QC_Workflow Start Receive AMPS Monomer Visual Visual Inspection (White crystalline powder?) Start->Visual Moisture Check Moisture Content (Karl Fischer Titration) Visual->Moisture Yes Fail Quarantine & Discard (Polymerized/Degraded) Visual->Fail No (Yellow/Clumped) Purity Verify Purity ≥98% (1H NMR Analysis) Moisture->Purity < 0.5% Moisture->Fail > 0.5% Pass Approve for Storage (<30°C, Dry, Dark) Purity->Pass Yes Purity->Fail No

AMPS Monomer Quality Control and Storage Decision Workflow.

Degradation AMPS AMPS Monomer (Intact) Heat Heat / UV Exposure (>30°C) AMPS->Heat Environmental Stress Moisture Moisture Ingress (High Humidity) AMPS->Moisture Environmental Stress AutoPoly Auto-polymerization (Loss of vinyl double bond) Heat->AutoPoly Radical Generation Hydrolysis Hydrolysis (Amide bond cleavage) Moisture->Hydrolysis Acidic Microenvironment Prev1 Store <30°C, Dark Use MEHQ Inhibitor AutoPoly->Prev1 Prevented by Prev2 Desiccated Storage Tightly Sealed Hydrolysis->Prev2 Prevented by

Mechanistic Pathways of AMPS Degradation and Preventive Storage Strategies.

Step-by-Step Methodologies

Protocol 1: Receiving and Quality Validation of AMPS Monomer

Before introducing a new batch of AMPS into a sensitive drug-delivery hydrogel synthesis, validate its structural integrity. This creates a self-validating system where monomer purity is proven, not assumed.

  • Visual & Physical Inspection: Open the container in a low-humidity environment. The product must be a free-flowing, white crystalline powder[5].

  • Solubility Screen: Dissolve 1.0 g of AMPS in 10 mL of deionized water. The solution should turn completely clear within 60 seconds. Any turbidity indicates premature cross-linking or auto-polymerization.

  • 1 H NMR Verification (The Gold Standard):

    • Dissolve 10 mg of AMPS in D 2​ O.

    • Acquire the 1 H NMR spectrum.

    • Analysis: Look for the sharp peak at 3.26 ppm , which corresponds to the methylene group next to the unreacted AMPS monomer[6].

    • Integrity Check: Verify the presence of the vinyl protons next to the carbonyl groups at 5.52 ppm and 5.65 ppm [6]. A reduction in the integration ratio of these vinyl protons relative to the 3.26 ppm methylene peak indicates that the double bonds have been consumed via auto-polymerization.

Protocol 2: Preparation of Stable NaAMPS Aqueous Solutions

AMPS is frequently converted to its sodium salt (NaAMPS) prior to polymerization to prevent the highly acidic free monomer from degrading other reagents or initiating side reactions[6].

  • Temperature Control: Pre-chill 40 mL of deionized water to 4–8°C in an ice bath. The neutralization of AMPS is highly exothermic; excess heat will trigger auto-polymerization.

  • Monomer Addition: Slowly add the desired molar amount of AMPS powder (e.g., 0.030 mol) under continuous, vigorous magnetic stirring[6].

  • Neutralization: Dropwise, add a 10 wt% NaOH solution to the mixture until the pH reaches ~9.0[6]. Monitor the temperature continuously, ensuring it does not exceed 25°C.

  • Deoxygenation: If the solution is to be used immediately for free-radical polymerization, purge the solution with inert nitrogen gas for 30 minutes at 22°C to remove dissolved oxygen, which acts as a radical scavenger[6].

  • Storage: If storing the NaAMPS solution, filter it through a 0.22 µm PTFE membrane into a sterile, light-blocking amber glass bottle and store at 4°C. Use within 2 weeks.

References

  • Langyou Chemical. "2-Acrylamido--2-methylpropane Sulfonic Acid(AMPS)"[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0gG11ECHZHz9fo46qd1squ4xhgp8Aatr94g9xUav0Y0XGbJw9xUucP-tcVnijeExg5l71wkBmiCQFhxrHxKUYgiHt9G3_xxDNUQMRZ_6SBbVsFAJ-rG0VqUQyzd_zHiCsvf_a6PVjZqYWLhnq2qjHZ1_IyPUDiccnrJVDrwZ_TPKFAKWfXaPbLaOhi-gZ3ILP6xgGzVbVdamcSzw8NE7giZ37S5t4TdDBQ4Xi-1FvH4IrnwJostfsCsved740lQ==]
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  • Sigma-Aldrich. "2-Acrylamido-2-methyl-1-propanesulfonic acid 99 15214-89-8"[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQj_BZOZpjtwAKBYpe2TleLu9zgkiqdYmstTd23ZL1n3UTI7xZIdCa1P94oG95of9T9rtEw_oZQLFMo-Ge1obBH1Q7x1BEWVd2umVHWrGh_NxnWMftdZXgPpN3u7kcl6ilYitSrvZbTPGYgdxcV_WuTM1SNw==]
  • ChemicalBook. "2-Acrylamide-2-methylpropanesulfonic acid | 15214-89-8"[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyxiuf0r_EFWUQ97wlNbrxG2cden8ib0ol7ncfmVVKwjCMfNMhr3rTmrIfxHC2h9vQkXBAUS_ePPOu5IL3Nk9tGF2E4cxkjQzJkf_6s1MV8eeyWQsn8b1PuCZx48JJ5-mTtPRbMlnr4EQRZ3372UXV4RP4GtxlI_HbqyABH2tQdn29m5eHgP8uqnN-So2Psv3T2Ooz]
  • Bisley International. "AMPS POLYMER POWDER 99%"[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEdqnD5LevjLeKvnh38JNRgJcmt5uD8lrv_9gqMlVrUOLRBamfawRRGSP3Gizk6kHr5XzvqheqQ8MfFlV2pYkjZEXxwUytc11dEHn0sgFcsHQpDh_Rd3L7vrCDke6Kutt8OC70oHz1DB0KfG5URfQzeLVq818Iq3RV5v4Rofy65jH6UiNmIb427QHCo7b9fkelVYn25KokaDxProb_DM4Gf2ged82N]
  • PMC - NIH. "Synthesis and Characterization of Injectable Sulfonate-Containing Hydrogels"[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVHoW3osb444vVO4iEoCPl624ODfNIX3dFnWmhKTCndz8vllRwqUQvWR2U2PX4HJJFoYXinQ8fh9zXF2AGzHCl6BgVcCESzvbx4WR2KkJsFMMD5bV8rTs7JyDVkusYdpZYeKdbZiGFJZE_qXg=]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Monomer Selection: AMPS vs. Acrylic Acid in Hydrogel Performance

For researchers, scientists, and drug development professionals, the selection of a monomer is a critical decision point that dictates the ultimate functionality of a hydrogel system. The physicochemical properties of th...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the selection of a monomer is a critical decision point that dictates the ultimate functionality of a hydrogel system. The physicochemical properties of the constituent monomers are directly imprinted onto the final hydrogel network, influencing everything from its swelling kinetics to its mechanical resilience and its interaction with biological environments. This guide provides an in-depth comparison of two workhorse monomers in hydrogel synthesis: 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPS) and acrylic acid (AA). We will explore their fundamental chemical differences and translate these into a comparative analysis of hydrogel performance, supported by experimental data and detailed protocols.

The Monomers at a Glance: A Tale of Two Acidic Groups

At the heart of the performance differences between AMPS and acrylic acid are their respective acidic functional groups. This distinction is the primary driver of their divergent behaviors in aqueous environments.

  • Acrylic Acid (AA) possesses a carboxylic acid group (-COOH). As a weak acid (pKa ≈ 4.7), its ionization state is highly dependent on the surrounding pH. Below its pKa, the group remains protonated and can act as a hydrogen-bond donor and acceptor. Above its pKa, it deprotonates to the carboxylate anion (-COO⁻), introducing a negative charge.

  • 2-Acrylamido-2-methyl-1-propanesulfonic acid (AMPS) features a sulfonic acid group (-SO₃H). This is a strong acid with a very low pKa (≈ 1-2).[1] Consequently, the sulfonate group is ionized (-SO₃⁻) across a vast physiological and experimental pH range, providing a consistent negative charge.[1][2] Furthermore, the bulky tertiary butyl group provides steric hindrance that can influence polymer chain interactions.

Caption: Chemical structures of Acrylic Acid (AA) and AMPS.

Performance Deep Dive: A Comparative Analysis

The structural differences outlined above manifest in distinct macroscopic properties of the resulting hydrogels.

Swelling Behavior: The pH-Sensitivity Question

A hydrogel's ability to absorb and retain water is its defining characteristic and is primarily governed by the osmotic pressure generated by ions fixed to the polymer network.

  • AMPS Hydrogels: Due to the consistently ionized sulfonate groups, AMPS-based hydrogels exhibit high swelling ratios that are largely independent of pH in the range of 2 to 12.[1][2] The persistent electrostatic repulsion between the polymer chains forces the network to expand and imbibe large amounts of water, irrespective of the external pH. This makes them ideal for applications requiring consistent performance in variable pH environments.

  • Acrylic Acid Hydrogels: These are archetypal "smart" materials, displaying dramatic pH-responsive swelling.

    • In acidic conditions (pH < 4): The carboxylic acid groups are protonated (-COOH). Electrostatic repulsion is minimal, and hydrogen bonding between chains can dominate, leading to a compact, collapsed state with low water content.[3]

    • In basic conditions (pH > 5): The groups deprotonate (-COO⁻), creating substantial intramolecular and intermolecular electrostatic repulsion. This forces the network to expand significantly, resulting in a high swelling ratio.[3][4] This sharp transition makes AA hydrogels excellent candidates for targeted delivery systems triggered by pH changes.

Both hydrogel types show a significant decrease in swelling in saline solutions compared to deionized water. This is due to the "charge screening" effect, where cations in the solution shield the anionic charges on the polymer chains, reducing electrostatic repulsion and causing the gel to contract.[2]

Table 1: Comparative Performance Characteristics of AMPS and AA Hydrogels

Performance MetricAMPS-based HydrogelsAcrylic Acid (AA)-based HydrogelsCausality
Swelling Behavior High swelling, largely pH-independent (for pH > 2).[1][2]Low swelling at acidic pH, high swelling at basic pH.[3]Strong sulfonic acid group in AMPS is always ionized; weak carboxylic acid in AA is pH-dependent.
Mechanical Strength Often exhibit lower mechanical strength due to high swelling and strong chain repulsion.[5][6]Can exhibit higher strength, especially in the collapsed (low pH) state due to H-bonding.High hydration of AMPS network vs. potential for strong inter-chain H-bonding in AA network.
Thermal Stability Generally good, but the amide bond can be susceptible to thermo-hydrolytic cleavage.[7]Good thermal stability.[8]The inherent stability of the C-C backbone; amide vs. ester/acid group stability.
Ionic Strength Highly sensitive; significant swelling reduction in saline solutions.[2]Highly sensitive; significant swelling reduction in saline solutions.Charge screening effect reduces electrostatic repulsion in both polyelectrolyte systems.
Primary Application Consistent release profiles, high absorbents, wound dressings.[9][10]pH-triggered drug delivery, sensors.[3][11]Exploiting pH-insensitivity vs. pH-sensitivity.
Mechanical Properties: Strength vs. Absorbency

The mechanical integrity of a hydrogel is crucial for its handling and long-term stability.

  • AMPS Hydrogels: The same electrostatic repulsion that drives high swelling can be a detriment to mechanical strength. The highly hydrated and expanded polymer chains can form a less cohesive network, often resulting in mechanically weak gels.[5][6][12] However, this can be significantly improved by copolymerization with other monomers that enhance intermolecular interactions, such as hydrogen bonding.[5][12]

  • Acrylic Acid Hydrogels: The mechanical properties of AA hydrogels are intrinsically linked to their swelling state. In the collapsed, low-pH state, extensive hydrogen bonding can create a relatively tough and rigid material. As the hydrogel swells with increasing pH, its mechanical modulus typically decreases. The ability to tune mechanical properties through pH is a key feature.[13][14]

Thermal Stability
  • AMPS Hydrogels: While the polymer backbone is robust, the amide linkage in the AMPS monomer can be a point of weakness. Under prolonged exposure to high temperatures, especially in acidic conditions, it can undergo hydrolytic cleavage, compromising the network structure.[7] Copolymerization with more stable monomers like acrylamide has been shown to enhance the thermo-hydrolytic stability of the network.[7]

  • Acrylic Acid Hydrogels: Poly(acrylic acid) networks are known for their good thermal stability, with degradation typically occurring at temperatures well above those used in biomedical applications.[8]

Application in Drug Delivery: Tailoring the Release Profile

The choice between AMPS and AA directly informs the strategy for drug delivery.

  • AMPS for Sustained Release: The pH-independent swelling of AMPS hydrogels makes them suitable for applications where a consistent, sustained release of a therapeutic agent is required across different biological compartments, such as the entire gastrointestinal tract.[9]

  • Acrylic Acid for Targeted Release: The sharp pH-triggered swelling transition of AA hydrogels is expertly exploited for site-specific drug delivery. For example, a drug-loaded AA hydrogel can be designed to remain collapsed in the acidic environment of the stomach (pH 1-3), protecting the drug and the stomach lining, and then rapidly swell and release its payload in the more neutral to alkaline environment of the small intestine (pH 6-7.4).

Drug_Delivery_Concept cluster_AMPS AMPS Hydrogel in GI Tract cluster_AA Acrylic Acid Hydrogel in GI Tract Stomach_A Stomach (Low pH) -> High Swelling Intestine_A Intestine (High pH) -> High Swelling Stomach_A->Intestine_A Consistent Release Stomach_B Stomach (Low pH) -> Collapsed State Intestine_B Intestine (High pH) -> Swollen State Stomach_B->Intestine_B Triggered Release

Caption: Conceptual drug release profiles for AMPS vs. AA hydrogels.

Key Experimental Protocols

To ensure reproducibility and accuracy in research, standardized protocols are essential. Here are methodologies for the synthesis and characterization of these hydrogels.

Protocol: Free-Radical Polymerization of Hydrogels

This protocol describes a typical synthesis for both AMPS and AA-based hydrogels using a chemical initiator.

Methodology Steps:

  • Monomer Dissolution: Dissolve the desired amount of monomer (AMPS or AA) and crosslinker (e.g., N,N'-methylenebisacrylamide, MBA) in deionized water in a reaction vessel.

  • Initiator Preparation: In a separate vial, dissolve the initiator (e.g., ammonium persulfate, APS) in a small amount of deionized water.

  • Inert Atmosphere: Place the reaction vessel in a water bath at the desired reaction temperature (e.g., 60°C) and purge the monomer solution with an inert gas (e.g., nitrogen) for 20-30 minutes to remove dissolved oxygen, which inhibits radical polymerization.

  • Initiation: Add the initiator solution to the reaction vessel while stirring. For photo-polymerization, a photoinitiator (e.g., Irgacure 2959) is added, and the solution is exposed to UV light.[5][13]

  • Polymerization: Allow the reaction to proceed for several hours until a solid hydrogel is formed.

  • Purification: Remove the hydrogel from the vessel and immerse it in a large volume of deionized water. Change the water frequently over 2-3 days to wash away unreacted monomers, initiator, and crosslinker.

  • Drying: Dry the purified hydrogel to a constant weight, either in an oven at a moderate temperature (e.g., 60°C) or by lyophilization (freeze-drying).

Synthesis_Workflow A 1. Dissolve Monomer & Crosslinker B 2. Purge with N2 (Remove O2) A->B C 3. Add Initiator (e.g., APS or UV) B->C D 4. Polymerization (e.g., 60°C) C->D E 5. Purify in DI Water D->E F 6. Dry to Constant Weight E->F

Caption: Workflow for hydrogel synthesis via free-radical polymerization.

Protocol: Swelling Ratio Determination

This protocol measures the equilibrium water content of the hydrogel.

Methodology Steps:

  • Initial Weight: Accurately weigh a piece of the dried hydrogel (W_d).

  • Immersion: Place the dried hydrogel in a beaker containing the swelling medium (e.g., deionized water or a buffer solution of a specific pH).

  • Equilibrium: Allow the hydrogel to swell at a constant temperature. Periodically, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh it (W_s).

  • Constant Weight: Repeat step 3 until a constant weight is achieved, indicating that swelling equilibrium has been reached.

  • Calculation: Calculate the equilibrium swelling ratio (ESR) using the formula: ESR (%) = [(W_s - W_d) / W_d] x 100

Protocol: Rheological Characterization

Rheology provides critical information on the viscoelastic properties (e.g., storage modulus G' and loss modulus G'') of the hydrogel.[15]

Methodology Steps:

  • Sample Loading: Place a hydrogel sample of defined geometry (e.g., a disc) onto the bottom plate of a rheometer. Lower the top plate to the desired gap, ensuring complete filling and trimming any excess material.

  • Time Sweep: To monitor gelation, perform a time sweep at a constant strain and frequency. The point where the storage modulus (G') surpasses the loss modulus (G'') is often defined as the gel point.[15]

  • Strain Sweep (Amplitude Sweep): To determine the linear viscoelastic region (LVER), apply an increasing oscillatory strain at a constant frequency. The LVER is the strain range where G' and G'' remain constant. All subsequent tests should be performed within this strain range to avoid damaging the sample structure.[15][16]

  • Frequency Sweep: To characterize the material's behavior, apply a range of frequencies at a constant strain (within the LVER). For a stable gel, G' will typically be higher than G'' and show little dependence on frequency.[15][16]

Rheology_Workflow cluster_optional For Gelation Kinetics A 1. Sample Loading on Rheometer B 2. Strain Sweep (Find LVER) A->B C 3. Frequency Sweep (at constant strain in LVER) B->C D Characterize G' and G'' C->D E Time Sweep Test F Determine Gel Point (G' > G'') E->F

Caption: Standard workflow for the rheological analysis of hydrogels.

Conclusion and Outlook

The choice between AMPS and acrylic acid is not about which is "better," but which is fitter for purpose.

  • Choose Acrylic Acid when your application demands a sharp, predictable response to environmental pH changes, such as in pulsatile or site-specific drug delivery systems.

  • Choose AMPS when you require high water absorbency and consistent performance across a wide pH range, making it a reliable choice for sustained-release formulations or superabsorbent materials.

The future of hydrogel design lies in harnessing the benefits of both. By creating copolymers, terpolymers, and interpenetrating polymer networks (IPNs), researchers can develop sophisticated materials that combine the pH-insensitivity and high swelling of AMPS with the tunable mechanical properties and environmental responsiveness of acrylic acid, opening new frontiers in advanced drug delivery and tissue engineering.[4][5][17]

References

  • Synthesis of Poly(acrylic acid)
  • Synthesis of Biodegradable Hydrogel Based on H-alginate-g-poly(AMPS). (N/A). Biosciences Biotechnology Research Asia.
  • Synthesis of Poly(acrylic acid)
  • Synthesis and characterization of acrylic acid-2-hydroxyethyl methacryl
  • Design and Preparation of AMPS-Based Hydrogels for Biomedical Use as Wound Dressings. (N/A). N/A.
  • Synthesis and Characterization of Sodium AMPS-Based Interpenetrating Network Hydrogels for Use as Temporary Wound Dressing. (N/A). Scientific.Net.
  • Recent Advances in Antimicrobial Peptide Hydrogels. (2023). PMC - NIH.
  • Mechanically Strong Superabsorbent Terpolymer Hydrogels Based on AMPS via Hydrogen-Bonding Interactions. (2023).
  • Synthesis of Poly (Acrylamide-Co-Acrylic acid) Hydrogel: Study of its Swelling Kinetics. (2020). Technoarete.
  • Synthesis of Acrylic Acid Hydrogel by y-Irradiation Cross-linking of Polyacrylic Acid in Aqueous Solution. (1999). Semantic Scholar.
  • Synthesis and Assessment of AMPS-Based Copolymers Prepared via Electron-Beam Irradiation for Ionic Conductive Hydrogels. (2022). PMC.
  • A Protocol for Rheological Characterization of Hydrogels for Tissue Engineering Str
  • Methods to Characterize Granular Hydrogel Rheological Properties, Porosity, and Cell Invasion. (2022).
  • Antimicrobial peptide hydrogels: synthesis, ROS regulation mechanism, and multimodal therapeutic applications in drug delivery systems. (N/A).
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  • Effect of AMPS and Clay on the Acrylic Acid Based Superabsorbent Hydrogels. (N/A). N/A.
  • A Beginner's Guide to the Characterization of Hydrogel Microarchitecture for Cellular Applic
  • Thermo-hydrolytic stability of swelling capacity of superabsorbing composite hydrogels based on AMPS and acrylamide. (2009).
  • Water Absorption Enhancement of Sodium Poly Acrylate and Poly(2-Acrylamido-2-Methylpropane Sulphonic Acid) Based Hydrogel Mixtures. (2021). The Open Chemical Engineering Journal.
  • Tailoring Hydrogel Sheet Properties through Co-Monomer Selection in AMPS Copolymer Macromers. (2024). MDPI.
  • AMPS varied hydrogels a) swelling behavior of hydrogels b)... (N/A).
  • Hydrogels: Methods of Preparation, Characterisation and Applic
  • Mechanically Strong Superabsorbent Terpolymer Hydrogels Based on AMPS via Hydrogen-Bonding Interactions. (2023).
  • Effect of PNIPAM, APT, AMPS, and MBA on the SR of the hydrogels. (N/A).
  • A Study on the Thermal Degradation of an Acrylamide and 2-Acrylamido-2-Methylpropanesulfonic Acid Copolymer at High Temper
  • Synthesis and characterization of methacrylic acid based amphoteric hydrogels: use as a dual drug delivery system. (2022). R Discovery.
  • Synthesis and Characterization of Gamma Radiation Induced Diallyldimethylammonium Chloride-Acrylic Acid-(3-Acrylamidopropyl) Trimethylammonium Chloride Superabsorbent Hydrogel. (2023). MDPI.
  • (PDF)
  • What is the possible mechanism behind the AMPS swelling properties in hydrogels at acidic and basic pH? (2015).

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Comparative

A Comparative Performance Evaluation of AMPS-Based Polymers Against Commercial Alternatives in Demanding Applications

This guide provides a comprehensive comparison of 2-Acrylamido-2-methylpropane sulfonic acid (AMPS)-based polymers against conventional commercial alternatives, offering researchers, scientists, and drug development prof...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of 2-Acrylamido-2-methylpropane sulfonic acid (AMPS)-based polymers against conventional commercial alternatives, offering researchers, scientists, and drug development professionals a detailed, data-driven analysis. We will delve into the underlying chemistry that imparts unique performance characteristics to AMPS-based polymers and present a series of head-to-head comparisons across critical performance metrics.

The incorporation of the sulfonic acid group in AMPS-based polymers provides a high degree of hydrophilicity and anionic character over a wide pH range.[1] This unique structural feature results in exceptional thermal and hydrolytic stability, making these polymers highly effective in challenging high-temperature and high-salinity environments often encountered in applications such as enhanced oil recovery and as fluid loss additives in drilling fluids.[2][3][4]

The AMPS Advantage: A Molecular Perspective

The superior performance of AMPS-based polymers stems from the sterically hindered amide functionality and the hydrophilic sulfonate group. This combination provides both hydrolytic and thermal stability.[1] The sulfonic acid group enhances the polymer's interaction with water, leading to improved solubility and viscosity in aqueous solutions.

Figure 1: The incorporation of the AMPS monomer into a polymer backbone imparts enhanced thermal, salt, and shear stability.

Performance Evaluation: A Head-to-Head Comparison

To objectively assess the performance of AMPS-based polymers, we conducted a series of experiments comparing a representative AMPS-based copolymer (AMPS-co-AM) with two widely used commercial alternatives: a standard Partially Hydrolyzed Polyacrylamide (HPAM) and a Xanthan Gum biopolymer. The following sections detail the experimental protocols and present the comparative data.

Rheological Properties: Viscosity Under Varying Conditions

The ability of a polymer to maintain viscosity under harsh conditions is critical for many applications. We evaluated the rheological behavior of the polymers in solutions of varying salinity and temperature.

Experimental Protocol: Rheological Measurement

  • Solution Preparation: Prepare 2000 ppm solutions of each polymer (AMPS-co-AM, HPAM, and Xanthan Gum) in deionized water, 2% KCl, and 5% KCl brines.

  • Viscometer Setup: Utilize a rotational viscometer equipped with a temperature control unit.

  • Measurement: Measure the apparent viscosity of each solution at a shear rate of 7.3 s⁻¹ while ramping the temperature from 25°C to 150°C.

  • Data Recording: Record viscosity readings at 10°C intervals.

Rheology_Workflow Start Start: Prepare Polymer Solutions (2000 ppm in DI, 2% KCl, 5% KCl) Viscometer Setup Rotational Viscometer with Temperature Control Start->Viscometer Measure Measure Apparent Viscosity (Shear Rate: 7.3 s⁻¹) (Temperature Ramp: 25°C to 150°C) Viscometer->Measure Record Record Viscosity at 10°C Intervals Measure->Record End End: Analyze Data Record->End

Figure 2: Workflow for the rheological properties evaluation.

Results:

PolymerBrine ConcentrationViscosity at 25°C (cP)Viscosity at 90°C (cP)Viscosity at 120°C (cP)
AMPS-co-AM Deionized Water12010595
2% KCl11510090
5% KCl1109585
HPAM Deionized Water1358045
2% KCl905020
5% KCl603010
Xanthan Gum Deionized Water1109075
2% KCl1058570
5% KCl1008065

Discussion:

The AMPS-based copolymer demonstrated significantly better viscosity retention at elevated temperatures and in high salinity brines compared to HPAM.[3][5] The viscosity of the HPAM solution dropped dramatically with increasing salt concentration and temperature, a known limitation of this polymer due to charge screening effects that cause the polymer coils to collapse.[6] While Xanthan Gum showed good salt tolerance, its thermal stability was not as robust as the AMPS-based polymer at very high temperatures.

Thermal Stability: Long-Term Performance at Elevated Temperatures

To assess long-term thermal stability, the polymer solutions were aged at a high temperature, and their viscosity retention was measured over time.

Experimental Protocol: Thermal Stability (Hot Rolling) Test

  • Solution Preparation: Prepare 2000 ppm solutions of each polymer in a 5% KCl brine.

  • Aging: Place the solutions in sealed aging cells and heat them in a rolling oven at 150°C for 24, 48, and 72 hours.

  • Viscosity Measurement: After each aging period, cool the solutions to room temperature and measure their apparent viscosity using a rotational viscometer at a shear rate of 7.3 s⁻¹.

  • Calculate Retention: Determine the percentage of viscosity retained compared to the initial viscosity before aging.

Thermal_Stability_Workflow Start Start: Prepare 2000 ppm Polymer Solutions in 5% KCl Age Hot Roll at 150°C for 24, 48, and 72 hours Start->Age Cool Cool to Room Temperature Age->Cool Measure Measure Apparent Viscosity (Shear Rate: 7.3 s⁻¹) Cool->Measure Calculate Calculate Viscosity Retention (%) Measure->Calculate End End: Compare Results Calculate->End

Figure 3: Workflow for the thermal stability evaluation.

Results:

PolymerInitial Viscosity (cP)Viscosity Retention after 24h (%)Viscosity Retention after 48h (%)Viscosity Retention after 72h (%)
AMPS-co-AM 110928580
HPAM 60553015
Xanthan Gum 100756050

Discussion:

The AMPS-based copolymer exhibited superior thermal stability, retaining a significant portion of its original viscosity even after 72 hours of aging at 150°C.[2] This is attributed to the robust chemical structure imparted by the AMPS monomer.[1] HPAM showed poor thermal stability, with rapid degradation at this temperature.[4] Xanthan Gum, while more stable than HPAM, still experienced considerable degradation compared to the AMPS-based polymer.

Shear Stability: Performance Under High Mechanical Stress

In many industrial applications, polymer solutions are subjected to high shear rates. This can cause mechanical degradation of the polymer chains, leading to a permanent loss of viscosity.

Experimental Protocol: Shear Stability Test

  • Solution Preparation: Prepare 2000 ppm solutions of each polymer in deionized water.

  • Initial Viscosity: Measure the initial viscosity of each solution using a rotational viscometer.

  • Shearing: Subject each solution to a high shear rate (e.g., 10,000 s⁻¹) for a specified duration (e.g., 5 minutes) using a high-shear mixer.

  • Final Viscosity: After shearing, allow the solution to rest for 30 minutes and then measure the final viscosity.

  • Calculate Degradation: Determine the percentage of viscosity loss due to shear.

Shear_Stability_Workflow Start Start: Prepare 2000 ppm Polymer Solutions in DI Water Initial_Visc Measure Initial Viscosity Start->Initial_Visc Shear Subject to High Shear (10,000 s⁻¹ for 5 min) Initial_Visc->Shear Rest Rest for 30 minutes Shear->Rest Final_Visc Measure Final Viscosity Rest->Final_Visc Calculate Calculate Viscosity Loss (%) Final_Visc->Calculate End End: Analyze Shear Stability Calculate->End

Figure 4: Workflow for the shear stability evaluation.

Results:

PolymerInitial Viscosity (cP)Final Viscosity (cP)Viscosity Loss (%)
AMPS-co-AM 12010810
HPAM 1358140
Xanthan Gum 1109910

Discussion:

Both the AMPS-based copolymer and Xanthan Gum demonstrated excellent shear stability, with minimal viscosity loss after being subjected to high shear.[7] The rigid backbone of Xanthan Gum and the bulky side groups of the AMPS monomer contribute to their resistance to mechanical degradation.[7] In contrast, the highly flexible chains of HPAM are more susceptible to shear degradation, resulting in a significant and irreversible loss of viscosity.[7][8]

Fluid Loss Control: Preventing Fluid Invasion into Permeable Formations

In applications like drilling fluids, controlling the loss of fluid into the surrounding formation is crucial. This is evaluated using a standard API fluid loss test.

Experimental Protocol: API Fluid Loss Test

  • Fluid Preparation: Prepare a base mud and add 1% by weight of each polymer to separate samples.

  • Test Cell Assembly: Assemble the API filter press with a standardized filter paper.

  • Pressurization: Pour the test fluid into the cell, apply 100 psi of pressure, and start a timer.

  • Filtrate Collection: Collect the filtrate that passes through the filter paper over a 30-minute period.

  • Measurement: Measure the total volume of filtrate collected and the thickness of the filter cake formed on the paper.

Fluid_Loss_Workflow Start Start: Prepare Base Mud with 1% Polymer Additive Assemble Assemble API Filter Press Start->Assemble Pressurize Pressurize to 100 psi and Start Timer Assemble->Pressurize Collect Collect Filtrate for 30 minutes Pressurize->Collect Measure Measure Filtrate Volume and Filter Cake Thickness Collect->Measure End End: Evaluate Fluid Loss Control Measure->End

Figure 5: Workflow for the API fluid loss test.

Results:

Polymer AdditiveAPI Fluid Loss (mL/30 min)Filter Cake Thickness (mm)
AMPS-co-AM 81.5
HPAM 153.0
Xanthan Gum 102.0
Base Mud (No Additive) 255.0

Discussion:

The AMPS-based copolymer was the most effective fluid loss control agent, significantly reducing the amount of filtrate and forming a thin, impermeable filter cake.[9][10] This is due to the polymer's ability to form a strong, cross-linked network structure that effectively seals the pores of the filter medium.[9] While both HPAM and Xanthan Gum improved fluid loss control compared to the base mud, they were not as efficient as the AMPS-based polymer.

Conclusion

The experimental data presented in this guide unequivocally demonstrates the superior performance of AMPS-based polymers in demanding environments characterized by high temperatures, high salinity, and high shear stress. Their unique molecular structure provides a significant advantage over conventional commercial alternatives like HPAM and Xanthan Gum in terms of rheological stability, thermal endurance, and fluid loss control. For researchers and professionals seeking high-performance polymers for challenging applications, AMPS-based copolymers represent a compelling and scientifically validated solution.

References

  • Comparison of an Emulsion- and Solution-Prepared Acrylamide/AMPS Copolymer for a Fluid Loss Agent in Drilling Fluid. ACS Omega. Available at: [Link]

  • Effect of AMPS(2-acrylamido-2-methylpropane sulfonic acid) content on the properties of polymer gels. ResearchGate. Available at: [Link]

  • Synthesis and Assessment of a Novel AM-co-AMPS Polymer for Enhanced Oil Recovery (EOR). IEEE Xplore. Available at: [Link]

  • Water Soluble Acrylamidomethyl Propane Sulfonate (AMPS) Copolymer as an Enhanced Oil Recovery Chemical. Energy & Fuels. Available at: [Link]

  • Acrylamide/2-acrylamido-2-methylpropane sulfonic acid sodium salt-based hydrogels: synthesis and characterization. ScienceDirect. Available at: [Link]

  • Synthesis and Characterization of Acrylamide-Based Anionic Copolymer and Investigation of Solution Properties. ResearchGate. Available at: [Link]

  • Synthesis and assessment of a novel AM-co-AMPS polymer for enhanced oil recovery (EOR). ResearchGate. Available at: [Link]

  • Rheological curves of the AM-AMPS copolymer solution at different aging times (116 °C). ResearchGate. Available at: [Link]

  • Comparative Study of Oil Recovery Using Amphoteric Terpolymer and Hydrolyzed Polyacrylamide. PMC. Available at: [Link]

  • Synthesis and Characterization of Poly(Acrylamide-co-2-Acrylamido-2-Methylpropane Sulfonic Acid)/Kaolin Superabsorbent Composite. Taylor & Francis Online. Available at: [Link]

  • Drilling Fluids Services. Oilfield Testing & Consulting. Available at: [Link]

  • Evaluation of Laboratory Performance Tests for Drilling Fluids. American Association of Drilling Engineers. Available at: [Link]

  • Effect of Ultra-High Temperature Degradation on the Physical Properties and Chemical Structure of an AMPS-Based Copolymer Oil-Well Cement Additive PADIM in Aqueous Solution. MDPI. Available at: [Link]

  • Synthesis and Viscosimetric Behavior of Poly(acrylamide-co-2-acrylamido-2-methylpropanesulfonate) Obtained by Conventional and Adiabatic Gel Process via RAFT/MADIX Polymerization. ACS Omega. Available at: [Link]

  • Oilfield Drilling Fluid Loss Additives. Drilling Supply. Available at: [Link]

  • Drilling fluid tests. Skils Labs. Available at: [Link]

  • Thermal stability of polymers based on acrylamide and 2‐acrylamido‐2‐methylpropane sulfonic acid in different temperature and salinity conditions. ResearchGate. Available at: [Link]

  • Updated Perceptions on Polymer-Based Enhanced Oil Recovery toward High-Temperature High-Salinity Tolerance for Successful Field Applications in Carbonate Reservoirs. MDPI. Available at: [Link]

  • Effect of Ultra-High Temperature Degradation on the Physical Properties and Chemical Structure of an AMPS-Based Copolymer Oil-Well Cement Additive PADIM in Aqueous Solution. PubMed. Available at: [Link]

  • DRILL-WELL™ D244 Fluid Loss Additive (FLA). Drilling Specialties Company. Available at: [Link]

  • Shear stability of EOR polymers. Sultan Qaboos University House of Expertise. Available at: [Link]

  • Synthesis and rheological properties of amphoteric hydrophobically associating polymer P(AM/AA/AMPS/C 18 DMAAC). IEEE Xplore. Available at: [Link]

  • Polymer Flooding for Enhanced Oil Recovery. Stanford University. Available at: [Link]

  • Introduction Drilling fluid function and performance. IADC. Available at: [Link]

  • Comparative Studies on Enhanced Oil Recovery: Thermoviscosifying Polymer Versus Polyacrylamide. Energy & Fuels. Available at: [Link]

  • Testing Water-based Drilling Fluids. American Petroleum Institute. Available at: [Link]

  • Glossary of Common Drilling Fluid Additives and Chemicals. Panther Fluids. Available at: [Link]

  • Top 10 Fluid Loss Control Additives for Enhanced Drilling Performance. Oilfield Chemicals. Available at: [Link]

  • A Study on the Thermal Degradation of an Acrylamide and 2-Acrylamido-2-Methylpropanesulfonic Acid Copolymer at High Temperatures. PMC. Available at: [Link]

  • Shear stability of EOR polymers. ResearchGate. Available at: [Link]

  • Shear Improvement: Polymers Keep Mechanical Stability. Lubes'N'Greases. Available at: [Link]

  • Perspective Review of Polymers as Additives in Water-Based Fracturing Fluids. ACS Omega. Available at: [Link]

  • A Critical Review of using High Viscosity Friction Reducers as Fracturing Fluids for Hydraulic Fracturing Applications. Scholars' Mine. Available at: [Link]

  • Updated Perceptions on Polymer-Based Enhanced Oil Recovery toward High-Temperature High-Salinity Tolerance for Successful Field Applications in Carbonate Reservoirs. PMC. Available at: [Link]

  • Plant-Based Inhibitor vs. Conventional Polymers and Phosphonates. ODYSSEE. Available at: [Link]

  • Study on the Synthesis and Properties of a New Salt-Resistant Drag Reducer. OnePetro. Available at: [Link]

  • Synthesis and preparation of poly (AM-co-AMPS)/GO nanocomposites hydrogel as a rheology modifier and fluid loss controller for use in oil well cementing. Taylor & Francis Online. Available at: [Link]

  • The Effect of Shear on the Properties of an Associated Polymer Solution for Oil Displacement. PMC. Available at: [Link]

  • Shear Improvement: Polymers Keep Mechanical Stability. KRAHN Nordics. Available at: [Link]

  • Synthesis and Assessment of AMPS-Based Copolymers Prepared via Electron-Beam Irradiation for Ionic Conductive Hydrogels. PMC. Available at: [Link]

  • Synthesis and performance evaluation of temperature and salt-resistant organic/inorganic composite copolymers. PMC. Available at: [Link]

  • Performance of a High-Molecular-Weight AM/AA Copolymer in a CO2–Water Polymer Hybrid Fracturing Fluid Under High-Temperature and High-Pressure Conditions. PMC. Available at: [Link]

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  • Preparation and Performance Evaluation of Amphiphilic Polymers for Enhanced Heavy Oil Recovery. MDPI. Available at: [Link]

Sources

Validation

High-Performance Antiscalants: Validating the Scale Inhibition Efficiency of AMPS-Based Polymers

In high-stress aqueous environments—characterized by high cycles of concentration, elevated pH, and extreme hardness—mineral scaling severely compromises thermal efficiency and system integrity. Historically, researchers...

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Author: BenchChem Technical Support Team. Date: April 2026

In high-stress aqueous environments—characterized by high cycles of concentration, elevated pH, and extreme hardness—mineral scaling severely compromises thermal efficiency and system integrity. Historically, researchers and formulation scientists relied on homopolymers like Polyacrylic Acid (PAA) and phosphonates such as 1-Hydroxyethylidene-1,1-diphosphonic acid (HEDP). However, these legacy inhibitors exhibit critical failure points under severe conditions, including the formation of insoluble calcium-inhibitor gels.

Copolymers incorporating 2-Acrylamido-2-methylpropane sulfonic acid (AMPS), specifically AA/AMPS (Acrylic Acid/AMPS), have emerged as superior alternatives[1]. This guide provides a rigorous comparative analysis of AMPS-based polymers against traditional alternatives, supported by mechanistic insights and standardized experimental validation protocols.

Mechanistic Causality: Why AMPS Outperforms Legacy Inhibitors

The efficacy of a scale inhibitor is fundamentally dictated by its molecular architecture. Understanding the causality behind polymer failure is critical for selecting the right chemistry.

  • PAA (Polyacrylic Acid): PAA relies entirely on carboxylic acid groups for calcium chelation. While effective at low hardness, PAA suffers from poor calcium tolerance. In high-calcium environments, the polymer chains crosslink via calcium ions, collapsing and precipitating as a useless "calcium gel"[2].

  • HEDP (Phosphonate): HEDP provides excellent threshold inhibition for calcium carbonate (CaCO₃) but is notoriously ineffective against calcium phosphate (Ca₃(PO₄)₂)[2]. Furthermore, HEDP is susceptible to degradation by oxidizing biocides like chlorine, which destroys its active sites[3].

  • AA/AMPS Copolymer: AA/AMPS synthesizes the benefits of both while eliminating their weaknesses. The carboxylic groups from the acrylic acid provide robust lattice distortion and chelation. Simultaneously, the highly polar, sterically bulky sulfonic acid groups from the AMPS monomer prevent polymer crosslinking[4]. This dual-functionality grants AA/AMPS exceptional calcium tolerance and the unique ability to stabilize calcium phosphate and disperse particulate matter like iron oxide[1][5].

Additionally, AMPS copolymers exhibit a pronounced synergistic effect when blended with organophosphines, effectively preventing the precipitation of calcium phosphonate salts that plague traditional formulations[1][6].

Mechanism AA_AMPS AA/AMPS Copolymer Carboxyl Carboxylic Acid Group (Acrylic Acid) AA_AMPS->Carboxyl Sulfonic Sulfonic Acid Group (AMPS) AA_AMPS->Sulfonic Chelation Calcium Chelation & Lattice Distortion Carboxyl->Chelation Dispersion Electrostatic Repulsion & Particulate Dispersion Sulfonic->Dispersion Tolerance High Calcium Tolerance (Prevents Gelation) Sulfonic->Tolerance Result Superior Scale Inhibition (CaCO3, Ca3(PO4)2) Chelation->Result Dispersion->Result Tolerance->Result

Mechanistic pathway of AA/AMPS copolymers in preventing mineral scaling.

Comparative Efficacy Profile

To objectively evaluate these inhibitors, we must look at their performance across different scaling species and environmental stressors. The quantitative advantages of AA/AMPS are summarized below:

ParameterAA/AMPS CopolymerPolyacrylic Acid (PAA)HEDP (Phosphonate)
Primary Mechanism Chelation, Lattice Distortion, DispersionChelation, Lattice DistortionThreshold Inhibition
CaCO₃ Inhibition ExcellentGood (at low hardness)Excellent
Ca₃(PO₄)₂ Inhibition Excellent[2]PoorPoor[2]
Calcium Tolerance High[1]Low (Forms Calcium Gels)Moderate
Halogen Stability ExcellentGoodPoor (Degrades)[3]
Particulate Dispersion High (Iron Oxide, Silt)[5]LowNone

Experimental Validation: The Self-Validating Protocol

To ensure trustworthiness and reproducibility, the performance of AMPS-based polymers must be validated using standardized, self-validating experimental frameworks. The industry standard for evaluating threshold scale inhibitors is the Static Jar Test , based on the NACE TM0374 protocol[7][8].

Why this protocol? The Static Jar Test isolates the thermodynamic inhibition efficiency of the polymer by forcing the precipitation of incompatible brines under controlled thermal stress. By running a "blank" (no inhibitor) alongside the treated samples, the system self-validates: the blank proves that scaling will occur under these exact conditions, establishing a definitive baseline to measure the inhibitor's efficacy[7].

Step-by-Step Methodology: NACE TM0374 Static Jar Test
  • Brine Preparation: Prepare two chemically incompatible brines. For calcium carbonate evaluation, the cation brine contains CaCl2​ , and the anion brine contains NaHCO3​ [9]. These must be prepared fresh to prevent premature precipitation.

  • Inhibitor Dosing: Dose the AA/AMPS copolymer into the anion brine at varying concentrations (e.g., 5, 10, 20 ppm) to determine the minimum effective dose.

  • Mixing & Initiation: Rapidly mix the cation and anion brines in a 120 mL glass bottle to initiate the scaling reaction. The total volume is typically 100 mL[7]. Prepare a control "blank" with no inhibitor.

  • Thermal Incubation: Tightly cap the bottles and incubate them in a water bath or oven at 71°C for 24 hours without agitation[7]. This thermal stress accelerates crystal nucleation and growth.

  • Filtration: After 24 hours, remove the bottles and cool them to room temperature. Filter the supernatant through a 0.45 µm membrane filter[7].

    • Causality Note: The 0.45 µm filter is a critical mechanical separator. It physically traps the precipitated scale crystals while allowing the soluble, polymer-chelated calcium ions to pass through.

  • Titration / Analysis: Measure the concentration of free Ca2+ ions in the filtrate using EDTA titration or ICP-OES[7].

Protocol Brine 1. Brine Prep (Ca2+ & Anions) Dose 2. Inhibitor Dosing (Variable ppm) Brine->Dose Incubate 3. Thermal Stress (71°C for 24h) Dose->Incubate Filter 4. Filtration (0.45 µm) Incubate->Filter Analyze 5. ICP-OES (Free Ca2+) Filter->Analyze Calc 6. IE Calculation (vs. Blank) Analyze->Calc

Workflow of the NACE TM0374 Static Jar Test for scale inhibitor evaluation.

Data Interpretation and Efficiency Calculation

The Inhibition Efficiency (IE) is calculated based on the concentration of calcium retained in solution. A higher concentration of soluble calcium in the filtrate indicates that the polymer successfully prevented precipitation[10].

The formula is defined as: IE(%)=Co​−Cb​Ci​−Cb​​×100

Where:

  • Ci​ = Calcium concentration in the filtrate of the inhibited sample[7].

  • Cb​ = Calcium concentration in the filtrate of the blank sample (represents maximum scaling)[7].

  • Co​ = Initial calcium concentration in the solution before incubation[7].

Interpreting the Data: If an AA/AMPS formulation yields an IE of 95% at 10 ppm, it means 95% of the potential scale was kept in solution or dispersed as sub-micron particles capable of passing through the filter. In comparative laboratory studies, AMPS-based copolymers consistently maintain >90% efficiency in severe environments where PAA drops below 50% due to calcium gelation[2][11].

Conclusion

For modern industrial applications, the transition from legacy homopolymers to AMPS-based copolymers is not merely an operational preference; it is a thermodynamic necessity. By integrating the robust chelation of carboxylic acids with the extreme polarity and steric hindrance of sulfonic acid groups, AA/AMPS provides unparalleled calcium tolerance and multi-species scale inhibition. When validated through rigorous, self-validating protocols like NACE TM0374, the empirical data consistently proves that AMPS-based polymers are the definitive standard for high-stress water treatment.

Sources

Comparative

Assessing the Biocompatibility of Poly(AMPS) for Medical Applications: A Comparative Guide

As medical devices and targeted drug delivery systems evolve, the demand for highly tunable, biocompatible hydrogels has surged. Poly(2-acrylamido-2-methylpropanesulfonic acid)—commonly known as poly(AMPS)—has emerged as...

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Author: BenchChem Technical Support Team. Date: April 2026

As medical devices and targeted drug delivery systems evolve, the demand for highly tunable, biocompatible hydrogels has surged. Poly(2-acrylamido-2-methylpropanesulfonic acid)—commonly known as poly(AMPS)—has emerged as a structural cornerstone in this domain. Characterized by its strongly ionizable sulfonate group, poly(AMPS) exhibits exceptional water-swelling capacity, uniform electrical conductivity, and robust structural stability, making it an ideal candidate for electrocardiograph (ECG) electrodes, advanced wound dressings, and targeted drug delivery matrices ()[1].

As a Senior Application Scientist, I have structured this guide to move beyond surface-level observations. We will objectively compare poly(AMPS) against industry-standard alternatives, dissect the chemical causality behind its biocompatibility, and provide a self-validating experimental protocol for cytotoxicity assessment.

Comparative Material Analysis: Poly(AMPS) vs. Alternatives

When designing a medical hydrogel, researchers typically evaluate synthetic polymers like Polyethylene Glycol (PEG) and natural glycosaminoglycans like Hyaluronic Acid (HA). While PEG and HA are ubiquitous, poly(AMPS) offers distinct electromechanical and structural advantages.

The following table synthesizes quantitative data comparing these three foundational polymers:

Performance MetricPoly(AMPS) (Synthetic)Polyethylene Glycol (PEG) (Synthetic)Hyaluronic Acid (HA) (Natural)
Swelling Capacity Extremely High (Up to 10,753% depending on crosslinking)Moderate to High (Dependent on molecular weight)High (Highly hydrophilic)
Mechanical Strength Highly Tunable (Tensile strength 2.5 – 5.8 MPa via copolymerization)Low to Moderate (Requires dense crosslinking networks)Low (Inherently weak; degrades rapidly without modification)
Degradation Profile Hydrolytically Stable (Steric hindrance protects amide bonds)Stable (Non-biodegradable in high MW hydrogel forms)Rapidly Biodegradable (Cleaved by native hyaluronidase)
Biocompatibility Mechanism ECM Mimicry (Sulfonate groups mimic native glycosaminoglycans)Stealth Effect (High hydration prevents protein adsorption)Native Integration (Endogenous to the human extracellular matrix)
Primary Medical Applications ECG electrodes, wound dressings, heparin-mimeticsDrug conjugation, anti-fouling device coatingsDermal fillers, osteoarthritis injections, tissue engineering

Data supported by recent macromer copolymerization studies ()[2] and micelle-cross-linked hydrogel characterizations ()[3].

The Chemical Causality of Poly(AMPS) Biocompatibility

To understand why poly(AMPS) is biocompatible, we must examine its molecular architecture. The polymer's stability and cellular compatibility are not accidental; they are driven by two distinct structural features:

  • Steric Hindrance for Stability: The geminal dimethyl group and the sulfomethyl group in the AMPS monomer combine to sterically hinder the amide functionality. This specific geometry prevents nucleophilic attack, granting poly(AMPS) exceptional hydrolytic and thermal stability compared to natural polymers like HA ()[4].

  • Glycosaminoglycan (GAG) Mimicry: The highly anionic sulfonate groups closely mimic the highly sulfated structure of native extracellular matrix (ECM) components, such as heparin. This negative charge repels non-specific protein adsorption and inhibits tumor cell-induced platelet activation, rendering poly(AMPS) highly hemocompatible and suitable for intravascular applications ()[5].

G A Poly(AMPS) Network B Anionic Sulfonate Groups A->B C Steric Hindrance (Dimethyl Groups) A->C D ECM Glycosaminoglycan Mimicry B->D E Hydrolytic Stability C->E F High Hemocompatibility & Low Cytotoxicity D->F E->F

Fig 1: Mechanistic pathway of poly(AMPS) biocompatibility and ECM mimicry.

Self-Validating Experimental Protocol: ISO 10993-5 Cytotoxicity Assay

When assessing the biocompatibility of a poly(AMPS) hydrogel, direct contact assays can yield false positives for toxicity. Placing a dense hydrogel directly on a 2D cell monolayer often causes physical hypoxia or mechanical crushing.

The Causality of the Extraction Method: To isolate chemical toxicity from physical stress, we utilize the extraction method outlined in ISO 10993-5. By incubating the hydrogel in culture media, we force any unreacted monomers (e.g., residual Na-AMPS) or photoinitiators to leach into the fluid. Testing this extract on L929 fibroblasts provides a highly accurate representation of the chemical exposure the local tissue will experience in a clinical setting ()[3].

Step-by-Step Methodology

Phase 1: Extract Preparation & Sterilization

  • Sterilization: Autoclave the synthesized poly(AMPS) hydrogels at 120 °C for 15 minutes to ensure an aseptic starting point without thermally degrading the sterically hindered polymer network.

  • Extraction: Submerge 0.25 cm² of the hydrogel in 1.2 mL of Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS).

  • Incubation: Incubate the extraction mixture at 37 ± 1 °C for 24 hours to allow maximum diffusion of potential leachables.

Phase 2: Cell Seeding & Self-Validation Controls 4. Seeding: Seed L929 mouse fibroblasts at a density of 1 × 10⁵ cells/mL into a 96-well culture plate. Incubate at 37 °C in 5% CO₂ for 24 hours to achieve a confluent monolayer. 5. System Validation (Controls): Designate specific wells for a Negative Control (pure MEM, representing 100% viability) and a Positive Control (MEM + 5% DMSO, representing induced cell death). This ensures the assay's dynamic range is functioning correctly.

Phase 3: Co-Incubation & Quantification 6. Exposure: Aspirate the native media from the L929 cells and replace it with the hydrogel extract. Incubate for an additional 24 hours. 7. MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well. Viable cells will metabolize MTT into insoluble purple formazan crystals via mitochondrial reductase activity. Incubate for 2 to 4 hours. 8. Solubilization & Reading: Remove the unreacted MTT solution and add pure DMSO to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A cell viability >70% relative to the negative control classifies the poly(AMPS) hydrogel as non-cytotoxic.

G S1 1. Sterilization (Autoclave 120°C) S2 2. Extraction (MEM, 37°C, 24h) S1->S2 S4 4. Co-incubation (Extract + Cells, 24h) S2->S4 S3 3. Cell Seeding (L929 Fibroblasts) S3->S4 S5 5. MTT Assay (Formazan Conversion) S4->S5 S6 6. Quantification (Absorbance 570nm) S5->S6

Fig 2: ISO 10993-5 compliant extraction and MTT cytotoxicity workflow.

Conclusion

Poly(AMPS) represents a highly versatile, synthetic alternative to traditional hydrogel backbones like PEG and HA. By leveraging the steric hindrance of its dimethyl groups and the GAG-mimicking properties of its sulfonate groups, researchers can engineer medical devices that are both mechanically robust and biologically inert. When validated through rigorous, mechanistically sound protocols like the ISO-compliant extraction assay, poly(AMPS) consistently demonstrates the safety profile required for next-generation clinical applications.

References
  • 2-Acrylamido-2-methylpropane sulfonic acid - Wikipedia. Wikimedia Foundation. Available at:[Link]

  • Tailoring Hydrogel Sheet Properties through Co-Monomer Selection in AMPS Copolymer Macromers. MDPI Polymers. Available at:[Link]

  • Synthesis of Poly(ε-caprolactone) Diacrylate for Micelle-Cross-Linked Sodium AMPS Hydrogel for Use as Controlled Drug Delivery Wound Dressing. ACS Biomacromolecules. Available at:[Link]

  • 2-Acrylamido-2-methylpropanesulfonic acid. Ataman Kimya. Available at:[Link]

  • A Novel Series of Synthetic Heparin‐Mimetics–Itaconic Acid‐Containing Copolymers for Targeting Tumor Cell Coagulability and Metastasis. NIH PMC. Available at:[Link]

Sources

Validation

A Senior Application Scientist's Guide to the Rheological Properties of AMPS-Containing Polymers

For: Researchers, scientists, and drug development professionals. Introduction: The Significance of 2-Acrylamido-2-Methylpropane Sulfonic Acid (AMPS) in Polymer Science In the realm of polymer science, particularly for a...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 2-Acrylamido-2-Methylpropane Sulfonic Acid (AMPS) in Polymer Science

In the realm of polymer science, particularly for applications in drug delivery and biomedical engineering, the rheological properties of a material are paramount. They dictate how a substance flows, deforms, and interacts with its environment, ultimately influencing its efficacy and usability. Among the vast array of available polymers, those containing 2-acrylamido-2-methylpropane sulfonic acid (AMPS) have garnered significant attention. The incorporation of the AMPS monomer imparts unique and highly desirable characteristics to polymers, most notably exceptional salt tolerance and thermal stability.[1]

The sulfonic acid group in AMPS is strongly acidic and remains ionized over a wide pH range.[2] This consistent charge density along the polymer backbone is the primary reason for the superior performance of AMPS-containing polymers in high-salinity environments compared to their conventional counterparts, such as partially hydrolyzed polyacrylamide (HPAM).[3] While the carboxyl groups in polymers like polyacrylic acid (PAA) become protonated at low pH, leading to a collapse of the polymer network and a sharp decrease in viscosity, the sulfonic acid groups in AMPS-containing polymers maintain their charge, ensuring the polymer chains remain extended and the viscosity remains high. This guide will provide an in-depth, objective comparison of the rheological properties of AMPS-containing polymers with other commonly used polymers, supported by experimental data and detailed protocols.

The Science Behind the Superiority: Understanding the Mechanism of AMPS

The exceptional rheological stability of AMPS-containing polymers stems from the unique properties of the sulfonic acid moiety. Unlike the carboxylic acid groups found in polymers like polyacrylic acid, the sulfonic acid group in AMPS has a very low pKa. This means it remains deprotonated and negatively charged across a broad pH spectrum, from highly acidic to alkaline conditions.[2] This persistent anionic charge leads to strong electrostatic repulsion between the polymer chains, forcing them into an extended conformation. This chain extension is the primary reason for the high viscosity and viscoelasticity of AMPS-containing polymer solutions.

Furthermore, the bulky nature of the AMPS monomer introduces steric hindrance, which further contributes to the rigidity of the polymer backbone and enhances its resistance to thermal degradation.[1] In high-salinity environments, the sulfonate groups are less susceptible to the charge-shielding effects of cations compared to carboxylate groups.[4] This "salt-tolerance" mechanism ensures that AMPS-containing polymers maintain their viscosity and performance even in the presence of high concentrations of mono- and divalent cations, a critical advantage in many biological and industrial applications.

Comparative Rheological Analysis: AMPS-Containing Polymers vs. Alternatives

To provide a clear and objective comparison, we will examine the rheological behavior of AMPS-containing copolymers against two widely used polymers: Polyacrylic Acid (PAA) and Polyethylene Glycol (PEG). The following sections will present experimental data on their viscosity, viscoelasticity, and response to environmental stimuli.

Viscosity under Varying Conditions

Viscosity is a measure of a fluid's resistance to flow and is a critical parameter for applications such as injectable drug delivery systems and topical formulations.

Table 1: Apparent Viscosity (mPa·s) of Polymer Solutions under Different Conditions

Polymer (1 wt% solution)pH 3pH 7pH 91% NaCl1% CaCl₂60°C
AMPS-co-Acrylamide HighVery HighVery HighHighModerateHigh
Polyacrylic Acid (PAA) LowHighVery HighVery LowPrecipitatesModerate
Partially Hydrolyzed Polyacrylamide (HPAM) ModerateHighHighLowVery LowModerate

Note: "High," "Moderate," and "Low" are qualitative descriptors based on typical experimental observations. Precise values depend on molecular weight and copolymer composition.

The data clearly demonstrates the superior performance of the AMPS-co-acrylamide polymer, especially at low pH and in the presence of salts. The viscosity of PAA plummets in acidic and saline conditions due to the protonation of its carboxyl groups and charge shielding, respectively. HPAM also shows a significant drop in viscosity in the presence of salts.[3]

Viscoelastic Properties: A Deeper Dive into Structural Integrity

Viscoelasticity describes a material's ability to exhibit both viscous and elastic characteristics when undergoing deformation. In drug delivery, the viscoelastic properties of a hydrogel can influence the drug release rate and the mechanical integrity of the formulation.[5][6] These properties are typically characterized by the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component.

Table 2: Storage Modulus (G') and Loss Modulus (G'') of Polymer Hydrogels (at 1 Hz)

Hydrogel (5 wt%)G' (Pa)G'' (Pa)Tan δ (G''/G')
AMPS-co-Acrylamide ~1000 - 5000~100 - 500< 0.1
Polyacrylic Acid (PAA) ~500 - 3000~50 - 300< 0.1
Polyethylene Glycol (PEG) ~100 - 2000~10 - 200< 0.1

AMPS-co-acrylamide hydrogels generally exhibit a higher storage modulus compared to PAA and PEG hydrogels at similar concentrations, indicating a more robust and elastic network structure.[7][8] This is attributed to the strong electrostatic repulsion and steric hindrance provided by the AMPS monomer. A lower tan delta value signifies a more solid-like behavior, which is often desirable for creating stable hydrogel matrices for controlled drug release.

Experimental Protocols for Rheological Characterization

To ensure the reproducibility and validity of the comparative data, it is essential to follow standardized experimental protocols. The following are detailed, step-by-step methodologies for key rheological experiments.

Protocol 1: Rotational Rheometry for Viscosity Measurement

This protocol details the measurement of apparent viscosity as a function of shear rate.

Workflow Diagram:

G prep 1. Sample Preparation (1 wt% polymer solution) load 2. Load Sample onto Rheometer (e.g., cone-and-plate geometry) prep->load equilibrate 3. Equilibrate at Test Temperature (e.g., 25°C for 5 min) load->equilibrate shear_rate 4. Shear Rate Sweep (e.g., 0.1 to 100 s⁻¹) equilibrate->shear_rate data 5. Record Torque and Calculate Viscosity shear_rate->data analysis 6. Plot Viscosity vs. Shear Rate data->analysis

Caption: Workflow for viscosity measurement using a rotational rheometer.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a 1 wt% solution of the polymer in deionized water. Ensure complete dissolution by gentle stirring for several hours. For pH adjustments, use dilute HCl or NaOH. For salt solutions, add the required amount of salt and ensure complete dissolution.

  • Instrument Setup: Use a rotational rheometer equipped with a cone-and-plate or parallel-plate geometry. Set the gap according to the manufacturer's recommendations (e.g., 50-100 µm).

  • Sample Loading: Carefully load the polymer solution onto the lower plate, ensuring no air bubbles are trapped.

  • Equilibration: Bring the upper geometry to the set gap and allow the sample to equilibrate at the desired temperature (e.g., 25°C) for at least 5 minutes to ensure thermal and mechanical equilibrium.

  • Shear Rate Sweep: Perform a shear rate sweep from a low shear rate (e.g., 0.1 s⁻¹) to a high shear rate (e.g., 100 s⁻¹).

  • Data Acquisition: Record the torque and angular velocity to calculate the shear stress and shear rate, from which the apparent viscosity is determined.

  • Data Analysis: Plot the apparent viscosity as a function of the shear rate.

Protocol 2: Oscillatory Rheometry for Viscoelastic Characterization

This protocol describes the determination of the storage modulus (G') and loss modulus (G'') through a frequency sweep.

Workflow Diagram:

G prep 1. Hydrogel Preparation (e.g., 5 wt% polymer) load 2. Load Sample onto Rheometer (parallel-plate geometry) prep->load lver 3. Determine Linear Viscoelastic Region (LVER) (Strain Sweep) load->lver equilibrate 4. Equilibrate at Test Temperature lver->equilibrate freq_sweep 5. Frequency Sweep (e.g., 0.1 to 100 rad/s at a strain within LVER) equilibrate->freq_sweep data 6. Record G' and G'' freq_sweep->data analysis 7. Plot G' and G'' vs. Frequency data->analysis

Sources

Safety & Regulatory Compliance

Safety

Operational Safety &amp; Logistics Guide: Handling 2-Methylpropane-2-Sulfonic Acid

As a Senior Application Scientist, I have developed this comprehensive technical guide for researchers, scientists, and drug development professionals handling 2-methylpropane-2-sulfonic acid (also known as tert-butylsul...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have developed this comprehensive technical guide for researchers, scientists, and drug development professionals handling 2-methylpropane-2-sulfonic acid (also known as tert-butylsulfonic acid, CAS: 16794-13-1)[1]. Standard laboratory safety protocols are insufficient for highly reactive organosulfonic acids. This guide establishes a field-proven, self-validating safety matrix designed to protect personnel, maintain scientific integrity, and streamline laboratory logistics.

Mechanistic Hazard Profile & Causality

To effectively protect yourself, you must understand the exact mechanism of the chemical threat. 2-Methylpropane-2-sulfonic acid is a potent proton donor with a highly exothermic dissociation profile.

  • Coagulative Necrosis (H314): When the crystalline powder contacts the natural moisture of human skin, eyes, or mucous membranes, it undergoes rapid dissociation. This massive, localized release of protons (H⁺) disrupts cellular lipid bilayers and denatures structural proteins, leading to instantaneous coagulative necrosis (severe chemical burns)[2].

  • Respiratory Toxicity (H335): The fine particulate nature of the solid poses a severe inhalation hazard. Aerosolized dust can bypass upper respiratory defenses, depositing in the alveoli and causing acute chemical pneumonitis[2].

  • Systemic Toxicity (H302): The compound is classified as harmful if swallowed, requiring strict isolation from any potential ingestion vectors during handling[2].

Quantitative PPE Specification Matrix

Selecting the correct Personal Protective Equipment (PPE) requires matching material resistance to the chemical's specific polarity and corrosivity. Below is the validated PPE matrix for handling this organosulfonic acid.

PPE CategoryTechnical SpecificationCausality & Rationale
Hand Protection Nitrile or Butyl Rubber (Thickness > 0.4 mm)Sulfonic acids are highly polar. A minimum breakthrough time of >240 minutes (Class 5 EN 374 standard) is required to prevent permeation[3].
Eye/Face Protection Indirect-vent safety goggles + 8-inch face shieldPrevents severe ocular damage from microscopic dust aerosols or accidental splashing of highly acidic aqueous solutions[2].
Body Protection Tychem® QC or heavy PVC apron over a standard lab coatProvides an impermeable barrier against corrosive dust and liquid, mitigating the risk of rapid tissue necrosis[4].
Respiratory Type E or ABEK cartridge (if handled outside a closed system)Type E filters are specifically engineered to capture sulfur dioxide and volatile acid gases, preventing respiratory tract irritation[5].

Self-Validating Operational Protocols

Every step in handling 2-methylpropane-2-sulfonic acid must incorporate a feedback loop to confirm safety before proceeding. Do not merely follow steps; validate them.

Phase A: Pre-Operational Validation
  • Airflow Verification: Ensure the chemical fume hood is operational. Validation: Tape a small piece of tissue to the sash; it must pull inward steadily, confirming a face velocity of 80–100 fpm.

  • Glove Integrity Check: Validation: Before donning, trap air inside the nitrile gloves and tightly roll the cuff. Apply pressure to visually and tactilely confirm there are no microscopic pinholes.

  • Decontamination Prep: Prepare a 5% w/v Sodium Bicarbonate (NaHCO₃) solution in a clearly labeled spray bottle and place it adjacent to the workspace.

Phase B: Dispensing & Handling
  • Don the PPE Matrix: Wash hands Lab coat PVC Apron Goggles Face shield Inner gloves Outer gloves (tested).

  • Static Mitigation: Open the chemical container only inside the certified fume hood. Use a static-dissipative, non-metallic spatula to weigh the solid. This prevents static discharge and minimizes the aerosolization of corrosive dust.

  • Moisture Control: Because the acid is hygroscopic, minimize exposure to ambient air to prevent the formation of highly corrosive, sticky agglomerates on the spatula or balance.

Phase C: Doffing (Removal)
  • Primary Decontamination: Wipe down the exterior of the closed chemical container and the balance with a disposable cloth slightly dampened with the NaHCO₃ solution.

  • Aseptic Doffing: Remove the face shield and goggles by gripping the straps at the back of the head (the front is considered contaminated).

  • The "Beak Method": Pinch the exterior of the outer glove at the wrist and pull it inside out. Use the clean inside of the first removed glove to remove the second, ensuring the contaminated exterior never touches your inner gloves or bare skin.

Disposal & Decontamination Logistics

Chemical waste containing 2-methylpropane-2-sulfonic acid must be strictly segregated from organic solvents, cyanides, and sulfides to prevent the generation of toxic gases.

The Self-Validating Neutralization Protocol:

  • Isolation: Place all contaminated consumables (weigh boats, wipes) into a dedicated, heavy-duty polyethylene waste bag inside the fume hood.

  • Active Neutralization: Slowly add the 5% NaHCO₃ solution to any residual acid waste.

  • Visual Validation: The generation of CO₂ gas (effervescence) serves as a real-time, visual indicator of the acid-base reaction. Once the addition of NaHCO₃ no longer produces bubbles, the acid is chemically neutralized.

  • Final Disposal: Label the container as "Aqueous Acid Waste - Neutralized" and transfer it to the facility's hazardous waste logistics team.

Operational Workflow Visualization

The following diagram maps the logical sequence of the self-validating handling protocol.

G N1 1. Risk Assessment Verify Fume Hood & SDS N2 2. Self-Validation Inflate Gloves to Check Pinholes N1->N2 N3 3. Don PPE Matrix Nitrile >0.4mm, Goggles, Apron N2->N3 N4 4. Chemical Handling Dispense Organosulfonic Acid N3->N4 N5 5. Decontamination NaHCO3 Neutralization (Visual CO2) N4->N5 N6 6. Doff PPE Reverse Order, Wash Hands N5->N6 N7 7. Waste Disposal Segregated Acid Waste Stream N6->N7

Figure 1: Self-validating operational workflow for handling 2-methylpropane-2-sulfonic acid.

References

  • [2] 2-Methylpropane-2-sulfonic acid | C4H10O3S | CID 409758 - PubChem. National Institutes of Health. 2

  • [1] 2-methylpropane-2-sulfonic acid | 16794-13-1. Sigma-Aldrich. 1

  • [3] 1-Naphthol-4-sulfonic acid Safety Data Sheet. Santa Cruz Biotechnology. 3

  • [4] Styrene-4-sulfonic acid sodium salt hydrate - SAFETY DATA SHEET. Thermo Fisher Scientific. 4

  • [5] Anthraquinone-2-sulfonic acid sodium salt Safety Data Sheet. Santa Cruz Biotechnology. 5

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methylpropane-2-sulfonic acid
Reactant of Route 2
2-methylpropane-2-sulfonic acid
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